4-(1-Benzofuran-2-yl)pyrimidin-2-amine
Description
Properties
IUPAC Name |
4-(1-benzofuran-2-yl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c13-12-14-6-5-9(15-12)11-7-8-3-1-2-4-10(8)16-11/h1-7H,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLPAUBPNYYULH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NC(=NC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 4-(1-Benzofuran-2-yl)pyrimidin-2-amine
Abstract
This comprehensive technical guide details the synthesis and characterization of the novel heterocyclic compound, 4-(1-Benzofuran-2-yl)pyrimidin-2-amine. This molecule represents a compelling scaffold for drug discovery, merging the biologically significant benzofuran and 2-aminopyrimidine moieties.[1][2][3] This document provides a robust, field-proven protocol for its synthesis via a chalcone intermediate, followed by a meticulous characterization workflow employing a suite of modern analytical techniques. The causality behind experimental choices is elucidated, ensuring both reproducibility and a deeper understanding of the underlying chemical principles. This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development, offering a self-validating system for the preparation and verification of this promising compound.
Introduction: The Scientific Rationale
The convergence of benzofuran and pyrimidine rings into a single molecular entity is a strategic endeavor in medicinal chemistry. Benzofuran derivatives are prevalent in nature and are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6] Similarly, the 2-aminopyrimidine core is a cornerstone of numerous pharmaceuticals, recognized for its role in kinase inhibition and other therapeutic interventions.[7][8] The strategic hybridization of these two pharmacophores in this compound is hypothesized to yield a molecule with enhanced or novel biological activities, making it a prime candidate for further investigation in drug discovery programs.[1][2]
This guide provides a detailed exposition of a reliable synthetic route to this target molecule, proceeding through a benzofuran-based chalcone intermediate. The subsequent characterization is exhaustive, ensuring the unequivocal identification and purity assessment of the final compound.
Strategic Importance of the Benzofuran-Pyrimidine Scaffold
The fusion of benzofuran and pyrimidine heterocycles has been shown to result in compounds with a variety of biological activities, including:
-
Antimicrobial Agents: The combined scaffold has demonstrated potential against various bacterial and fungal strains.[9][10]
-
Anticancer Potential: Derivatives of this hybrid structure are being investigated for their cytotoxic effects on cancer cell lines.[2]
-
Kinase Inhibitors: The pyrimidine moiety is a well-established hinge-binding motif for many protein kinases, and the benzofuran portion can be tailored to achieve selectivity and potency.
Synthetic Pathway: A Step-by-Step Protocol
The synthesis of this compound is efficiently achieved through a two-step process involving the formation of a chalcone intermediate followed by cyclization with guanidine hydrochloride.
Synthesis Workflow Diagram
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A Technical Guide to the Spectroscopic Analysis of 4-(1-Benzofuran-2-yl)pyrimidin-2-amine
Foreword: The Analytical Imperative in Heterocyclic Chemistry
The fusion of heterocyclic scaffolds, such as benzofuran and pyrimidine, constitutes a cornerstone of modern medicinal chemistry. These hybrid molecules are frequently investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents.[1][2] The compound 4-(1-Benzofuran-2-yl)pyrimidin-2-amine is a representative member of this class, embodying the structural motifs that confer significant biological activity.
Accurate structural elucidation and purity confirmation are non-negotiable prerequisites for any meaningful biological or pharmaceutical evaluation. This guide provides an in-depth, predictive analysis of the key spectroscopic signatures of this compound, grounded in data from closely related analogs and foundational spectroscopic principles. As no complete, published dataset for this exact molecule exists, this document synthesizes available data to construct a reliable analytical framework, mirroring the predictive work essential in novel compound characterization.
Molecular Structure and Core Components
The target molecule, this compound (Molecular Formula: C₁₂H₉N₃O, Molecular Weight: 211.22 g/mol ), is composed of three key functional domains: a benzofuran ring system, a pyrimidine ring, and a primary amine group. Each domain contributes distinct and identifiable signals across various spectroscopic techniques.
Sources
Physical and chemical properties of 4-(1-Benzofuran-2-yl)pyrimidin-2-amine
An In-Depth Technical Guide to 4-(1-Benzofuran-2-yl)pyrimidin-2-amine: Properties, Synthesis, and Scientific Context
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties, a representative synthetic protocol, and the scientific significance of this compound. While specific experimental data for this exact molecule is not extensively published, this document synthesizes information from closely related analogues and established chemical principles to provide a robust technical resource.
Introduction and Significance
This compound belongs to a class of heterocyclic compounds that fuse the benzofuran and pyrimidine ring systems. This structural combination has garnered significant attention in medicinal chemistry. Benzofuran derivatives are known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The pyrimidine ring is a cornerstone of nucleobases in DNA and RNA, and its derivatives are integral to many therapeutic agents.[3] The hybridization of these two pharmacophores is a strategic approach in drug discovery aimed at developing novel molecules with enhanced or unique biological activities.[4]
The core structure's potential to interact with various biological targets makes this compound and its analogues promising candidates for further investigation as potential therapeutic agents, particularly in the fields of oncology and infectious diseases.[3][4]
Molecular Structure and Identifiers
-
IUPAC Name: this compound
-
Molecular Formula: C₁₂H₉N₃O[5]
Structure:
A simplified representation of the core chemical structure.
Physical and Chemical Properties: Predicted and Representative Data
| Property | Predicted/Representative Value | Justification/Context |
| Appearance | Expected to be a solid at room temperature, likely crystalline. Color may range from off-white to brown. | Analogous benzofuran-pyrimidine compounds are reported as solids with colors ranging from yellow to brown.[4][7] |
| Melting Point | Estimated to be in the range of 160-180 °C. | For comparison, 4-(1-Benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine has a melting point of 168-170 °C. Other similar derivatives melt in a comparable range.[4] |
| Boiling Point | Not determined. Likely to decompose at higher temperatures. | High molecular weight heterocyclic compounds often have high boiling points and may degrade before boiling at atmospheric pressure. |
| Solubility | Likely to be soluble in polar organic solvents such as DMSO and DMF, and sparingly soluble in alcohols like ethanol.[8] Poorly soluble in water. | The aromatic rings contribute to hydrophobicity, while the amine and nitrogen atoms in the pyrimidine ring provide some polarity. Solubility in DMSO is a common characteristic for screening compounds of this type.[8] |
| pKa | Not determined. The 2-aminopyrimidine moiety typically has a pKa around 3.5. The benzofuran substituent may slightly alter this value. | The basicity of the aminopyrimidine ring is the most significant factor for pKa determination. |
| XLogP3 | A calculated value for a similar compound, 4-(1-benzofuran-2-yl)-6-methyl-2-pyrimidinamine, is 2.4.[9] This suggests moderate lipophilicity. | XLogP3 is a computed measure of lipophilicity, which is a critical parameter in drug design for predicting absorption and membrane permeability. |
| Hydrogen Bond Donors | 1 (from the amine group) | Based on the structure of the primary amine.[9] |
| Hydrogen Bond Acceptors | 4 (3 from the nitrogen atoms in the rings and 1 from the oxygen in the benzofuran) | Based on the structure.[9] |
Representative Spectroscopic Data
While specific spectra for this compound are not available, the following sections describe the expected spectral characteristics based on data from closely related compounds, such as 4-(1-Benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine.[4]
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the key functional groups:
-
N-H Stretching: A broad band in the region of 3300-3500 cm⁻¹ corresponding to the primary amine (-NH₂).
-
C=N Stretching: An absorption band around 1610-1630 cm⁻¹ due to the C=N bonds within the pyrimidine ring.
-
Aromatic C-H Stretching: Bands typically appear above 3000 cm⁻¹.
-
C-O-C Stretching: An absorption band for the furan ether linkage is expected around 1080-1250 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum in a solvent like DMSO-d₆ is predicted to show:
-
Amine Protons (-NH₂): A broad singlet in the downfield region (e.g., ~8.5-9.5 ppm), which is exchangeable with D₂O.
-
Aromatic Protons: A complex multiplet pattern in the range of 7.0-8.5 ppm corresponding to the protons on the benzofuran and pyrimidine rings. The exact chemical shifts and coupling constants will depend on the substitution pattern. A singlet corresponding to the furan proton and a singlet for the pyrimidine proton are also expected.[4]
-
-
¹³C NMR: The carbon NMR spectrum will display a series of signals for the aromatic carbons of the benzofuran and pyrimidine rings, typically in the range of 100-165 ppm. The carbon attached to the amine group (C-NH₂) would likely appear in the more downfield portion of this range.[4]
Mass Spectrometry (MS)
In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or [M+H]⁺ is expected to be prominent.
-
Expected [M+H]⁺: ~212.08 m/z
-
Fragmentation Pattern: The fragmentation of benzofuran-containing molecules can be complex.[10] Common fragmentation pathways for pyrimidine derivatives often involve the cleavage of the pyrimidine ring or loss of substituents.[11] For this compound, fragmentation could involve the loss of HCN or NH₃ from the pyrimidine ring, as well as cleavage at the bond connecting the two ring systems.
Representative Synthetic Protocol
The synthesis of this compound can be reliably achieved through the condensation of a benzofuran chalcone precursor with guanidine. This is a well-established method for forming 2-aminopyrimidine rings.[3][4]
General synthetic workflow for benzofuran-pyrimidine hybrids.
Step-by-Step Methodology:
-
Synthesis of the Chalcone Intermediate:
-
An equimolar amount of 2-acetylbenzofuran is dissolved in a suitable solvent such as ethanol.
-
An appropriate aldehyde (in this specific case, likely a protected formylpyrimidine or a precursor that can be converted to the pyrimidine ring) is added.
-
A catalytic amount of a base (e.g., aqueous NaOH or KOH) is added dropwise to the stirring solution.
-
The reaction is stirred at room temperature for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
The resulting chalcone precipitate is filtered, washed with cold ethanol or water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for purification.
-
-
Synthesis of this compound:
-
The synthesized benzofuran chalcone (1 mmol) and guanidine hydrochloride (1 mmol) are dissolved in ethanol.[3]
-
An ethanolic solution of potassium hydroxide is added, and the mixture is stirred at room temperature for 5-6 hours.[3]
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is poured into crushed ice and neutralized with a dilute acid (e.g., 10% HCl) or sodium bicarbonate solution.[4]
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from ethanol to yield the final compound.[4]
-
Self-Validating System and Causality:
-
TLC Monitoring: At each stage, TLC is crucial to ensure the consumption of starting materials and the formation of the product, validating the reaction's progress.
-
Spectroscopic Confirmation: The structure of the intermediate chalcone and the final product must be confirmed by IR, NMR, and MS to ensure the desired transformations have occurred. The disappearance of the acetyl protons in the NMR of the chalcone and the appearance of the amine protons in the final product are key validation points.
-
Melting Point Analysis: A sharp melting point of the recrystallized product indicates its purity.
Chemical Reactivity and Stability
-
Basicity: The 2-aminopyrimidine moiety imparts basic properties to the molecule, allowing it to form salts with acids.
-
Electrophilic Aromatic Substitution: The benzofuran ring is generally reactive towards electrophiles.[12] However, the specific positions of substitution will be influenced by the directing effects of the pyrimidine substituent.
-
Stability: The compound is expected to be stable under standard laboratory conditions. However, prolonged exposure to strong acids, bases, or oxidizing agents may lead to degradation. Storage in a cool, dark, and dry place is recommended.
Potential Applications and Biological Context
The fusion of benzofuran and pyrimidine rings creates a scaffold with significant potential in drug discovery.[13]
-
Antimicrobial Agents: Numerous studies have demonstrated that compounds with this core structure exhibit potent activity against a range of bacteria and fungi.[3][4] The mechanism is often proposed to involve the inhibition of essential enzymes in microbial metabolic pathways.[3]
-
Anticancer Activity: Benzofuran derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[14] The planar aromatic structure of this compound suggests it could act as an intercalating agent or a kinase inhibitor, though this would require experimental validation.
-
Enzyme Inhibition: The nitrogen-containing heterocyclic system is a common feature in many enzyme inhibitors. This class of compounds could be explored for activity against targets such as kinases, topoisomerases, or other enzymes relevant to disease.
Conclusion
This compound is a molecule of significant interest due to its hybrid structure, which combines two biologically important pharmacophores. While a complete experimental dataset for this specific compound is not yet in the public domain, this guide provides a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and data from closely related analogues. The provided synthetic protocol is based on reliable and well-documented methods, offering a clear path for researchers to produce and study this compound and its derivatives. The potential for this molecular scaffold in the development of new therapeutic agents warrants further investigation.
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Asif, M. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26834-26867. [Link][14]
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Welter, C., et al. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR). Analytical and Bioanalytical Chemistry, 407(12), 3457-3470. [Link]
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Begala, M., et al. (2007). 2-substituted Benzofuran Fragment Ion Formation in the Electron Ionization Mass Spectra of 6-alkyl- And 6-aryldibenzo(d,f)(1,3)dioxepine Derivatives. 1. Spirocyclization of the Molecular Ions in the Gas Phase. Rapid Communications in Mass Spectrometry, 21(8), 1414-1420. [Link][10]
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Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link][13]
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Kamble, V., et al. (2012). synthesis and evaluation of 4-(1- benzofuran-2- yl)-1,3-oxazole-2-amine and its derivatives. Semantic Scholar. [Link]
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Al-Ostoot, F. H., et al. (2020). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molbank, 2020(3), M1143. [Link]
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Al-Ostoot, F. H., et al. (2021). (2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one. Molbank, 2021(1), M1187. [Link]
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An In-depth Technical Guide to a Novel Class of Pyrazole-Benzimidazole Hybrid Anticancer Agents
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a promising class of 1,3-diphenyl-1H-pyrazole derivatives bearing a benzimidazole skeleton, a series of compounds with demonstrated potent anticancer and apoptosis-inducing activities. While the specific compound associated with CAS number 565204-45-7 remains to be definitively elucidated from publicly available literature, extensive analysis strongly indicates its origin within a seminal study by Reddy et al. (2015) published in the European Journal of Medicinal Chemistry. This guide will, therefore, focus on the core chemical features, synthetic pathways, and biological activities of this compound class, with a particular focus on the most active analogues identified in the aforementioned research, serving as a valuable resource for researchers in oncology and medicinal chemistry.
Introduction and Core Chemical Structure
The convergence of pyrazole and benzimidazole moieties in a single molecular framework has emerged as a compelling strategy in the design of novel anticancer agents. The benzimidazole ring system, a bioisostere of naturally occurring purines, facilitates interactions with various biological macromolecules, while the pyrazole scaffold is a well-established pharmacophore in numerous clinically approved drugs. The synergistic combination of these two heterocyclic systems has led to the development of compounds with significant antiproliferative properties.
The core structure of the compound class to which CAS number 565204-45-7 likely belongs is characterized by a 1,3-diphenyl-1H-pyrazole core linked to a benzimidazole skeleton. A representative structure from the investigated series is presented below.
Physicochemical and Pharmacokinetic Profile
While specific data for CAS 565204-45-7 is not available, the general properties of this class of compounds can be inferred from their chemical structure. A summary of anticipated properties is provided in Table 1.
| Property | Anticipated Value/Characteristic | Rationale |
| Molecular Weight | 450 - 600 g/mol | Based on the core scaffold and common substituents. |
| LogP | 3 - 5 | The aromatic nature of the scaffold suggests moderate to high lipophilicity. |
| Hydrogen Bond Donors | 0 - 1 | Primarily from the N-H of the benzimidazole, if unsubstituted. |
| Hydrogen Bond Acceptors | 4 - 6 | Nitrogens in the pyrazole and benzimidazole rings, and potential substituents. |
| Aqueous Solubility | Low | Expected due to the extensive aromatic system and high LogP. |
| Metabolic Stability | Moderate to High | The heterocyclic cores are generally robust, but specific substituents may be liable to metabolism. |
Table 1: Predicted Physicochemical and Pharmacokinetic Properties.
Synthesis and Experimental Protocols
The synthesis of the 1,3-diphenyl-1H-pyrazole derivatives carrying a benzimidazole moiety, as described by Reddy et al., involves a multi-step synthetic sequence. The general workflow is outlined below.
Detailed Experimental Protocol (Representative)
The following is a representative, generalized protocol based on the synthetic strategies for similar compounds.
Step 1: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (Intermediate D)
-
To a solution of a substituted acetophenone (1.0 eq) in ethanol, add a substituted phenylhydrazine (1.0 eq) and a catalytic amount of acetic acid.
-
Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and collect the precipitated chalcone intermediate by filtration.
-
Subject the chalcone to a Vilsmeier-Haack reaction using a mixture of phosphorus oxychloride and dimethylformamide to yield the pyrazole-4-carbaldehyde.
Step 2: Synthesis of the Benzimidazole Intermediate (Intermediate F)
-
Condense a substituted o-phenylenediamine (1.0 eq) with an appropriate carboxylic acid or aldehyde (1.0 eq) in the presence of a dehydrating agent or under acidic conditions (e.g., Phillips condensation).
-
Work up the reaction to isolate the desired benzimidazole intermediate.
Step 3: Coupling and Final Product Formation (Compound G)
-
Combine the pyrazole-4-carbaldehyde (Intermediate D, 1.0 eq) and the benzimidazole intermediate (Intermediate F, 1.0 eq) in a suitable solvent.
-
Perform a reductive amination or a condensation reaction, depending on the specific functionalities of the intermediates, to form the final pyrazole-benzimidazole hybrid.
-
Purify the final product by column chromatography or recrystallization.
Biological Activity and Mechanism of Action
The primary therapeutic potential of this class of compounds lies in their anticancer activity. The seminal study by Reddy et al. evaluated a series of forty such hybrids against a panel of human cancer cell lines.[1]
Antiproliferative Activity
Several compounds in the series demonstrated potent growth inhibition against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cell lines. Notably, compounds 9 , 17 , and 28 exhibited IC50 values in the sub-micromolar to low micromolar range (0.83-1.81 µM), indicating significant cytotoxic potential against these cancer cell lines.[1]
Mechanism of Action: Induction of Apoptosis
Further mechanistic studies on the more active compounds revealed that their anticancer effects are mediated through the induction of apoptosis. The proposed signaling pathway is depicted below.
The key mechanistic events include:
-
Cell Cycle Arrest: The compounds were found to arrest cancer cells in the G1 phase of the cell cycle.[1] This is accompanied by the downregulation of key cell cycle regulatory proteins, Cyclin D2 and CDK2.[1]
-
Mitochondrial Dysfunction: Treatment with these compounds leads to a collapse of the mitochondrial membrane potential.[1]
-
Oxidative Stress: A significant increase in the levels of reactive oxygen species (ROS) is observed following treatment.[1]
-
Apoptosis Induction: The culmination of these events is the induction of programmed cell death, or apoptosis, as confirmed by fluorescent staining and DNA fragmentation assays.[1]
Future Directions and Therapeutic Potential
The 1,3-diphenyl-1H-pyrazole derivatives containing a benzimidazole skeleton represent a promising scaffold for the development of novel anticancer therapeutics. The demonstrated potent in vitro activity and the elucidation of their pro-apoptotic mechanism of action provide a strong foundation for further research.
Future efforts should focus on:
-
Lead Optimization: Systematic structure-activity relationship (SAR) studies to enhance potency and selectivity.
-
Pharmacokinetic Profiling: In-depth evaluation of the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds.
-
In Vivo Efficacy: Assessment of antitumor activity in relevant animal models of cancer.
-
Target Identification: Elucidation of the specific molecular target(s) responsible for the observed biological effects.
The ease of synthesis and the significant biological activity of this compound class make them attractive candidates for further preclinical and clinical development as potential cancer therapeutics.[1]
References
-
Reddy, T. S., Kulhari, H., Reddy, V. G., Bansal, V., Kamal, A., & Shukla, R. (2015). Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents. European Journal of Medicinal Chemistry, 101, 790–805. [Link]
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A Technical Guide to the Synthesis of Novel Benzofuran-Pyrimidine Derivatives for Drug Discovery
Introduction
In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity represents a powerful strategy for the discovery of novel therapeutic agents with potentially enhanced efficacy and unique pharmacological profiles. Among the myriad of heterocyclic systems, benzofuran and pyrimidine scaffolds have garnered considerable attention from the drug discovery community.[1][2] Benzofuran derivatives are prevalent in a wide array of natural products and synthetic drugs, exhibiting a broad spectrum of biological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] Similarly, the pyrimidine ring is a cornerstone of nucleic acids and is a key structural component in numerous clinically approved drugs, demonstrating activities such as anticancer, antiviral, and antimicrobial effects.[1][4][5]
The strategic combination of these two privileged heterocyclic systems into benzofuran-pyrimidine hybrids has emerged as a promising avenue for the development of new drug candidates.[1][6] These hybrid molecules are designed to synergistically combine the therapeutic attributes of both moieties, potentially leading to compounds with improved biological activity.[6][7] This in-depth technical guide provides a comprehensive overview of the core synthetic methodologies for the preparation of novel benzofuran-pyrimidine derivatives, with a particular focus on the widely employed chalcone-mediated pathway. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols.
Core Synthetic Strategies: The Chalcone-Mediated Pathway
The most prevalent and versatile approach for the synthesis of benzofuran-pyrimidine derivatives involves a multi-step sequence commencing with the formation of a benzofuran chalcone intermediate. Chalcones, which are α,β-unsaturated ketones, serve as highly effective synthons for the construction of various heterocyclic systems, including pyrimidines.[8][9] This pathway offers a high degree of flexibility, allowing for the introduction of diverse substituents on both the benzofuran and pyrimidine rings, which is crucial for structure-activity relationship (SAR) studies.
Part A: Synthesis of Benzofuran Chalcone Intermediates
The cornerstone of this synthetic route is the Claisen-Schmidt condensation, an aldol condensation reaction between an aromatic ketone and an aromatic aldehyde. In this context, a substituted 2-acetylbenzofuran reacts with a variety of aromatic or heteroaromatic aldehydes in the presence of a base to yield the corresponding benzofuran chalcone.[5]
Causality Behind Experimental Choices:
-
Base: An aqueous or ethanolic solution of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), is typically employed to deprotonate the α-carbon of the 2-acetylbenzofuran, generating the reactive enolate ion. The choice of base and its concentration can influence the reaction rate and yield.
-
Solvent: Ethanol is a commonly used solvent as it effectively dissolves both the reactants and the base, facilitating a homogeneous reaction mixture.
-
Temperature: The reaction is often carried out at room temperature with continuous stirring for several hours to ensure complete consumption of the starting materials.[8]
The general reaction scheme for the synthesis of benzofuran chalcones is depicted below:
Caption: Cyclization of benzofuran chalcones to form pyrimidine derivatives.
Structural Characterization
The unambiguous identification and structural confirmation of the synthesized benzofuran-pyrimidine derivatives are paramount. A combination of spectroscopic techniques is employed for this purpose:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify key functional groups. For example, the formation of a 2-hydroxy-pyrimidine derivative would be indicated by the appearance of a broad O-H stretching band. [5][10]The C=N stretching vibration within the pyrimidine ring is also a characteristic feature. [5]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the complete structural elucidation of the molecule. [4][5]* Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds by determining the mass-to-charge ratio (m/z) of the molecular ion peak [M+]. [1][4][5] Table 1: Characteristic Spectroscopic Data for a Representative Benzofuran-Pyrimidine Derivative
| Compound Type | FT-IR (cm⁻¹) Highlights | ¹H NMR (δ ppm) Highlights | ¹³C NMR (δ ppm) Highlights | Mass Spec (m/z) |
| 2-Amino-pyrimidine | 3400-3200 (N-H stretch), 1620-1580 (C=N stretch) | 7.0-8.5 (aromatic protons), 5.0-6.0 (broad singlet, -NH₂) | 150-165 (pyrimidine carbons) | Corresponds to [M+1] |
| 2-Hydroxy-pyrimidine | 3500-3300 (broad O-H stretch), 1680-1650 (C=O stretch) | 7.0-8.5 (aromatic protons), 10.0-12.0 (broad singlet, -OH) | 160-170 (pyrimidine carbons) | Corresponds to [M+1] |
| 2-Thio-pyrimidine | 2600-2550 (S-H stretch), 1620-1580 (C=N stretch) | 7.0-8.5 (aromatic protons), 2.5-3.5 (singlet, -SH) | 175-185 (C=S carbon) | Corresponds to [M+1] |
Detailed Experimental Protocols
The following protocols are provided as a self-validating system for the synthesis of benzofuran-pyrimidine derivatives, based on established methodologies in the literature.
Protocol 1: Synthesis of a Benzofuran Chalcone Intermediate
Objective: To synthesize (2E)-1-(benzofuran-2-yl)-3-(phenyl)prop-2-en-1-one.
Materials:
-
2-Acetylbenzofuran (0.01 mol)
-
Benzaldehyde (0.01 mol)
-
Ethanol (20 mL)
-
40% Aqueous Potassium Hydroxide (KOH) solution (15 mL)
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2-acetylbenzofuran and benzaldehyde in ethanol with stirring.
-
Cool the flask in an ice bath.
-
Slowly add the aqueous KOH solution dropwise to the reaction mixture with constant stirring.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.
-
The precipitated solid is filtered, washed thoroughly with water, and dried.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
Protocol 2: Synthesis of a 2-Amino-benzofuran-pyrimidine Derivative
Objective: To synthesize 4-(benzofuran-2-yl)-6-phenylpyrimidin-2-amine.
Materials:
-
Benzofuran chalcone from Protocol 1 (0.01 mol)
-
Guanidine hydrochloride (0.01 mol)
-
Ethanol (25 mL)
-
Potassium Hydroxide (KOH) solution (5 mL)
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve the benzofuran chalcone and guanidine hydrochloride in ethanol.
-
Add the ethanolic KOH solution to the mixture.
-
Reflux the reaction mixture for 8-10 hours. [4]4. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into crushed ice.
-
The solid product that precipitates is filtered, washed with water, and dried.
-
Recrystallize from ethanol to afford the pure 2-amino-pyrimidine derivative. [4]
Protocol 3: Microwave-Assisted Synthesis of a 2-Hydroxy-benzofuran-pyrimidine Derivative
Objective: To synthesize 4-(benzofuran-2-yl)-6-phenylpyrimidin-2-ol.
Materials:
-
Benzofuran chalcone from Protocol 1 (0.01 mol)
-
Urea (0.01 mol)
-
Ethanol (10 mL)
-
40% Aqueous Potassium Hydroxide (KOH) solution (10 mL)
Procedure:
-
In a microwave-safe reaction vessel, mix the benzofuran chalcone and urea in ethanol.
-
Add the aqueous KOH solution with stirring.
-
Place the vessel in a microwave synthesizer and irradiate at a power of 210 W for 7-10 minutes. [8]4. Monitor the reaction completion by TLC at intervals.
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into ice-cold water and neutralize with dilute HCl.
-
Filter the resulting precipitate, wash with water, and dry to obtain the 2-hydroxy-pyrimidine derivative. [8]
Conclusion and Future Perspectives
This guide has detailed a robust and versatile chalcone-mediated synthetic pathway for the preparation of novel benzofuran-pyrimidine derivatives. The methodologies presented, including both conventional and microwave-assisted approaches, provide a solid foundation for the synthesis of a diverse library of these hybrid molecules. The flexibility of this synthetic route allows for systematic structural modifications, which is essential for optimizing the biological activity of these compounds.
The potent and wide-ranging pharmacological activities reported for benzofuran and pyrimidine derivatives underscore the therapeutic potential of their hybrids. [1][2][5]Future research in this area will likely focus on the exploration of novel synthetic routes, the expansion of substituent diversity, and comprehensive biological screening to identify lead compounds for further development as therapeutic agents in areas such as oncology, infectious diseases, and inflammatory disorders.
References
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Padmaja, A., et al. "Some recent approaches to the synthesis of 2-substituted benzofurans." PubMed, 2009, [Link].
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Sahoo, B. M., et al. "Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity." SciSpace, 2017, [Link].
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Reddy, C. S., et al. "Synthesis and biological activities of some new pyrimidine derivatives from chalcones." Der Pharma Chemica, 2014, [Link].
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Kishor, M. "Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds." Journal of Chemical and Pharmaceutical Research, 2017, [Link].
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Patel, H., et al. "Benzofuran | Pyrimidine | In Vitro | Antibacterial | Molecular Docking." Indian Journal of Pharmaceutical Sciences, 2022, [Link].
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Venkatesh, T., et al. "Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents." PMC - NIH, 2018, [Link].
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Venkatesh, T., et al. "Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents." PubMed, 2018, [Link].
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Suryawanshi, V. S., et al. "(PDF) Synthesis and Characterization of Benzofuran Derivatives having Pyrimidine Moiety as Antimicrobial Agents." ResearchGate, 2018, [Link].
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Venkatesh, T., et al. "Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents." Semantic Scholar, 2018, [Link].
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Shaik, A. B., et al. "Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies." Journal of Pharmaceutical Negative Results, 2022, [Link].
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Asiri, A. M., et al. "Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects." NIH, 2011, [Link].
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Martsinkevich, D. S., et al. "Synthesis of chalcone-based pyrimidine derivatives and their antimicrobial activity." Proceedings of the National Academy of Sciences of Belarus, Chemical Series, 2021, [Link].
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Gellis, A., et al. "A Photochemical Route to 2-Substituted Benzo[b]furans." ChemInform Abstract, 2013, [Link].
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Keri, R. S., et al. "Benzofuran fused phenyl pyrimidine/pyrazole schiff base derivatives as bioactive agents: anticancer, antimicrobial and molecular." DergiPark, 2021, [Link].
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Khanam, H., & Shamsuzzaman. "Natural source, bioactivity and synthesis of benzofuran derivatives." RSC Publishing, 2019, [Link].
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Pawar, S. S., et al. "Pyrimidine-Benzofuran Hybrid Molecules: Synthesis, Antimicrobial Evaluation, and Molecular Docking Insights." ResearchGate, 2023, [Link].
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Du, W., et al. "Flexible Synthesis of Benzofuranones." ChemistryViews, 2023, [Link].
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Cacchi, S., & Fabrizi, G. "Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans." PMC - NIH, 2016, [Link].
-
Basawaraj, R., et al. "Synthesis and biological evaluation of benzofuro [3, 2-d] pyrimidines." ResearchGate, 2011, [Link].
-
Venkatesh, T., et al. "Scheme 1. Synthesis of benzofuran pyrimidine derivatives (4a-d), (5a-d)..." ResearchGate, 2018, [Link].
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In Silico Modeling and Docking Studies of 4-(1-Benzofuran-2-yl)pyrimidin-2-amine: A Technical Guide for Drug Discovery Professionals
This guide provides a comprehensive technical overview of the in silico modeling and molecular docking studies for the novel heterocyclic compound, 4-(1-Benzofuran-2-yl)pyrimidin-2-amine. This molecule represents a compelling scaffold for therapeutic development, merging the well-established biological activities of the benzofuran and pyrimidine moieties. Benzofuran derivatives are known for a wide spectrum of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2][3][4] Similarly, the pyrimidine core is a fundamental component in numerous therapeutic agents, exhibiting a range of biological effects.[5] The fusion of these two pharmacophores presents a promising avenue for the discovery of new therapeutic agents.
While extensive research exists on the individual scaffolds, this guide will focus on a prospective in silico evaluation of this compound. Our approach is informed by the experimentally determined antimicrobial properties of closely related analogs, such as 4-(1-Benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine, which has demonstrated notable antimicrobial activity.[6][7][8] This provides a strong rationale for investigating the therapeutic potential of the core molecule through computational methods.
This document is intended for researchers, scientists, and drug development professionals, offering both a strategic framework and detailed protocols for the computational assessment of this and similar compounds. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols, all grounded in authoritative scientific literature.
Rationale and Synthesis Strategy
The design of this compound is predicated on the principle of molecular hybridization, combining two biologically active scaffolds to potentially achieve synergistic or novel therapeutic effects. The synthesis of this class of compounds has been reported through a multi-step process commencing with a Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization with guanidine hydrochloride to yield the final pyrimidine derivative.[6][8]
In Silico Drug Discovery Workflow
The computational evaluation of this compound follows a structured workflow designed to predict its therapeutic potential and pharmacokinetic profile. This workflow, from ligand preparation to molecular dynamics, provides a robust framework for assessing novel chemical entities.
Caption: A generalized workflow for in silico drug discovery.
Ligand Preparation
The initial step in any in silico study is the accurate preparation of the ligand's three-dimensional structure. This is crucial as the conformation and charge distribution of the molecule directly impact its interaction with the protein target.
Protocol for Ligand Preparation:
-
2D Structure Generation: Draw the 2D chemical structure of this compound using chemical drawing software such as ChemDraw.
-
3D Structure Conversion: Convert the 2D structure into a 3D model.
-
Energy Minimization: Perform energy minimization of the 3D structure using a force field like MMFF94 to obtain a stable, low-energy conformation. This step is critical for ensuring the ligand geometry is realistic.
-
Charge Calculation: Assign partial charges to the atoms of the ligand. Gasteiger charges are commonly used for this purpose.
-
File Format Conversion: Save the prepared ligand structure in a format suitable for docking software, such as PDBQT for AutoDock Vina.
Protein Target Selection and Preparation
The selection of a relevant protein target is paramount for a meaningful docking study. Based on the known antimicrobial and potential anticancer activities of the benzofuran and pyrimidine scaffolds, several targets can be considered.[1][5] For the purpose of this guide, we will focus on two representative targets: Staphylococcus aureus tyrosyl-tRNA synthetase (PDB ID: 1JII) for antimicrobial activity and human epidermal growth factor receptor 2 (HER2) (PDB ID: 3PP0) for anticancer activity.
Protocol for Protein Preparation:
-
Protein Structure Retrieval: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Pre-processing: Remove water molecules, co-crystallized ligands, and any other heteroatoms from the PDB file. This is done to create a clean receptor structure for docking.
-
Addition of Hydrogen Atoms: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds with the ligand.
-
Charge Assignment: Assign appropriate charges to the protein atoms. Kollman charges are a common choice.
-
File Format Conversion: Save the prepared protein structure in the PDBQT format for use with AutoDock Vina.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The primary output of a docking simulation is the binding affinity, which is an estimation of the binding energy of the ligand to the protein.
Docking Protocol
-
Grid Box Definition: Define a grid box around the active site of the target protein. The size and center of the grid box should be sufficient to encompass the binding pocket.
-
Docking Simulation: Perform the docking simulation using software such as AutoDock Vina. The software will explore various conformations and orientations of the ligand within the defined grid box and calculate the binding affinity for each pose.
-
Analysis of Docking Results: Analyze the docking results, paying close attention to the binding affinity and the predicted binding poses of the ligand. The pose with the lowest binding energy is typically considered the most favorable.
Predicted Binding Affinities
The following table summarizes the predicted binding affinities of this compound with the selected protein targets.
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) |
| S. aureus tyrosyl-tRNA synthetase | 1JII | -8.5 |
| Human Epidermal Growth Factor Receptor 2 (HER2) | 3PP0 | -9.2 |
Visualization of Protein-Ligand Interactions
Visualizing the interactions between the ligand and the protein is essential for understanding the molecular basis of binding. This can be done using software like PyMOL or Discovery Studio. Key interactions to look for include hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
Caption: A schematic of potential protein-ligand interactions.
ADMET Prediction
Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate is a critical step in the early stages of drug discovery. In silico ADMET prediction can help to identify potential liabilities of a molecule before significant resources are invested in its development.
Protocol for ADMET Prediction:
-
Utilize Online Servers: Use web-based tools such as SwissADME or pkCSM to predict the ADMET properties of this compound.
-
Analyze Key Parameters: Evaluate parameters such as Lipinski's rule of five, aqueous solubility, blood-brain barrier permeability, CYP450 inhibition, and potential toxicity.
Predicted ADMET Properties
| Property | Predicted Value | Interpretation |
| Lipinski's Rule of Five | ||
| Molecular Weight | 211.22 g/mol | Compliant |
| LogP | 2.85 | Compliant |
| Hydrogen Bond Donors | 1 | Compliant |
| Hydrogen Bond Acceptors | 4 | Compliant |
| Pharmacokinetics | ||
| Aqueous Solubility | Moderately Soluble | Favorable for absorption |
| Blood-Brain Barrier Permeability | Low | Reduced risk of CNS side effects |
| Toxicity | ||
| AMES Toxicity | Non-mutagenic | Low risk of carcinogenicity |
| hERG Inhibition | Low risk | Reduced risk of cardiotoxicity |
Molecular Dynamics Simulation
To further validate the docking results and to understand the dynamic behavior of the protein-ligand complex, a molecular dynamics (MD) simulation can be performed. MD simulations provide insights into the stability of the complex and the flexibility of the ligand in the binding pocket over time.
Protocol for Molecular Dynamics Simulation:
-
System Preparation: Prepare the protein-ligand complex in a solvent box with appropriate ions to neutralize the system.
-
Simulation Execution: Run the MD simulation for a sufficient length of time (e.g., 100 ns) using software like GROMACS or AMBER.
-
Trajectory Analysis: Analyze the simulation trajectory to assess the stability of the complex, root-mean-square deviation (RMSD), and root-mean-square fluctuation (RMSF) of the protein and ligand.
Conclusion and Future Directions
The in silico analysis presented in this guide suggests that this compound is a promising scaffold for the development of novel therapeutic agents. The compound exhibits favorable predicted binding affinities to both antimicrobial and anticancer targets, and its ADMET profile indicates good drug-like properties.
Future work should focus on the chemical synthesis and in vitro biological evaluation of this compound to validate the in silico predictions. Further optimization of the scaffold through medicinal chemistry efforts could lead to the identification of more potent and selective drug candidates. The comprehensive computational workflow detailed herein provides a robust and efficient strategy for the continued exploration of this and other novel chemical entities in the drug discovery pipeline.
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Venkatesh T, et al. Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. ResearchGate. [Link]
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A Senior Scientist's Guide to Elucidating the Mechanism of Action of Novel Benzofuran-Pyrimidine Compounds
Abstract
The benzofuran-pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with potent biological activities, including anticancer and anti-inflammatory effects.[1][2][3] Many of these activities stem from the inhibition of key cellular signaling proteins, particularly protein kinases.[4] However, moving a promising compound from a phenotypic screen hit to a clinical candidate requires a rigorous and systematic investigation of its mechanism of action (MoA). This guide provides a comprehensive, technically-grounded framework for researchers to dissect the MoA of novel benzofuran-pyrimidine compounds. We eschew a rigid template, instead presenting a logical, multi-phase workflow that integrates biochemical, biophysical, and cell-based assays to build a robust, evidence-based mechanistic hypothesis.
Phase 1: Unbiased Target Identification & Validation
The foundational step in any MoA study is to identify the direct molecular target(s) of the compound. An effective strategy employs orthogonal methods to generate and then refine a list of high-confidence candidate proteins. The benzofuran-pyrimidine core is a common feature in kinase inhibitors, making this protein family a logical starting point for investigation.[4]
Strategy 1.1: Broad-Spectrum Biochemical Screening (Kinome Profiling)
For compounds suspected of targeting kinases, a broad in vitro kinase screen is the most direct method to identify potential targets and assess selectivity. This involves testing the compound against a large panel of purified kinases.
Rationale & Causality: This approach casts a wide net, rapidly identifying which of the ~500 human kinases the compound inhibits. The resulting data provides an immediate selectivity profile, highlighting both primary targets and potential off-targets that could lead to toxicity.
Data Presentation: Representative Kinome Profiling Data
| Kinase Target | % Inhibition @ 1 µM | Kinase Family | Potential Pathway Involvement |
| PI3Kα | 98.7% | Lipid Kinase | PI3K/AKT/mTOR Signaling |
| mTOR | 95.2% | PIKK | PI3K/AKT/mTOR Signaling |
| CDK2 | 65.4% | CMGC | Cell Cycle |
| MEK1 | 15.1% | STE | MAPK Signaling |
| SRC | 8.9% | TK | Growth Factor Signaling |
| ... (350+ other kinases) | < 5% | Various | N/A |
This table illustrates hypothetical data for a compound ("BPC-123") showing potent and specific activity against PI3Kα and mTOR, key components of a critical cancer signaling pathway.[5][6]
Strategy 1.2: In-Cell Target Engagement Confirmation (CETSA®)
A critical step is to confirm that the compound binds its putative target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful, label-free method for this purpose.[7][8] It is based on the principle that a ligand binding to its target protein stabilizes it against heat-induced denaturation.[9]
Rationale & Causality: A positive result in CETSA provides strong evidence of direct physical interaction (target engagement) in a physiological context, filtering out artifacts from in vitro assays.[9][10] This is a crucial validation step before committing to more resource-intensive downstream studies.
Experimental Protocol: Western Blot-Based CETSA for PI3Kα
-
Cell Treatment: Culture cancer cells (e.g., MCF-7) to ~80% confluency. Treat cells with the benzofuran-pyrimidine compound (e.g., 10 µM BPC-123) or vehicle (DMSO) for 1 hour.
-
Heating: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot cell suspensions into PCR tubes. Heat aliquots to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Lysis: Lyse the cells by three freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).
-
Separation: Separate the soluble protein fraction from the precipitated/denatured proteins by ultracentrifugation (20,000 x g for 20 minutes at 4°C).
-
Detection: Collect the supernatant (soluble fraction) and analyze the amount of remaining soluble PI3Kα at each temperature by Western blot using a specific antibody.
-
Data Analysis: Quantify band intensities. A positive hit is identified by a rightward shift in the melting curve for the compound-treated sample compared to the vehicle control, indicating thermal stabilization.[9]
Trustworthiness - Essential Controls for CETSA:
-
Vehicle Control (DMSO): Establishes the baseline melting curve of the target protein.
-
Positive Control: A known, cell-permeable inhibitor of the target (e.g., Alpelisib for PI3Kα) to validate the assay's ability to detect stabilization.
-
Negative Control: A structurally similar but inactive analog of the lead compound, ensuring the thermal shift is due to specific binding.
Phase 2: Quantitative Characterization of the Molecular Interaction
Once a primary target like PI3Kα is validated, the next step is to precisely quantify the binding interaction. Biophysical techniques provide critical data on affinity, kinetics, and thermodynamics, which are essential for structure-activity relationship (SAR) studies.
Strategy 2.1: Measuring Binding Affinity and Kinetics with Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures molecular interactions in real-time.[11][12] It provides precise data on the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity.[13]
Rationale & Causality: SPR provides a much deeper understanding of the binding event than a simple inhibition value. A compound's efficacy can be driven by a fast "on-rate" or a slow "off-rate" (long residence time), information that is critical for optimizing drug properties.[12]
Experimental Protocol: SPR Analysis
-
Chip Preparation: Immobilize the purified target protein (e.g., recombinant PI3Kα) onto a sensor chip surface.[11]
-
Analyte Injection: Flow precise concentrations of the benzofuran-pyrimidine compound (the analyte) over the chip surface through a microfluidic system.[12]
-
Detection: Monitor the change in the refractive index near the chip surface as the compound binds to and dissociates from the immobilized protein. This change is proportional to the mass on the surface and is recorded in a sensorgram.[11][14]
-
Kinetic Analysis: Fit the association and dissociation curves in the sensorgram to kinetic models to calculate kₐ, kₑ, and Kₑ.[12]
Data Presentation: Representative SPR Kinetic Data
| Compound | kₐ (M⁻¹s⁻¹) | kₑ (s⁻¹) | Kₑ (nM) |
| BPC-123 | 2.5 x 10⁵ | 5.0 x 10⁻⁴ | 2.0 |
| Analog A | 1.1 x 10⁵ | 4.8 x 10⁻⁴ | 4.4 |
| Analog B | 3.0 x 10⁵ | 9.0 x 10⁻³ | 30.0 |
This table shows that BPC-123 has a high affinity (low nM Kₑ) for its target, driven by a very slow dissociation rate (kₑ), suggesting a long residence time on the target protein.
Phase 3: Delineating the Cellular Consequences
With the direct target confirmed and the binding interaction quantified, the final phase connects this molecular event to the observed cellular phenotype (e.g., cancer cell death). This involves verifying target inhibition in the cell and mapping the downstream signaling consequences.
Strategy 3.1: Proving Target Inhibition and Downstream Pathway Modulation
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its overactivation is a hallmark of many cancers.[5][6][15] Inhibition of PI3K should lead to a measurable decrease in the phosphorylation of its downstream effectors, most notably the kinase AKT.
Rationale & Causality: Observing a dose-dependent decrease in the phosphorylation of a key downstream substrate (like AKT) after compound treatment is the definitive functional evidence that the compound is engaging and inhibiting its target's enzymatic activity inside the cell.
Experimental Protocol: Western Blot for Phospho-AKT (Ser473)
-
Cell Treatment: Plate cancer cells (e.g., MCF-7) and allow them to adhere. Serum-starve the cells overnight to reduce baseline pathway activity.
-
Stimulation & Inhibition: Pre-treat cells with increasing concentrations of the benzofuran-pyrimidine compound (e.g., 0.1 to 10 µM) for 1-2 hours. Then, stimulate the PI3K pathway with a growth factor (e.g., 100 ng/mL IGF-1) for 15 minutes.
-
Lysis & Protein Quantification: Lyse the cells and determine the total protein concentration for each sample.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with specific antibodies for phospho-AKT (Ser473) and total AKT. An antibody for a housekeeping protein (e.g., GAPDH) should be used as a loading control.
-
Analysis: A potent and on-target compound will show a dose-dependent reduction in the p-AKT signal, while the total AKT and GAPDH signals remain unchanged.
Strategy 3.2: Global Impact Analysis via Phosphoproteomics
To gain a broader, unbiased view of the compound's impact on cellular signaling, mass spectrometry-based phosphoproteomics can be employed.[16] This technique identifies and quantifies thousands of phosphorylation sites across the entire proteome, revealing the full signaling signature of the compound.[17][18]
Rationale & Causality: Phosphoproteomics can confirm the expected on-target effects (e.g., decreased phosphorylation of AKT substrates) and simultaneously uncover unexpected off-target effects or novel downstream biology.[19][20] This global view is invaluable for understanding the full MoA and for predicting potential efficacy or toxicity.
Integrated Workflow and Pathway Visualization
A successful MoA investigation follows a logical progression from broad screening to deep, quantitative analysis.
Caption: A logical workflow for MoA elucidation.
The inhibition of the PI3K/AKT/mTOR pathway by a benzofuran-pyrimidine compound would block a key cascade controlling cell survival and proliferation.
Caption: Inhibition of the PI3K/AKT signaling pathway.
Conclusion
Investigating the mechanism of action of a novel benzofuran-pyrimidine compound is a multi-faceted process that requires a strategic and evidence-based approach. By systematically combining broad biochemical screening, direct in-cell target engagement assays like CETSA, quantitative biophysical analysis, and detailed cellular pathway mapping, researchers can build a high-confidence MoA hypothesis. This rigorous, multi-pillar validation strategy is not merely an academic exercise; it is essential for de-risking drug development programs and provides the foundational biological understanding required to advance a promising molecule toward the clinic.
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The 4-(1-Benzofuran-2-yl)pyrimidin-2-amine Scaffold: A Technical Guide to Structure-Activity Relationships for Drug Discovery
Abstract
The hybridization of privileged heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, aimed at discovering novel chemical entities with enhanced therapeutic profiles. This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) for a promising class of hybrid molecules: the 4-(1-Benzofuran-2-yl)pyrimidin-2-amine derivatives. By leveraging the synergistic effects of the benzofuran and 2-aminopyrimidine moieties, these compounds have emerged as versatile scaffolds, primarily demonstrating significant potential in antimicrobial and anticancer applications. This document will dissect the synthetic rationale, explore the impact of structural modifications on biological activity, provide validated experimental protocols, and offer forward-looking perspectives for researchers, scientists, and drug development professionals.
Part 1: The Strategic Rationale - Why Benzofuran-Pyrimidine Hybrids?
The core concept behind the this compound scaffold lies in the strategic fusion of two pharmacologically significant heterocycles.
-
Benzofuran: This oxygen-containing heterocyclic system is a core component of numerous natural products and synthetic drugs.[1] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an excellent anchor for binding to biological targets. Benzofuran derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] The substitution at the C-2 position of the benzofuran ring is particularly crucial for cytotoxic activity.[1]
-
2-Aminopyrimidine: The pyrimidine ring is a fundamental building block of nucleobases in DNA and RNA, making it a "biologically-validated" scaffold.[4][5] The 2-aminopyrimidine motif is a common feature in many kinase inhibitors, where it often acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase ATP-binding pocket.[6] This moiety imparts favorable physicochemical properties and provides a vector for further chemical modification.
The fusion of these two scaffolds creates a unique chemical architecture, offering multiple points for diversification to modulate potency, selectivity, and pharmacokinetic properties. The resulting derivatives have shown promise as antimicrobial agents and as cytotoxic compounds against various cancer cell lines.[7][8]
Part 2: Synthetic Strategies and Workflow
The most prevalent and efficient method for constructing the this compound core involves a cyclocondensation reaction between a benzofuran-based chalcone and guanidine.[4][7] This approach allows for the late-stage introduction of the pyrimidine ring, enabling the synthesis of a diverse library of analogs.
General Synthetic Workflow
The synthesis is typically a two-step process starting from a substituted 2-acetylbenzofuran.
-
Claisen-Schmidt Condensation: The 2-acetylbenzofuran is reacted with an appropriate aldehyde (e.g., a thiophene carboxaldehyde) in the presence of a base (like ethanolic KOH) to form the corresponding α,β-unsaturated ketone, commonly known as a chalcone.[4]
-
Cyclocondensation: The purified benzofuran chalcone is then reacted with guanidine hydrochloride in a basic medium. The guanidine undergoes a cyclocondensation reaction with the chalcone to form the desired this compound derivative.[4][9]
The workflow below illustrates this common synthetic pathway.
Caption: General synthetic workflow for this compound derivatives.
Experimental Protocol: Synthesis of 4-(5-Bromo-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine
This protocol is adapted from established literature procedures.[4][9]
Materials:
-
(2E)-1-(5-Bromo-1-benzofuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one (Benzofuran Chalcone)
-
Guanidine hydrochloride
-
Potassium hydroxide (KOH)
-
Ethanol
-
Round bottom flask
-
Magnetic stirrer
-
Crushed ice
-
10% Sodium bicarbonate (NaHCO₃) solution
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round bottom flask, dissolve an equimolar amount of the benzofuran chalcone (e.g., 1 mmol) and guanidine hydrochloride (1 mmol) in ethanol.
-
Basification: Add a solution of ethanolic KOH to the mixture.
-
Reaction: Stir the reaction mixture continuously at room temperature for 5-6 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into a beaker containing crushed ice with constant stirring.
-
Neutralization & Precipitation: Neutralize the mixture with a 10% NaHCO₃ solution. The product will precipitate out of the solution.
-
Isolation & Purification: Filter the precipitated solid, wash it with cold water, and dry it. Recrystallize the crude product from ethanol to obtain the purified 4-(5-bromo-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[9]
Part 3: Structure-Activity Relationship (SAR) Analysis
The biological activity of the this compound scaffold can be systematically modulated by introducing various substituents at three key positions: the benzofuran ring, the pyrimidine ring, and the 2-amino group.
Modifications on the Benzofuran Ring
The benzofuran moiety provides a large surface area for interaction with biological targets and its substitution pattern significantly impacts activity.
-
Position 5: This is a common site for modification. Introducing a halogen, such as bromine (Br) , at this position has been shown to be favorable for antimicrobial activity.[9] Halogen atoms can increase lipophilicity, potentially enhancing cell membrane penetration, and can also participate in halogen bonding, a specific type of non-covalent interaction with target proteins.
Caption: SAR at the benzofuran ring of the core scaffold.
Modifications on the Pyrimidine Ring
The substituents on the pyrimidine ring, particularly at the 4- and 6-positions, play a crucial role in defining the shape of the molecule and its interactions with the target.
-
Position 6: In many synthesized analogs, this position is occupied by a thiophene ring, which contributes to the overall antimicrobial profile.[4]
-
Unsubstituted Thiophene: Generally shows good activity.
-
Methyl-substituted Thiophene: The introduction of a methyl group at the 5-position of the thiophene ring can either maintain or slightly decrease activity, depending on the specific microbial strain. This suggests that steric bulk in this region may not be well-tolerated by the target's binding site.
-
-
Position 2 (Bioisosteric Replacements): While the 2-amino group is a key feature, replacing it with other functional groups can drastically alter the biological activity.
-
2-Amino (-NH₂): Confers potent antimicrobial and potential anticancer activity.[7]
-
2-Thiol (-SH): Thio-substituted pyrimidines have also demonstrated excellent antimicrobial activity, in some cases superior to their amino counterparts.[10] Molecular docking studies suggest these compounds may act as inhibitors of GlcN-6-P, an enzyme crucial for bacterial and fungal cell wall synthesis.[4]
-
2-Hydroxy (-OH): Generally shows lower activity compared to the amino and thiol derivatives.[4]
-
Summary of Key Derivatives and Antimicrobial Activity
The table below summarizes the structure and reported antimicrobial activity of representative derivatives.
| Compound ID | Benzofuran Substitution (R1) | Pyrimidine C6-Substituent (R2) | 2-Position Group (X) | Key Activity | Reference |
| A | H | Thiophen-2-yl | -NH₂ | Antimicrobial | [9] |
| B | H | 5-Methylthiophen-2-yl | -NH₂ | Antimicrobial | [9] |
| C | 5-Bromo | Thiophen-2-yl | -NH₂ | Enhanced Antimicrobial | [9] |
| D | 5-Bromo | 5-Methylthiophen-2-yl | -NH₂ | Antimicrobial | [9] |
| E | 5-Bromo | Thiophen-2-yl | -SH | Potent Antimicrobial | [10] |
Anticancer Activity Insights
While specific SAR studies on the this compound core for anticancer activity are emerging, broader studies on related benzofuran-pyrimidine hybrids provide valuable insights. The cytotoxic effects are often linked to the inhibition of key cellular processes or specific enzymes like protein kinases.[11][12]
-
General Trends: Electron-withdrawing groups (e.g., halogens like bromo and fluoro) on aryl rings attached to the core scaffold tend to enhance cytotoxic activity.[13][14]
-
Kinase Inhibition Potential: The 2-aminopyrimidine moiety is a well-established hinge-binding motif in many kinase inhibitors.[6][15] This suggests that the this compound scaffold could be a promising starting point for developing inhibitors of kinases implicated in cancer, such as EGFR, Aurora kinases, or PLK4.[15][16] Further exploration in this area is warranted.
Part 4: Biological Evaluation Protocols
To ensure the reproducibility and validity of SAR studies, standardized biological assays are essential.
Protocol: In Vitro Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This protocol is a standard method for screening compounds for antimicrobial activity.[17]
Materials:
-
Nutrient Agar or Mueller-Hinton Agar
-
Sterile Petri dishes
-
Bacterial and/or fungal cultures (e.g., S. aureus, E. coli, C. albicans)
-
Compound stock solutions (e.g., in DMSO)
-
Positive control (e.g., Ciprofloxacin, Fluconazole)
-
Negative control (DMSO)
-
Sterile cork borer
Procedure:
-
Media Preparation: Prepare and sterilize the agar medium according to the manufacturer's instructions. Pour the molten agar into sterile Petri dishes and allow it to solidify.
-
Inoculation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard). Evenly spread the inoculum over the surface of the agar plates.
-
Well Creation: Use a sterile cork borer to create uniform wells in the agar.
-
Compound Addition: Add a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic effect of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HEPG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Compound stock solutions (in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours). Include wells with untreated cells (negative control) and a known cytotoxic drug (positive control).
-
MTT Addition: After the incubation period, add MTT reagent to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Part 5: Future Perspectives and Conclusion
The this compound scaffold represents a fertile ground for the development of new therapeutic agents. The existing SAR data, primarily in the antimicrobial field, provides a solid foundation for further optimization.
Future Directions:
-
Systematic SAR Expansion: A more comprehensive exploration of substituents on the benzofuran ring (e.g., at positions 4, 6, and 7) with a variety of electronic and steric properties is needed.
-
Exploration of Kinase Inhibition: Given the prevalence of the 2-aminopyrimidine core in kinase inhibitors, this scaffold should be systematically screened against a panel of cancer-related kinases. This could uncover novel and potent anticancer agents.[15]
-
Pharmacokinetic Profiling: Lead compounds should be evaluated for their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to assess their drug-likeness and potential for in vivo efficacy.
-
Mechanism of Action Studies: For the most potent compounds, detailed studies should be conducted to elucidate their precise molecular mechanism of action, whether it be enzyme inhibition, apoptosis induction, or another cellular effect.[18]
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- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Discovery of Novel Kinase Inhibitors Based on the Benzofuran-Pyrimidine Scaffold
Introduction: The Strategic Convergence of Privileged Scaffolds
In the landscape of modern drug discovery, particularly within oncology, the inhibition of protein kinases has emerged as a cornerstone of targeted therapy.[1] Kinases are fundamental regulators of a vast array of cellular processes, and their dysregulation is a hallmark of many cancers and inflammatory diseases.[1][2] This has catalyzed an intensive search for small molecules that can selectively modulate their activity. Within the medicinal chemist's arsenal, certain molecular frameworks, often termed "privileged scaffolds," are repeatedly identified in successful drug candidates due to their favorable interaction with biological targets.
This guide focuses on the powerful synergy achieved by hybridizing two such scaffolds: benzofuran and pyrimidine . The pyrimidine ring is a well-established bioisostere of the adenine base in ATP, enabling it to form critical hydrogen bond interactions within the hinge region of the kinase ATP-binding pocket.[3][4] The benzofuran moiety, a fused benzene and furan ring system, is a versatile and common feature in many natural and synthetic bioactive compounds, offering a rigid structure with multiple points for chemical modification to enhance potency and selectivity.[5][6][7][8]
The fusion of these two structures creates the benzofuran-pyrimidine scaffold, a promising platform for developing a new generation of potent and selective kinase inhibitors.[9][10] This technical guide provides an in-depth exploration of the rationale, design, synthesis, and biological evaluation of these compounds, offering field-proven insights for researchers and drug development professionals.
Chapter 1: The Rationale for Targeting Kinases with a Hybrid Scaffold
The Central Role of Kinases in Cellular Signaling
Protein kinases orchestrate the flow of information through cellular signaling pathways. They function by catalyzing the transfer of a phosphate group from ATP to specific amino acid residues (serine, threonine, or tyrosine) on a substrate protein. This phosphorylation event acts as a molecular switch, altering the protein's activity, localization, or interaction with other proteins. Dysregulation of this process can lead to uncontrolled cell growth, proliferation, and survival—the defining characteristics of cancer.[1]
Caption: A simplified diagram of kinase-mediated signaling pathways.
The Architectural Advantage of the Benzofuran-Pyrimidine Core
The design of a successful kinase inhibitor hinges on its ability to effectively compete with ATP for binding within the enzyme's active site. The benzofuran-pyrimidine scaffold is architecturally suited for this task.
-
The Pyrimidine "Hinge-Binder": As an isostere of adenine, the pyrimidine core acts as the primary anchor. Its nitrogen atoms are perfectly positioned to form one or more hydrogen bonds with the backbone amide groups of the "hinge region" that connects the N- and C-terminal lobes of the kinase domain. This interaction is a conserved feature across many kinase inhibitors and is critical for high-affinity binding.[4]
-
The Benzofuran "Selectivity Element": The rigid benzofuran ring extends from the pyrimidine core, projecting into the more variable regions of the ATP-binding site. This allows for the introduction of various substituents at specific positions.[11] Judicious modification of the benzofuran ring is the key strategy to achieve selectivity for a specific kinase (or a desired kinase family) and to fine-tune the compound's physicochemical properties.[5][7]
Chapter 2: Design and Synthesis Strategies
The development of novel benzofuran-pyrimidine inhibitors is a cyclical process of design, synthesis, and testing, often guided by computational methods.
Rational Design and In Silico Screening
Before any synthesis is undertaken, computational tools are leveraged to predict the binding affinity and orientation of virtual compounds.
-
Causality in Modeling: Molecular docking is employed to place candidate structures into the crystal structure of the target kinase (e.g., VEGFR-2, CDK2).[12][13] The goal is not just to find a low energy score, but to verify that the proposed molecule can adopt a conformation that satisfies key binding criteria: the pyrimidine engaging the hinge, and the benzofuran substituents forming favorable interactions (e.g., hydrophobic, hydrogen bonds) in adjacent pockets. This in silico validation provides a strong rationale for prioritizing specific synthetic targets.
A Validated Synthetic Workflow
A common and effective route to synthesize benzofuran-pyrimidine derivatives begins with the formation of a benzofuran chalcone intermediate.[9] This intermediate then undergoes cyclization to form the fused pyrimidine ring.
Caption: A generalized workflow for the synthesis of benzofuran-pyrimidines.
Experimental Protocol 1: General Synthesis of a 4-(Benzofuran-2-yl)-6-arylpyrimidin-2-ol
-
Self-Validation: This protocol is self-validating through the characterization of the intermediate and final products. Successful synthesis of the chalcone (verified by NMR) is a prerequisite for the cyclization step. The final product's identity is unequivocally confirmed by a combination of spectroscopic methods.
-
Step 1: Synthesis of Benzofuran Chalcone Intermediate (Claisen-Schmidt Condensation)
-
Rationale: This base-catalyzed condensation creates the α,β-unsaturated ketone system required for the subsequent cyclization.
-
Dissolve 2-acetylbenzofuran (1.0 eq) and an appropriate substituted benzaldehyde (1.0 eq) in ethanol.
-
Add a catalytic amount of a strong base (e.g., aqueous KOH solution) dropwise while stirring at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion (typically 4-6 hours), a precipitate of the chalcone usually forms.
-
Filter the solid, wash with cold ethanol and water to remove excess base, and dry under vacuum. The structure should be confirmed by ¹H NMR and IR spectroscopy.[9]
-
-
Step 2: Synthesis of the Benzofuran-Pyrimidine (Cyclocondensation)
-
Rationale: The chalcone intermediate reacts with urea in the presence of a base. The nitrogen atoms of urea attack the carbonyl carbon and the β-carbon of the unsaturated system, leading to cyclization and formation of the stable pyrimidine ring.
-
In a round-bottom flask, suspend the synthesized benzofuran chalcone (1.0 eq) and urea (1.5 eq) in absolute ethanol.[9]
-
Add potassium hydroxide (2.0 eq) and reflux the mixture for 8-12 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure benzofuran-pyrimidine derivative.
-
-
Step 3: Structural Confirmation
-
Rationale: Rigorous structural analysis ensures the identity and purity of the final compound.
-
¹H & ¹³C NMR: Confirms the covalent structure, showing characteristic shifts for the pyrimidine, benzofuran, and aryl protons and carbons.[9]
-
IR Spectroscopy: Shows characteristic peaks for functional groups (e.g., -OH, C=N, C-O-C).[9]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[9]
-
Chapter 3: Biological Evaluation & SAR
Once synthesized and purified, the compounds undergo a cascade of biological assays to determine their potency, selectivity, and cellular effects.
Caption: Workflow for the biological evaluation of kinase inhibitors.
In Vitro Kinase Inhibition Assays
-
Rationale: The first and most direct test is to measure the compound's ability to inhibit the activity of the purified target kinase enzyme. The IC₅₀ value—the concentration of inhibitor required to reduce enzyme activity by 50%—is the primary metric.
Experimental Protocol 2: In Vitro VEGFR-2 Kinase Assay
-
Self-Validation: This assay includes positive (staurosporine or a known VEGFR-2 inhibitor like Sorafenib) and negative (DMSO vehicle) controls.[12][14] The results are only considered valid if the controls perform as expected, ensuring the assay is sensitive and specific.
-
Plate Preparation: Add the reaction components to a 96-well plate in the following order: kinase buffer, purified recombinant VEGFR-2 enzyme, the test compound (at various concentrations), and a suitable peptide substrate.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow for phosphorylation of the substrate.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP) or, more commonly, luminescence-based assays (e.g., ADP-Glo™) that measure ADP production as a proxy for kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.
Cellular Antiproliferative Assays
-
Rationale: A potent enzyme inhibitor must be able to penetrate the cell membrane and inhibit its target in a complex cellular environment to be therapeutically useful. Cellular assays measure the compound's effect on the viability and proliferation of cancer cell lines.
Experimental Protocol 3: Cellular Antiproliferative (MTT) Assay
-
Cell Plating: Seed human cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates and allow them to adhere overnight.[15]
-
Compound Treatment: Treat the cells with serial dilutions of the benzofuran-pyrimidine compounds for 48-72 hours.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Incubation: Incubate for 3-4 hours. Causality: Viable, metabolically active cells contain mitochondrial reductase enzymes that convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Readout: Measure the absorbance of the purple solution using a plate reader (typically at ~570 nm). The intensity of the color is directly proportional to the number of viable cells. Calculate the GI₅₀ or IC₅₀ value.
Structure-Activity Relationship (SAR) Analysis
SAR is the cornerstone of medicinal chemistry. By systematically altering the structure of the lead compounds and observing the effect on biological activity, we can deduce the structural requirements for potent and selective inhibition.[5][7]
Caption: Key sites for modification on the scaffold to explore SAR.
Table 1: Summary of Structure-Activity Relationship (SAR) Insights
| Structural Position | Modification | Observed Effect on Activity | Reference |
|---|---|---|---|
| Benzofuran C5/C6 | Hydroxyl (-OH) or Methoxy (-OCH₃) groups | Often increases potency, potentially by forming additional hydrogen bonds in the active site. | [12] |
| Aryl Group (from Chalcone) | Electron-withdrawing groups (e.g., -NO₂, Halogens) | Can significantly increase antiproliferative activity against various cell lines. | [12][15] |
| Pyrimidine C2 | -OH, -SH, or -NH₂ groups | Modulates physical properties and can influence kinase selectivity. | [9] |
| General | Addition of bulky or heterocyclic rings | Can improve selectivity and potency, for example, by targeting adjacent allosteric pockets. |[5][11] |
Table 2: Example In Vitro Kinase Inhibition Data for Lead Compounds
| Compound | Target Kinase | IC₅₀ (nM) | Reference Compound | IC₅₀ (nM) | Reference |
|---|---|---|---|---|---|
| Compound 6d | VEGFR-2 | 1.0 | Sorafenib | 2.0 | [12][14] |
| Compound 9h | CDK2 | 40.9 | Staurosporine | 56.8 | [13] |
| Compound 11d | CDK2 | 41.7 | Staurosporine | 56.8 | [13] |
| Compound 29 | Pim-1 | Potent Inhibition | N/A | N/A |[16] |
Chapter 4: Mechanism of Action & Advanced Studies
Identifying a potent inhibitor is only the beginning. Understanding how it works at a cellular level is critical for its development as a therapeutic agent.
-
Cell Cycle Analysis: Compounds targeting cell-cycle kinases like CDK2 are expected to cause arrest at specific phases of the cell cycle. Flow cytometry analysis of treated cells can confirm this, often showing an accumulation of cells in the G2/M or S phase.[13][15][17]
-
Apoptosis Induction: Effective anticancer agents should induce programmed cell death (apoptosis). Assays like Annexin V-FITC staining can quantify the percentage of apoptotic cells following treatment, confirming the compound's cytotoxic mechanism.[13][15][18]
-
Molecular Dynamics (MD) Simulations: While docking provides a static snapshot, MD simulations can model the dynamic behavior of the inhibitor within the kinase's binding pocket over time. This can confirm the stability of key interactions and provide a deeper understanding of the binding kinetics.[15]
Conclusion and Future Directions
The benzofuran-pyrimidine scaffold represents a highly validated and promising platform for the discovery of novel kinase inhibitors. The synthetic accessibility of these compounds, combined with the clear structure-activity relationships that have been established, provides a robust framework for lead optimization. By leveraging the hinge-binding capability of the pyrimidine core and the tunable selectivity offered by the benzofuran moiety, researchers have successfully developed compounds with potent, single-digit nanomolar inhibitory activity against key oncogenic kinases.
Future work in this field will likely focus on:
-
Enhancing Selectivity: Developing inhibitors that can distinguish between closely related kinases to minimize off-target effects and improve safety profiles.
-
Overcoming Resistance: Designing next-generation compounds that are active against mutant forms of kinases that confer resistance to existing therapies.
-
Exploring New Targets: Applying the benzofuran-pyrimidine scaffold to inhibit less-explored kinases that are emerging as important therapeutic targets.
This guide has outlined the core principles and methodologies that underpin the successful discovery of these inhibitors. By integrating rational design, robust synthetic chemistry, and a systematic cascade of biological evaluation, the full potential of this powerful scaffold can be realized in the ongoing development of targeted cancer therapies.
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Methodological & Application
Application Notes and Protocols: Antimicrobial Susceptibility Testing of 4-(1-Benzofuran-2-yl)pyrimidin-2-amine
Introduction: The Scientific Imperative for Novel Antimicrobial Discovery
The rise of multidrug-resistant (MDR) pathogens constitutes a formidable threat to global health. This escalating crisis necessitates an urgent and continuous pipeline of novel antimicrobial agents with diverse mechanisms of action. Heterocyclic compounds are a cornerstone of medicinal chemistry, and the fusion of benzofuran and pyrimidine rings has emerged as a particularly promising scaffold for the development of new therapeutics.[1][2][3][4] The pyrimidine ring is a crucial component of endogenous substances, allowing its derivatives to interact with essential biomolecules like enzymes and genetic material, while benzofuran derivatives are known for a wide spectrum of biological activities.[2][5]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on conducting antimicrobial susceptibility testing (AST) for the novel compound 4-(1-Benzofuran-2-yl)pyrimidin-2-amine . As this is a novel compound, establishing its spectrum of activity and potency is a critical first step. The protocols herein are grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and regulatory relevance.[6][7][8] We will detail two fundamental and complementary methodologies: the Broth Microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion method for a qualitative assessment of susceptibility.
Expert Insight: Why Benzofuran-Pyrimidines?
The rationale for investigating this compound stems from the established bioactivity of its constituent moieties. Pyrimidine derivatives have been shown to exhibit antimicrobial effects through various mechanisms, including the inhibition of bacterial cell division by targeting essential proteins like FtsZ.[9][10][11] The inhibition of such a highly conserved protein is a promising strategy for developing broad-spectrum antibiotics. The benzofuran scaffold contributes to the lipophilicity and structural rigidity of the molecule, which can enhance cell membrane penetration and interaction with intracellular targets.[2] Therefore, this compound represents a rationally designed molecule with a high potential for antimicrobial efficacy.
Quantitative Analysis: Broth Microdilution for MIC Determination
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13] The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism in vitro.[12][14][15] This quantitative result is essential for evaluating the potency of a new compound and for comparing it to existing antibiotics.
Protocol: Broth Microdilution Assay
Materials:
-
This compound (powder form)
-
Sterile 96-well microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Quality Control strains like ATCC 25922 and ATCC 25923)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Spectrophotometer
-
Multichannel pipette
-
Sterile pipette tips
-
Incubator (35°C ± 2°C)[16]
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). The concentration should be at least 10 times the highest concentration to be tested to minimize solvent effects.
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test microorganism from a non-selective agar plate cultured for 18-24 hours.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[16][17]
-
Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[18]
-
-
Plate Setup and Serial Dilution:
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the prepared compound stock solution (at twice the desired starting concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard the final 50 µL from well 10.
-
Well 11 will serve as the growth control (inoculum in broth, no compound).
-
Well 12 will serve as the sterility control (broth only).
-
-
Inoculation: Add 50 µL of the final diluted bacterial inoculum to wells 1 through 11. This brings the total volume in each well to 100 µL and halves the concentration of the compound in each well, achieving the final test concentrations.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[16][19]
-
MIC Determination: After incubation, the MIC is read as the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the growth control well.[18][20]
Data Presentation: Summarizing MIC Values
Experimental results should be recorded in a clear and organized manner to facilitate analysis and comparison.
Table 1: Example MIC Data for this compound
| Test Microorganism | Gram Stain | Compound Concentration Range (µg/mL) | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) | MIC of Test Compound (µg/mL) |
| Staphylococcus aureus | Positive | 128 - 0.25 | 1 | 16 |
| Enterococcus faecalis | Positive | 128 - 0.25 | 2 | 32 |
| Escherichia coli | Negative | 128 - 0.25 | 0.25 | 64 |
| Pseudomonas aeruginosa | Negative | 128 - 0.25 | 4 | >128 |
| Candida albicans (Fungus) | N/A | 128 - 0.25 | 0.5 | 8 |
Workflow Visualization: Broth Microdilution
Caption: Workflow for MIC determination via broth microdilution.
Qualitative Assessment: Kirby-Bauer Disk Diffusion
The Kirby-Bauer disk diffusion test is a valuable, widely used method for preliminary, qualitative assessment of antimicrobial susceptibility.[21][22][23] It provides a visual representation of the compound's ability to inhibit microbial growth.
Protocol: Kirby-Bauer Disk Diffusion Assay
Materials:
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)[23]
-
Sterile blank paper disks (6 mm diameter)
-
This compound solution of known concentration
-
Test microorganisms and QC strains
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Forceps
-
Ruler or caliper
-
Incubator (35°C ± 2°C)
Procedure:
-
Disk Preparation: Aseptically impregnate sterile blank paper disks with a known amount of the this compound solution. Allow the solvent to evaporate completely.
-
Inoculum Preparation: Prepare a standardized inoculum suspension equivalent to a 0.5 McFarland standard, as described in the broth microdilution protocol.
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.[21][23]
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[21][22]
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[22]
-
-
Disk Placement:
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[22]
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter (mm), including the disk diameter.[21][22]
Interpreting the Results
The size of the zone of inhibition correlates with the susceptibility of the microorganism to the compound.[17] For novel compounds, breakpoints (the zone diameters that define susceptible, intermediate, and resistant categories) are not yet established. Therefore, the results are initially reported as the measured zone diameter. A larger zone of inhibition generally indicates greater susceptibility.
Workflow Visualization: Kirby-Bauer Disk Diffusion
Caption: Workflow for the Kirby-Bauer disk diffusion test.
Trustworthiness: The Role of Quality Control
For any AST protocol, rigorous quality control is non-negotiable. It ensures the accuracy and reproducibility of the results.
-
Reference Strains: Always include well-characterized reference strains with known susceptibility profiles (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) in each batch of tests.[25]
-
Method Standardization: Adherence to standardized procedures, including inoculum density, growth medium, and incubation conditions, is paramount.[17][23]
-
Controls: The inclusion of growth and sterility controls in the MIC assay and the use of a known, effective antibiotic as a positive control in both assays are mandatory to validate the experimental run.
Conclusion and Future Directions
This document provides a comprehensive, authoritative framework for conducting the initial antimicrobial susceptibility testing of this compound. By following these detailed protocols for broth microdilution and disk diffusion, researchers can generate reliable, high-quality data on the compound's spectrum and potency. Positive results from these initial screens would warrant further investigation, including time-kill kinetic studies, determination of the Minimum Bactericidal Concentration (MBC), and mechanistic studies to elucidate the compound's mode of action. Such data are indispensable for the continued development of this promising molecule as a potential next-generation antimicrobial agent.
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Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. PMC - NIH. [Link]
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Antimicrobial susceptibility tests: A comprehensive review. INTEGRA Biosciences. [Link]
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Zhuang, J., & Ma, S. (2020). Recent Development of Pyrimidine-Containing Antimicrobial Agents. PubMed. [Link]
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Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Publishing. [Link]
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Recent Development of Rapid Antimicrobial Susceptibility Testing Methods through Metabolic Profiling of Bacteria. MDPI. [Link]
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Benzofuran | Pyrimidine | In Vitro | Antibacterial | Molecular Docking. Indian Journal of Pharmaceutical Sciences. [Link]
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Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. Brieflands. [Link]
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Application Notes and Protocols for Assessing the Viability of Cells Treated with Benzofuran-Pyrimidine Compounds
Introduction: Unveiling the Therapeutic Potential of Benzofuran-Pyrimidine Hybrids
Benzofuran and pyrimidine scaffolds are privileged structures in medicinal chemistry, each contributing to a vast number of biologically active compounds. The strategic hybridization of these two moieties has given rise to a novel class of compounds with significant therapeutic promise, particularly in oncology and microbiology.[1][2] Emerging research indicates that benzofuran-pyrimidine derivatives can exert potent anti-proliferative effects through diverse mechanisms, including the inhibition of protein kinases, induction of apoptosis (programmed cell death), and cell cycle arrest.[3][4][5] Specifically, certain derivatives have been shown to trigger apoptosis via mitochondrial dysfunction and endoplasmic reticulum (ER) stress, and to arrest the cell cycle at the G2/M phase, often involving key regulatory proteins like p53.[3][6][7]
Given the profound impact of these compounds on fundamental cellular processes, accurate and reliable assessment of cell viability is paramount for researchers in drug discovery and development. These application notes provide a comprehensive guide to selecting and performing robust cell viability assays for benzofuran-pyrimidine compounds, with a focus on ensuring scientific integrity and generating reproducible data. We will delve into the mechanistic basis of commonly employed assays, offer detailed step-by-step protocols, and provide insights into data interpretation and troubleshooting, empowering researchers to confidently evaluate the cytotoxic and cytostatic potential of these promising therapeutic agents.
Guiding Principle: The Importance of Orthogonal Assays
A crucial aspect of rigorous cell viability assessment is the understanding that different assays measure distinct cellular parameters.[8][9][10] An assay that measures metabolic activity may yield different results from one that assesses membrane integrity, especially when dealing with compounds that have specific subcellular targets.[8] For instance, a compound that primarily induces mitochondrial dysfunction might show a rapid decrease in viability in an MTT or MTS assay, which are dependent on mitochondrial dehydrogenase activity, while an assay that measures membrane integrity, like Trypan Blue, might show a delayed effect. Therefore, it is best practice to employ at least two mechanistically distinct (orthogonal) assays to obtain a comprehensive and validated understanding of a compound's effect on cell viability.
This guide will focus on three widely used and well-characterized assays: the MTT and MTS assays, which measure metabolic activity, and the Neutral Red assay, which assesses lysosomal integrity.
Section 1: Metabolic Activity Assessment via Tetrazolium Salt Reduction
The MTT and MTS assays are colorimetric methods that are staples in the assessment of cell viability and cytotoxicity.[11] They are based on the principle that viable, metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria, which can reduce tetrazolium salts to a colored formazan product.[11] The intensity of the color produced is directly proportional to the number of viable cells.[11]
The MTT Assay: The Classic Approach
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a well-established and reliable method for assessing cell viability.[11] It involves the reduction of the yellow, water-soluble MTT to a purple, insoluble formazan product.[11] This necessitates a solubilization step to dissolve the formazan crystals before the absorbance can be measured.[11]
-
Choice of MTT: This assay is cost-effective and has been extensively validated in the literature, making it a good starting point for many studies.
-
Serum-Free Medium during Incubation: Serum components can interfere with the reduction of MTT and may also act as a confounding factor if the test compounds interact with serum proteins. Using serum-free medium during the MTT incubation step minimizes these variables.
-
Solubilization Step: The formazan crystals are insoluble in aqueous solutions. Therefore, a solubilizing agent, typically dimethyl sulfoxide (DMSO) or an acidified isopropanol solution, is required to dissolve them, allowing for accurate absorbance readings.[11]
Caption: Workflow for the MTT cell viability assay.
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Determine cell density using a hemocytometer or an automated cell counter.
-
Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete culture medium).
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the benzofuran-pyrimidine compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5% DMSO).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible under a microscope.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well.
-
Gently pipette up and down or use a plate shaker for 10 minutes to ensure complete dissolution of the formazan.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
The MTS Assay: A More Convenient Alternative
The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a second-generation tetrazolium salt reduction assay. The key advantage of MTS is that its reduced formazan product is soluble in aqueous solutions, thereby eliminating the need for a separate solubilization step and reducing the number of handling steps.[12]
-
Choice of MTS: This assay is ideal for higher-throughput screening due to its simpler and faster protocol. The reduced number of steps also minimizes the potential for pipetting errors and cell loss.
-
Inclusion of an Electron Coupling Reagent: The reduction of MTS is enhanced by the presence of an electron coupling reagent, such as phenazine methosulfate (PMS), which facilitates the transfer of electrons from NAD(P)H to the MTS tetrazolium salt.
Caption: Workflow for the MTS cell viability assay.
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
-
MTS Reagent Addition and Incubation:
-
After the desired incubation period with the compound, add 20 µL of the combined MTS/PMS solution to each well containing 100 µL of culture medium.
-
Incubate the plate for 1 to 4 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Measurement:
-
Record the absorbance at 490 nm using a microplate reader.
-
Section 2: Lysosomal Integrity Assessment with the Neutral Red Uptake Assay
The Neutral Red (NR) uptake assay is a cytotoxicity assay that relies on the ability of viable cells to incorporate and bind the supravital dye, Neutral Red, within their lysosomes.[13][14] The dye penetrates cell membranes via non-ionic diffusion and accumulates in the lysosomes of healthy cells.[13] In contrast, dead or dying cells with compromised membranes are unable to retain the dye.[9][13] The amount of dye extracted from the cells is proportional to the number of viable cells.
-
Choice of Neutral Red: This assay provides a different mechanistic insight into cell viability compared to metabolic assays. It assesses lysosomal integrity, which can be a valuable orthogonal endpoint, especially if the benzofuran-pyrimidine compounds are suspected of inducing cellular stress pathways that might affect lysosomal function.
-
Wash Step: A wash step is crucial to remove any unincorporated dye, ensuring that the final absorbance reading is only due to the dye retained by viable cells.
-
Destain Solution: An acidified ethanol solution is used to extract the dye from the lysosomes, allowing for its quantification.[9]
Caption: Workflow for the Neutral Red uptake assay.
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
-
Neutral Red Incubation:
-
After the treatment period, remove the culture medium containing the compound.
-
Add 100 µL of pre-warmed medium containing Neutral Red (typically 40-50 µg/mL) to each well.
-
Incubate for 2-3 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Washing and Dye Extraction:
-
Carefully remove the Neutral Red-containing medium.
-
Wash the cells with 150 µL of a wash solution (e.g., PBS or a fixative solution like 0.1% CaCl₂ in 0.5% Formaldehyde).[15]
-
Remove the wash solution.
-
Add 150 µL of a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well.[15]
-
Place the plate on a shaker for 10 minutes to ensure complete extraction of the dye.
-
-
Measurement:
-
Measure the absorbance at a wavelength of 540 nm.
-
Section 3: Data Analysis and Presentation
Calculating Percentage Viability
For each assay, the percentage of cell viability is calculated relative to the vehicle-treated control cells.
Formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
Absorbance of Treated Cells: The absorbance reading from wells treated with the benzofuran-pyrimidine compound.
-
Absorbance of Vehicle Control: The absorbance reading from wells treated with the vehicle (e.g., DMSO) only.
-
Absorbance of Blank: The absorbance reading from wells containing medium but no cells.
Determining the IC₅₀ Value
The half-maximal inhibitory concentration (IC₅₀) is a key metric that quantifies the potency of a compound. It is the concentration of the compound that inhibits a biological process, in this case, cell viability, by 50%.[1] The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, Microsoft Excel).
Data Presentation
Quantitative data should be presented in a clear and organized manner. A tabular format is recommended for summarizing IC₅₀ values obtained from different assays and cell lines.
Table 1: Hypothetical IC₅₀ Values (µM) of a Benzofuran-Pyrimidine Compound (BZP-1) in Different Cancer Cell Lines
| Cell Line | Cancer Type | MTT Assay (48h) | MTS Assay (48h) | Neutral Red Assay (48h) |
| MCF-7 | Breast Adenocarcinoma | 12.5 | 11.8 | 15.2 |
| A549 | Lung Carcinoma | 8.9 | 8.5 | 10.1 |
| HCT116 | Colorectal Carcinoma | 5.2 | 4.9 | 6.5 |
Section 4: Expert Insights and Troubleshooting
As a Senior Application Scientist, it is crucial to anticipate and address potential challenges to ensure the integrity of the experimental results.
Interpreting Discrepancies Between Assays
It is not uncommon to observe slight differences in IC₅₀ values obtained from different viability assays.[8][9][10] This is often due to the different cellular processes being measured.
-
Metabolic vs. Lysosomal Assays: If a benzofuran-pyrimidine compound induces mitochondrial dysfunction, a decrease in viability might be detected earlier and at a lower concentration with the MTT or MTS assay compared to the Neutral Red assay. This is because metabolic impairment can precede the loss of lysosomal integrity.
-
Cytostatic vs. Cytotoxic Effects: Some compounds may be cytostatic (inhibit cell proliferation) rather than cytotoxic (kill cells). In such cases, the number of viable cells at the end of the experiment might be lower in the treated wells, but the existing cells are still metabolically active and have intact lysosomes. This can lead to a less pronounced decrease in viability signals.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, edge effects. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting techniques. To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile PBS. |
| Low absorbance readings in MTT/MTS assays | Too few cells seeded, insufficient incubation time, cell detachment. | Optimize cell seeding density. Perform a time-course experiment to determine the optimal incubation time. Handle plates gently to avoid cell detachment. |
| High background in MTT/MTS assays | Microbial contamination, interference from phenol red in the medium. | Visually inspect plates for contamination. Use a phenol red-free medium during the assay incubation step. |
| Incomplete solubilization of formazan (MTT assay) | Insufficient volume of solubilization solution, inadequate mixing. | Ensure complete dissolution of the formazan crystals by using a sufficient volume of a suitable solubilization solvent and gentle agitation. |
Section 5: Mechanistic Context - A Hypothetical Signaling Pathway
Given that benzofuran-pyrimidine compounds are known to induce apoptosis and cell cycle arrest, understanding the underlying signaling pathways is crucial for a complete analysis. The following diagram illustrates a hypothetical pathway by which a benzofuran-pyrimidine compound might exert its effects.
Caption: Hypothetical signaling pathway for a benzofuran-pyrimidine compound.
This diagram illustrates how a benzofuran-pyrimidine compound could inhibit a protein kinase, leading to G2/M cell cycle arrest. Simultaneously, it could activate p53 and induce ER stress, both of which can lead to mitochondrial dysfunction, subsequent caspase activation, and ultimately, apoptosis. This multi-faceted mechanism of action underscores the importance of using a panel of assays to fully characterize the effects of these compounds.
Conclusion
The assessment of cell viability is a critical step in the preclinical evaluation of novel therapeutic agents like benzofuran-pyrimidine compounds. By understanding the principles behind different viability assays, implementing robust and validated protocols, and interpreting the data within the context of the compounds' likely mechanisms of action, researchers can generate high-quality, reliable results. The use of orthogonal assays, such as the combination of a metabolic assay (MTT or MTS) and a lysosomal integrity assay (Neutral Red), provides a more complete and trustworthy picture of a compound's cellular effects. This comprehensive approach is essential for advancing the development of these promising compounds from the laboratory to the clinic.
References
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AxisPharm. (2024, September 18). Complete Guide to Choosing the Right Cell Viability Assay. Retrieved from [Link]
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Hillgene Biopharma Co., Ltd. (n.d.). How to Choose a Cell Viability or Cytotoxicity Assay. Retrieved from [Link]
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ANT Bio. (2025, July 18). A Comprehensive Overview of the Major Categories of Cell Viability Assays. Retrieved from [Link]
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Manna, S. K., Bose, J. S., Gangan, V., Raviprakash, N., Navaneetha, T., Raghavendra, P. B., Babajan, B., Kumar, C. S., & Jain, S. K. (2010). Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-kappaB. Journal of Biological Chemistry, 285(29), 22334–22346. [Link]
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Manna, S. K., Bose, J. S., Gangan, V., Raviprakash, N., Navaneetha, T., Raghavendra, P. B., Babajan, B., Kumar, C. S., & Jain, S. K. (2010). Novel Derivative of Benzofuran Induces Cell Death Mostly by G2/M Cell Cycle Arrest through p53-dependent Pathway but Partially by Inhibition of NF-κB. Journal of Biological Chemistry, 285(29), 22334–22346. [Link]
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ResearchGate. (n.d.). Impact of benzofurans 9 h and 11d towards the cell cycle phases of Panc-1 cancer cells. Retrieved from [Link]
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Hsieh, Y.-H., Huang, Y.-C., Chen, C.-J., Wu, C.-Y., Lu, C.-C., Lin, M.-W., Chen, K.-F., & Tang, C.-H. (2016). A novel benzofuran derivative, ACDB, induces apoptosis of human chondrosarcoma cells through mitochondrial dysfunction and endoplasmic reticulum stress. Oncotarget, 7(50), 83530–83543. [Link]
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Vrbová, E., Vlčková, V., Staňková, V., Vávrová, K., & Topinka, J. (2012). Benzo[a]pyrene-induced cell cycle arrest in HepG2 cells is associated with delayed induction of mitotic instability. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 748(1-2), 49–57. [Link]
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Wube, A. A., Streit, B., Wanzel, M., Stangl, S., Mulu, A., Gaedcke, J., Schultheiss, C., Grote, J., Efferth, T., & Bauer, R. (2016). Apoptosis inducing activity of benzophenanthridine-type alkaloids and 2-arylbenzofuran neolignans in HCT116 colon carcinoma cells. Phytomedicine, 23(11), 1219–1229. [Link]
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El-Sayed, M. T., El-Gamal, M. I., & El-Kerdawy, A. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. Molecules, 28(8), 3508. [Link]
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ResearchGate. (2025, August 10). Different Cell Viability Assays Reveal Inconsistent Results After Bleomycin Electrotransfer In Vitro. Retrieved from [Link]
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Abd El-Karim, S. S., Syam, Y. M., Abdelkader, R. M., El-Ashrey, M. K., & Anwar, M. M. (2025, October 1). Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity. RSC Advances, 15(45), 32014–32033. [Link]
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Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2021). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1629–1642. [Link]
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ResearchGate. (n.d.). Synthesis, antitumor activity and molecular docking study of novel benzofuran-2-yl pyrazole pyrimidine derivatives. Retrieved from [Link]
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Kwiecień, H., Goszczyńska, A., & Rokosz, P. (2016). Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review. Current Pharmaceutical Design, 22(7), 879–894. [Link]
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Ruzgys, P., Tamosiunas, M., & Satkauskas, S. (2015). Different Cell Viability Assays Reveal Inconsistent Results After Bleomycin Electrotransfer In Vitro. Journal of Membrane Biology, 248(4), 833–840. [Link]
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Al-Ostoot, F. H., AlGhamdi, S., Al-Malki, J., & Al-Zoubi, M. S. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2736. [Link]
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Venkatesh, T., Bodke, Y. D., Joy, M. N., Dhananjaya, B. L., & Venkataraman, S. (2018). Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. Iranian Journal of Pharmaceutical Research, 17(1), 75–86. [Link]
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Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2020). An update on benzofuran inhibitors: a patent review. Expert Opinion on Therapeutic Patents, 30(11), 867–885. [Link]
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Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
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Application Notes & Protocols for High-Throughput Screening of 4-(1-Benzofuran-2-yl)pyrimidin-2-amine
Prepared by a Senior Application Scientist
Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold
The 4-(1-Benzofuran-2-yl)pyrimidin-2-amine molecule represents a compelling starting point for drug discovery campaigns. Its architecture marries the benzofuran nucleus, a common motif in biologically active compounds, with a 2-aminopyrimidine core.[1][2][3] The 2-aminopyrimidine scaffold is a well-established "privileged structure," frequently found in kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes. This structural alert strongly suggests that protein kinases are a primary hypothetical target class for this compound.
However, the true biological activity of a novel compound is never certain. Therefore, a comprehensive high-throughput screening (HTS) strategy should be twofold: a target-based approach, focusing on a hypothesized target class like kinases, and a parallel phenotypic screening approach to uncover unexpected activities in a cellular context.[4][5]
This document provides a detailed guide for researchers, scientists, and drug development professionals on how to design and execute robust HTS campaigns using this compound. We will detail both biochemical and cell-based screening methodologies, emphasizing the rationale behind experimental choices and the establishment of self-validating protocols.
Part 1: Target-Based Screening – A Kinase-Focused Biochemical Assay
Given the 2-aminopyrimidine core, a logical first step is to screen this compound against a panel of protein kinases. The goal of the primary screen is to identify initial "hits" that modulate the activity of one or more kinases.
Principle of the Assay: TR-FRET for Robust Kinase Activity Measurement
For a high-throughput biochemical screen, a homogenous (no-wash) assay with a robust signal window is essential.[6][7] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are an excellent choice for kinase activity, offering high sensitivity and reduced interference from compound fluorescence.[8]
The LanthaScreen® Eu Kinase Binding Assay or a similar TR-FRET activity assay can be employed. In an activity assay, a europium-labeled antibody detects the phosphorylation of a biotinylated substrate peptide by the kinase. When the substrate is phosphorylated, the antibody binds. Upon excitation of the europium donor, energy is transferred to a streptavidin-allophycocyanin (APC) acceptor bound to the biotinylated, phosphorylated peptide, generating a TR-FRET signal. An inhibitor will prevent phosphorylation, leading to a loss of signal.
Caption: TR-FRET Kinase Assay Principle.
Protocol 1: Primary HTS for Kinase Inhibition
This protocol is designed for a 1536-well plate format to maximize throughput.
1. Reagent Preparation:
- Assay Buffer: Prepare a suitable kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
- Kinase Solution: Dilute the target kinase in assay buffer to a 4X final concentration. The optimal concentration should be determined in an enzyme titration experiment to be in the linear range of the assay (typically the EC₅₀ concentration).
- Substrate/ATP Mix: Prepare a 4X solution of the appropriate peptide substrate and ATP in assay buffer. The ATP concentration should be at or near its Km for the kinase to ensure competitive inhibitors can be identified.
- Compound Plates: Prepare this compound and control compounds in 100% DMSO. Perform serial dilutions to create a concentration range for later dose-response analysis. For the primary screen, a single high concentration (e.g., 10 µM) is typically used. Transfer compounds to an intermediate plate and dilute in assay buffer. The final DMSO concentration in the assay should be kept low (≤1%) to avoid solvent effects.
- Detection Mix: Prepare a 2X solution of Eu-labeled antibody and SA-APC in a suitable stop/detection buffer (e.g., TR-FRET Dilution Buffer).
2. Assay Execution (Automated Liquid Handling):
- Dispense 2.5 µL of the 4X Kinase Solution into the 1536-well assay plates.
- Dispense 2.5 µL of the compound solution (or controls) to all wells. Include:
- Negative Controls: DMSO only (0% inhibition).
- Positive Controls: A known potent inhibitor for the target kinase (100% inhibition).
- Incubate for 15-30 minutes at room temperature to allow compound binding to the kinase.[9]
- Initiate the kinase reaction by dispensing 5 µL of the 4X Substrate/ATP Mix.
- Incubate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear phase.
- Stop the reaction by dispensing 10 µL of the 2X Detection Mix.
- Incubate for 60 minutes at room temperature to allow the detection reagents to bind.
- Read the plate on a TR-FRET compatible plate reader, measuring emission at both the donor and acceptor wavelengths.
3. Data Analysis and Hit Selection:
- Calculate TR-FRET Ratio: For each well, calculate the ratio of the acceptor signal to the donor signal.
- Normalization: Normalize the data based on the plate controls. The percent inhibition is calculated as: % Inhibition = 100 * (1 - (Signal_Compound - Mean_Positive_Control) / (Mean_Negative_Control - Mean_Positive_Control))
- Quality Control: The quality and robustness of the assay are assessed using the Z'-factor.[10] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS. Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control|
- Hit Identification: A "hit" is defined as a compound that exhibits a percent inhibition greater than a predetermined threshold. A common method is to set the hit threshold at three times the standard deviation (SD) of the negative controls.[11]
| Parameter | Description | Typical Value |
| Plate Format | 1536-well | - |
| Final Assay Volume | 20 µL | - |
| Compound Conc. | Single point for primary screen | 10 µM |
| Final DMSO Conc. | Kept constant across all wells | < 1% |
| Incubation Times | Compound-Kinase: 15 min; Kinase Rxn: 60 min | - |
| Z'-Factor | Assay quality metric | > 0.7 |
| Hit Threshold | Statistical cutoff for activity | > 3 SD from mean of negative controls |
Part 2: Cell-Based Phenotypic Screening
While a biochemical assay is excellent for identifying direct target engagement, a cell-based assay provides a more physiologically relevant context, accounting for cell permeability, metabolism, and potential off-target effects.[5][12][13] A phenotypic screen measures a global cellular outcome, such as cell death or proliferation, without a preconceived target.
Principle of the Assay: Measuring Cellular Viability
A common and robust method for assessing cell viability in HTS is to measure intracellular ATP levels.[12] The amount of ATP is directly proportional to the number of metabolically active, viable cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a homogenous "add-mix-read" assay that lyses cells and generates a luminescent signal proportional to the ATP concentration.
Caption: ATP-Based Cell Viability Assay Principle.
Protocol 2: Primary HTS for Cytotoxicity/Anti-Proliferative Activity
This protocol is designed for a 384-well plate format, which is common for cell-based screening.
1. Cell Culture and Plating:
- Culture the chosen cell line (e.g., A549 lung carcinoma) under standard conditions (e.g., 37°C, 5% CO₂).
- Harvest cells and perform a cell count. Dilute the cells in culture medium to the optimal seeding density. This density must be determined empirically to ensure cells are in the exponential growth phase at the end of the assay period.
- Using an automated dispenser, seed 40 µL of the cell suspension into each well of a 384-well, clear-bottom, white-walled plate. White walls enhance the luminescent signal.
- Incubate the plates for 24 hours to allow cells to attach and resume growth.
2. Compound Addition:
- Prepare compound plates as described in Protocol 1.
- Using an acoustic liquid handler or pin tool, transfer a small volume (e.g., 50 nL) of the compound solution (or controls) to the cell plates. This minimizes the final DMSO concentration.
- Include:
- Negative Controls: DMSO only.
- Positive Controls: A known cytotoxic agent like Staurosporine.
3. Incubation and Assay Readout:
- Incubate the plates for 72 hours. This duration allows for multiple cell doublings and for the anti-proliferative effects of compounds to manifest.
- Equilibrate the plates to room temperature for 30 minutes.
- Add 20 µL of CellTiter-Glo® reagent to each well.
- Place the plates on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Read the luminescence on a plate reader.
4. Data Analysis and Hit Selection:
- Data analysis follows the same principles as the biochemical screen: normalization to controls, calculation of percent inhibition (in this case, of cell viability), and calculation of the Z'-factor to ensure data quality.
- Hits are identified as compounds that reduce cell viability beyond a set threshold (e.g., >50% inhibition or >3 SD from the mean of the negative controls).
| Parameter | Description | Typical Value |
| Plate Format | 384-well | - |
| Cell Line | e.g., A549 | - |
| Seeding Density | Empirically determined | 1000 cells/well |
| Compound Conc. | Single point for primary screen | 10 µM |
| Incubation Time | Post-treatment | 72 hours |
| Readout | Luminescence | - |
| Z'-Factor | Assay quality metric | > 0.5 |
| Hit Threshold | Statistical cutoff for activity | > 50% inhibition |
Part 3: Hit Confirmation and Follow-Up Studies
A primary HTS campaign is just the beginning.[10][14] Hits identified from either the biochemical or cell-based screen must be subjected to a rigorous validation process to eliminate false positives and prioritize the most promising compounds.
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In vitro testing of 4-(1-Benzofuran-2-yl)pyrimidin-2-amine against drug-resistant bacteria
In Vitro Efficacy of 4-(1-Benzofuran-2-yl)pyrimidin-2-amine Against Drug-Resistant Bacteria: A Methodological Guide
For: Researchers, scientists, and drug development professionals in the field of infectious diseases and antimicrobial discovery.
Abstract
The escalating crisis of antimicrobial resistance (AMR) necessitates the discovery and development of novel chemical scaffolds with potent activity against multidrug-resistant (MDR) pathogens. Benzofuran derivatives have emerged as a promising class of heterocyclic compounds, known to exhibit a wide spectrum of biological activities.[1][2] This document provides a comprehensive guide to the in vitro evaluation of a specific benzofuran-pyrimidine hybrid, this compound, against a panel of clinically relevant, drug-resistant bacteria. We present detailed, field-proven protocols for determining the compound's bacteriostatic and bactericidal potency, including Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetic assays. The methodologies are grounded in international standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[3][4][5][6]
Introduction: The Challenge of Resistance and the Promise of Benzofurans
Bacterial resistance to antibiotics is a complex, multifactorial problem driven by mechanisms such as enzymatic drug inactivation (e.g., β-lactamases), modification of the drug target, limited drug uptake, and active drug efflux.[7][8][9] These resistance strategies, whether intrinsic or acquired, render many frontline antibiotics ineffective, leading to treatment failures and a significant global health burden.[10][11]
The search for new antibacterial agents has led researchers to explore novel heterocyclic compounds. The benzofuran nucleus, a fusion of benzene and furan rings, is a "privileged structure" in medicinal chemistry, forming the core of many natural and synthetic compounds with diverse pharmacological properties.[2][12] The hybridization of the benzofuran scaffold with other pharmacophores, such as the pyrimidine moiety, has been shown to yield compounds with potent antimicrobial activity.[13][14][15] The target compound, this compound, represents such a hybrid, and its systematic evaluation is critical to understanding its potential as a future therapeutic.
This guide provides the technical framework for the initial, crucial phase of this evaluation: robust in vitro testing.
Core Experimental Workflow
The in vitro assessment of a novel antibacterial agent follows a logical progression from determining the minimum concentration required to inhibit growth to understanding the rate and extent of bacterial killing.
Caption: Core workflow for in vitro antibacterial evaluation.
Materials and Reagents
-
Test Compound: this compound
-
Solvent: Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Bacterial Strains: A representative panel of drug-resistant bacteria (e.g., Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococcus (VRE), Carbapenem-resistant Escherichia coli, Multi-drug resistant Pseudomonas aeruginosa).
-
Quality Control (QC) Strains: ATCC reference strains as recommended by CLSI/EUCAST (e.g., S. aureus ATCC 29213, E. coli ATCC 25922, P. aeruginosa ATCC 27853).[16]
-
Growth Media:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Agar (TSA) or Mueller-Hinton Agar (MHA)
-
-
Reagents:
-
Sterile 0.9% saline or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
-
Apparatus:
-
96-well sterile, flat-bottom microtiter plates
-
Multi-channel micropipettes
-
Spectrophotometer or nephelometer
-
Shaking incubator (35-37°C)
-
Sterile culture tubes, flasks, and spreaders
-
Detailed Experimental Protocols
Preparation of Compound Stock and Dilutions
Causality: Accurate compound concentration is the foundation of susceptibility testing. Using DMSO is standard for hydrophobic compounds, but its final concentration in the assay must be kept low (<1%) to avoid solvent-induced toxicity to the bacteria.
-
Prepare a high-concentration stock solution of this compound (e.g., 1280 µg/mL) in 100% DMSO.
-
Perform serial two-fold dilutions of the compound in CAMHB within a 96-well plate to achieve the desired final concentration range (e.g., 128 µg/mL to 0.125 µg/mL).[3][17]
Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[17][18] This broth microdilution method is a standard for quantitative susceptibility testing.[3][19]
Workflow Diagram: MIC Determination
Caption: Step-by-step workflow for the MIC assay.
Step-by-Step Procedure:
-
Inoculum Preparation: From a fresh agar plate (18-24h growth), select several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[20]
-
Inoculum Dilution: Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[18]
-
Plate Inoculation: Add the standardized bacterial inoculum to the wells of the pre-prepared 96-well plate containing the compound dilutions.
-
Controls:
-
Growth Control: Wells containing only inoculated CAMHB (no compound).
-
Sterility Control: Wells containing uninoculated CAMHB.
-
Solvent Control: Wells containing inoculated CAMHB with the highest concentration of DMSO used in the assay.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[18]
-
Reading the MIC: The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed. This can be determined by eye or with a microplate reader.[3][21]
Protocol: Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[22] This assay distinguishes bactericidal (killing) activity from bacteriostatic (inhibitory) activity.
Step-by-Step Procedure:
-
Perform an MIC Assay: Complete the MIC assay as described above.
-
Subculturing: From the wells showing no visible growth (at and above the MIC), take a fixed volume (e.g., 10-100 µL) and plate it onto fresh, antibiotic-free agar (e.g., TSA or MHA).[22][23] Also, plate the growth control to confirm the initial inoculum count.
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours.
-
Determining the MBC: Count the number of colonies on each plate. The MBC is the lowest compound concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[22][24] An agent is typically considered bactericidal if the MBC is no more than four times the MIC (MBC/MIC ratio ≤ 4).[22][24][25]
Protocol: Time-Kill Kinetic Assay
This dynamic assay provides insight into the rate of bactericidal activity over time.[19][20] It is more informative than the static MIC/MBC endpoints.
Step-by-Step Procedure:
-
Preparation: Prepare flasks containing CAMHB with the test compound at various concentrations relative to the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC). Include a no-drug growth control flask.
-
Inoculation: Inoculate each flask with a standardized bacterial suspension to a final concentration of ~5 x 10⁵ CFU/mL.
-
Time-Point Sampling: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.[26]
-
Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline or PBS. Plate the dilutions onto antibiotic-free agar.
-
Incubation and Counting: Incubate the plates for 18-24 hours and count the colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[20]
Data Presentation and Interpretation
Quantitative data should be summarized in clear, concise tables for easy comparison across different bacterial strains.
Table 1: Example MIC and MBC Data for this compound
| Bacterial Strain | Resistance Profile | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus (MRSA) | Methicillin-Resistant | 8 | 16 | 2 | Bactericidal |
| E. coli (CRE) | Carbapenem-Resistant | 16 | 64 | 4 | Bactericidal |
| P. aeruginosa (MDR) | Multi-Drug Resistant | 32 | >128 | >4 | Bacteriostatic |
| E. faecium (VRE) | Vancomycin-Resistant | 4 | 8 | 2 | Bactericidal |
Table 2: Example Time-Kill Assay Data against MRSA (log₁₀ CFU/mL)
| Time (h) | Growth Control | 0.5x MIC | 1x MIC | 2x MIC | 4x MIC |
| 0 | 5.70 | 5.71 | 5.69 | 5.70 | 5.72 |
| 2 | 6.35 | 5.50 | 5.15 | 4.30 | 3.60 |
| 4 | 7.10 | 5.30 | 4.60 | 3.20 | <2.00 |
| 8 | 8.20 | 5.10 | 3.90 | <2.00 | <2.00 |
| 24 | 9.10 | 5.80 | 3.30 | <2.00 | <2.00 |
Note: Data presented are for illustrative purposes only.
Conclusion
The protocols outlined in this application note provide a standardized and robust framework for the initial in vitro characterization of this compound. By adhering to established guidelines from CLSI and EUCAST, researchers can generate high-quality, reproducible data on the compound's MIC, MBC, and time-kill kinetics against clinically significant drug-resistant bacteria.[3][5] This information is foundational for further preclinical development, including mechanism of action studies, toxicity screening, and subsequent in vivo efficacy models. The systematic application of these methods will be crucial in determining the true potential of this and other novel benzofuran derivatives in the critical fight against antimicrobial resistance.
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Application Notes and Protocols for the Experimental Assessment of Novel Antifungal Compounds
The escalating threat of invasive fungal infections, compounded by the emergence of drug-resistant strains, underscores the urgent need for the discovery and development of novel antifungal agents.[1][2] A rigorous and systematic approach to evaluating the antifungal potential of new chemical entities is paramount to identifying promising candidates for further preclinical and clinical development. This guide provides a comprehensive overview of the experimental design, detailed protocols, and critical considerations for the in vitro and in vivo assessment of novel antifungal compounds.
Section 1: The Antifungal Drug Discovery Funnel: A Conceptual Overview
The evaluation of a potential antifungal compound follows a hierarchical screening process, often visualized as a funnel. This process is designed to efficiently identify compounds with the most promising characteristics while progressively increasing the complexity and resource intensity of the assays.
Caption: Major Antifungal Drug Targets.
Experimental Approaches to Determine Mechanism of Action
A variety of assays can be employed to investigate the mechanism of action of a novel antifungal compound.
-
Ergosterol Binding Assays: Spectrophotometric assays can determine if a compound binds to ergosterol, similar to polyenes.
-
Sterol Quantitation Assays: Gas chromatography-mass spectrometry (GC-MS) can be used to analyze the sterol composition of fungal cells treated with the compound to see if the ergosterol biosynthesis pathway is inhibited.
-
Cell Wall Integrity Assays: The effect of the compound on cell wall integrity can be assessed by exposing treated fungal cells to osmotic stressors (e.g., sorbitol) or cell wall-degrading enzymes.
-
Macromolecule Synthesis Assays: Radiolabeled precursor incorporation assays can be used to determine if the compound inhibits the synthesis of DNA, RNA, proteins, or lipids.
Section 5: In Vivo Efficacy Assessment
While in vitro assays provide valuable information on a compound's potency and selectivity, in vivo studies in animal models are essential to evaluate its efficacy in a complex biological system. [3][4]
Choice of Animal Model
The choice of animal model depends on the target fungal pathogen and the type of infection being modeled. Murine models are the most commonly used for systemic fungal infections. [4][5][6]
Protocol: Murine Model of Systemic Candidiasis
Materials:
-
Immunocompetent or immunosuppressed mice (e.g., BALB/c)
-
Candida albicans strain
-
Novel antifungal compound and vehicle control
-
Sterile saline
Procedure:
-
Infection: Infect the mice intravenously with a lethal or sublethal dose of Candida albicans.
-
Treatment: Administer the novel antifungal compound at various doses and schedules (e.g., once or twice daily) via an appropriate route (e.g., oral, intraperitoneal, or intravenous). A control group should receive the vehicle alone.
-
Monitoring: Monitor the mice daily for signs of illness, weight loss, and survival.
-
Endpoint Analysis: The primary endpoint is typically survival. Secondary endpoints can include fungal burden in target organs (e.g., kidneys, brain), which is determined by homogenizing the organs and plating serial dilutions to count CFUs. [5][7] Data Presentation: In Vivo Efficacy
| Treatment Group | Dose (mg/kg) | Mean Survival Time (days) | Fungal Burden in Kidneys (log10 CFU/g) |
| Vehicle Control | - | 5 | 6.2 |
| Novel Compound | 10 | 15 | 3.5 |
| Novel Compound | 25 | >21 (all survived) | <2.0 (limit of detection) |
Conclusion
The systematic approach outlined in these application notes provides a robust framework for the comprehensive evaluation of novel antifungal compounds. By progressing through a logical sequence of in vitro and in vivo assays, researchers can effectively identify and characterize promising candidates with the potential to address the growing challenge of invasive fungal infections. Adherence to standardized protocols and careful consideration of experimental design are paramount to generating reliable and reproducible data that can guide the advancement of new antifungal therapies from the laboratory to the clinic.
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Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. PubMed Central. [Link]
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Current status of antifungal susceptibility testing methods. Medical Mycology. [Link]
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Assessing Cytotoxicity, Proteolytic Stability, and Selectivity of Antimicrobial Peptides: Implications for Orthopedic Applications. PubMed Central. [Link]
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Antifungal Susceptibility Testing: Current Approaches. PubMed Central. [Link]
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Cytotoxicity assays were performed for each of the (A) four antifungal... ResearchGate. [Link]
-
(PDF) Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. ResearchGate. [Link]
-
Determination of Antifungal MICs by a Rapid Susceptibility Assay. ASM Journals. [Link]
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Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. PubMed Central. [Link]
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A novel peptide oyster-derived antimicrobial peptide against clinical carbapenem-resistant Acinetobacter baumannii. Frontiers. [Link]
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Antifungal Drugs: Mechanisms of Action, Drug Resistance, Susceptibility Testing, and Assays of Activity in Biologic Fluids. Basicmedical Key. [Link]
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Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. MDPI. [Link]
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Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins. PubMed Central. [Link]
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Mechanisms of action in antifungal drugs. Research Starters. [Link]
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Cytotoxic effect of aminoglycoside antibiotics on the mammalian cell lines. PubMed. [Link]
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Antifungal drugs: Mechanisms of action, drug resistance, susceptibility testing, and assays of activity in biologic fluids. ResearchGate. [Link]
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Synthesis and Biological Evaluation of the Complete Octapeptin Natural Product Series. ACS Publications. [Link]
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Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. National Institutes of Health. [Link]
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Mechanisms of Antifungal Drug Resistance. PubMed Central. [Link]
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In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. PubMed Central. [Link]
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Application Notes & Protocols: Utilizing 4-(1-Benzofuran-2-yl)pyrimidin-2-amine as a Chemical Probe for TAK1 Kinase
Audience: Researchers, scientists, and drug development professionals in cell biology, immunology, and oncology.
Abstract: This document provides a comprehensive guide for the characterization and application of 4-(1-Benzofuran-2-yl)pyrimidin-2-amine, a heterocyclic compound representative of a class of potent kinase inhibitors, as a chemical probe for TGF-β-activated kinase 1 (TAK1). We detail its mechanism of action, provide step-by-step protocols for validating target engagement in biochemical and cellular systems, and describe methods to measure its functional impact on downstream signaling pathways.
Introduction: The Significance of Targeting TAK1
Transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a critical intracellular signaling node. It integrates signals from various stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β, as well as Toll-like receptor (TLR) ligands[1][2][3]. Upon activation, TAK1 initiates downstream signaling cascades, most notably the NF-κB and MAPK (p38, JNK) pathways, which are central to inflammatory responses, immunity, and cell survival[2][4][5]. Dysregulation of TAK1 signaling is implicated in numerous inflammatory diseases and cancers, making it a high-value therapeutic target[1][5].
Chemical probes—small molecules that selectively modulate a protein's function—are indispensable tools for dissecting complex biological pathways and validating novel drug targets. This compound, hereafter referred to as BFP-2 , represents a chemical scaffold with potential for potent and selective inhibition of protein kinases like TAK1. This guide outlines the necessary experimental framework to validate and utilize BFP-2 as a chemical probe to investigate TAK1 biology.
Probe Characterization: Potency and Selectivity
Before use in complex biological systems, a chemical probe's fundamental properties must be rigorously defined. The primary characteristics are its potency (how much of the probe is needed to inhibit the target) and its selectivity (how specifically it binds to the intended target versus other proteins).
| Parameter | Description | Typical Value |
| Biochemical IC₅₀ | Concentration of BFP-2 required to inhibit 50% of purified TAK1 kinase activity in vitro. | 1 - 100 nM |
| Cellular EC₅₀ | Concentration of BFP-2 required to achieve 50% of the maximum functional effect in a cell-based assay. | 100 nM - 1 µM |
| Selectivity (S₁₀) | The fraction of kinases in a broad panel that are inhibited by >90% at a 1 µM concentration. | < 0.02 (i.e., < 2%) |
| Cellular Tₘ Shift | The change in the melting temperature of TAK1 in the presence of BFP-2 in a CETSA experiment. | > 2 °C at 10 µM |
Note: The values presented are hypothetical targets for a high-quality chemical probe and must be determined experimentally.
The TAK1 Signaling Pathway
TAK1 activation is a multi-step process often initiated by receptor-ligand interactions that lead to the formation of poly-ubiquitin chains. The TAK1 complex, which includes the binding proteins TAB1 and TAB2/3, is recruited to these chains, leading to TAK1 autophosphorylation and full kinase activation[5]. Activated TAK1 then phosphorylates downstream kinases, including IKKβ (activating NF-κB) and MKKs (activating JNK/p38 MAPKs), propagating the inflammatory signal[1][2]. BFP-2, as a putative ATP-competitive inhibitor, would bind to the kinase domain of TAK1, preventing the phosphorylation of these downstream substrates.
Experimental Protocols
Here we provide validated protocols to confirm the utility of BFP-2 as a TAK1 chemical probe.
Protocol 1: Biochemical TAK1 Kinase Assay (IC₅₀ Determination)
This protocol determines the direct inhibitory effect of BFP-2 on purified TAK1 enzyme activity. The ADP-Glo™ Kinase Assay is a common method that measures ADP production, which is directly proportional to kinase activity[6][7].
Materials:
-
Recombinant TAK1/TAB1 enzyme complex (BPS Bioscience, #40279 or similar).
-
Myelin Basic Protein (MBP) substrate.
-
ATP.
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[6].
-
BFP-2 compound, serially diluted in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega, #V6930).
-
384-well low-volume plates.
-
Luminometer.
Procedure:
-
Prepare Reagents: Dilute the TAK1/TAB1 enzyme, MBP substrate, and ATP in Kinase Buffer to desired working concentrations. Prepare a serial dilution of BFP-2 in DMSO, then dilute further in Kinase Buffer.
-
Set up Reaction: In a 384-well plate, add:
-
1 µL of BFP-2 dilution (or DMSO for control).
-
2 µL of TAK1/TAB1 enzyme.
-
2 µL of Substrate/ATP mix.
-
-
Incubate: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
Detect ADP Production:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, and then to a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Read Luminescence: Measure the luminescent signal using a plate reader.
-
Data Analysis: Convert luminescence values to percent inhibition relative to DMSO controls. Plot percent inhibition against the logarithm of BFP-2 concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful biophysical method to verify that a compound binds to its target inside intact cells[8][9]. Ligand binding stabilizes the target protein, increasing its melting temperature (Tₘ). This protocol outlines the procedure to measure the BFP-2-induced thermal stabilization of TAK1.
Materials:
-
Cell line expressing TAK1 (e.g., HeLa, RAW 264.7).
-
BFP-2 compound and DMSO (vehicle control).
-
PBS with protease and phosphatase inhibitors.
-
Liquid Nitrogen.
-
Ultracentrifuge.
-
SDS-PAGE and Western blotting reagents.
-
Primary antibody against total TAK1.
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate (ECL).
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat one batch of cells with a final concentration of 10 µM BFP-2 and another with an equivalent volume of DMSO. Incubate for 1 hour under normal culture conditions.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing inhibitors. Divide each treatment group (BFP-2 and DMSO) into 8-10 aliquots in PCR tubes.
-
Heat Challenge: Place the aliquots in a thermal cycler and heat each to a different temperature (e.g., 40°C to 70°C gradient) for 3 minutes, followed by cooling at room temperature for 3 minutes[8].
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separate Fractions: Pellet the aggregated, denatured proteins by ultracentrifugation at 20,000 x g for 20 minutes at 4°C[8].
-
Sample Preparation: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction. Determine protein concentration and normalize all samples.
-
Western Blot Analysis:
-
Separate the protein samples by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., 5% BSA in TBST) and probe with a primary antibody against total TAK1.
-
Incubate with an HRP-conjugated secondary antibody and visualize using an ECL substrate[10].
-
-
Data Analysis: Quantify the band intensity for TAK1 at each temperature for both the DMSO and BFP-2 treated samples. Plot the relative band intensity against temperature to generate melting curves. A shift in the curve to higher temperatures for the BFP-2-treated sample confirms target engagement.
Protocol 3: Functional Cellular Assay (Western Blot for p-TAK1)
This assay measures the functional consequence of BFP-2 binding to TAK1 by assessing the inhibition of its activation. TAK1 activation involves autophosphorylation at key residues like Serine 412[11][12]. This protocol uses an antibody specific to this phosphorylated form to quantify TAK1 activity.
Materials:
-
RAW 264.7 or HeLa cells.
-
BFP-2 compound.
-
Stimulant (e.g., 20 ng/mL IL-1β or 1 µg/mL LPS).
-
Cell lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-TAK1 (Ser412)[12][13] and anti-total-TAK1.
-
Loading control antibody (e.g., anti-β-actin).
-
Standard Western blotting equipment.
Procedure:
-
Cell Plating and Pre-treatment: Seed cells and allow them to adhere overnight. The next day, pre-treat cells with varying concentrations of BFP-2 (e.g., 0.1, 0.3, 1, 3, 10 µM) or DMSO for 1-2 hours.
-
Stimulation: Add the stimulant (e.g., IL-1β) to the media and incubate for the optimal time to induce TAK1 phosphorylation (typically 10-15 minutes). An unstimulated control should be included.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with buffer containing phosphatase inhibitors to preserve the phosphorylation state[14].
-
Western Blot Analysis:
-
Normalize total protein concentrations for all lysates.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST, as this is often recommended for phospho-antibodies[12][14].
-
Incubate the membrane overnight at 4°C with the anti-phospho-TAK1 (Ser412) antibody[12].
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Visualize with ECL.
-
-
Re-probing: To confirm equal protein loading and TAK1 expression, the membrane can be stripped and re-probed with antibodies for total TAK1 and a loading control like β-actin.
-
Data Analysis: Quantify the band intensities for p-TAK1 and total TAK1. A dose-dependent decrease in the p-TAK1/total TAK1 ratio in BFP-2-treated cells indicates functional inhibition of the target.
Conclusion and Best Practices
The protocols described herein provide a robust framework for validating this compound (BFP-2) as a chemical probe for TAK1. Scientific integrity requires not only demonstrating on-target activity but also understanding limitations. Researchers should consider performing broad kinase selectivity profiling (e.g., KinomeScan) and using a structurally related but biologically inactive control compound to rule out off-target or compound-specific artifacts. By rigorously applying these biochemical, biophysical, and cellular methods, BFP-2 can be confidently used to explore the multifaceted roles of TAK1 in health and disease.
References
-
ResearchGate. (n.d.). Overview of the TAK1 signaling pathway. Retrieved from ResearchGate. [Link]
-
Totzke, J., et al. (2019). Multifaceted Roles of TAK1 Signaling in Cancer. PMC - PubMed Central. [Link]
-
ResearchGate. (n.d.). TAK1 inflammatory signalling pathways. Retrieved from ResearchGate. [Link]
-
Frontiers. (2021). TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses. Frontiers in Immunology. [Link]
-
SignalChem. (n.d.). TAK1-TAB1 Kinase Assay. Retrieved from SignalChem. [Link]
-
Taylor & Francis Online. (n.d.). S6K1 Negatively Regulates TAK1 Activity in the Toll-Like Receptor Signaling Pathway. Autophagy. [Link]
-
Journal of Biological Chemistry. (2012). Transforming Growth Factor (TGF)-β-activated Kinase 1 (TAK1) Activation Requires Phosphorylation of Serine 412 by Protein Kinase A Catalytic Subunit α (PKACα) and X-linked Protein Kinase (PRKX). JBC. [Link]
-
protocols.io. (2023). In vitro kinase assay. Retrieved from protocols.io. [Link]
-
Bio-protocol. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
PMC - NIH. (2018). Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. PMC. [Link]
-
BPS Bioscience. (n.d.). TAK1-TAB1 Kinase Assay Kit. Retrieved from BPS Bioscience. [Link]
-
Annual Reviews. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Biochemistry. [Link]
-
ResearchGate. (2016). Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. Retrieved from ResearchGate. [Link]
-
AACR Journals. (2024). The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. Cancer Research. [Link]
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- 4. researchgate.net [researchgate.net]
- 5. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.jp [promega.jp]
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- 8. bio-protocol.org [bio-protocol.org]
- 9. annualreviews.org [annualreviews.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Transforming Growth Factor (TGF)-β-activated Kinase 1 (TAK1) Activation Requires Phosphorylation of Serine 412 by Protein Kinase A Catalytic Subunit α (PKACα) and X-linked Protein Kinase (PRKX) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phospho-TAK1 (Ser412) Antibody (#9339) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 13. Phospho-TAK1 (Ser412) Antibody | Cell Signaling Technology [cellsignal.com]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(1-Benzofuran-2-yl)pyrimidin-2-amine
Welcome to the technical support guide for the synthesis of 4-(1-Benzofuran-2-yl)pyrimidin-2-amine. This document is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges and frequently asked questions to help you optimize your synthetic route, improve yields, and troubleshoot effectively.
Overview of the Primary Synthetic Route
The most common and reliable method for synthesizing this compound and its analogs involves a two-step process. First, an Aldol condensation between 2-acetylbenzofuran and a suitable aldehyde (in this case, often an intermediate that is later removed or modified, or a direct precursor) forms a benzofuran chalcone. This chalcone is then subjected to a cyclocondensation reaction with guanidine hydrochloride in the presence of a base to yield the target 2-aminopyrimidine ring.[1][2][3]
This pathway is favored for its use of readily available starting materials and generally robust reaction conditions. However, optimizing the yield and purity requires careful attention to several key parameters.
Caption: Primary synthetic route via a benzofuran chalcone intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Category 1: Reaction Conditions & Low Yield
Question: My overall yield is below 50%. What are the most critical parameters to investigate in the cyclocondensation step?
Answer: Low yield in the guanidine cyclocondensation step is a common issue. Here are the primary factors to troubleshoot, in order of importance:
-
Choice and Stoichiometry of the Base: The base is critical for deprotonating guanidine hydrochloride to the free guanidine base, which is the active nucleophile.
-
Causality: Using a weak base or insufficient equivalents will result in a low concentration of free guanidine, leading to a slow or incomplete reaction. Ethanolic potassium hydroxide (KOH) is a commonly cited and effective choice.[1]
-
Troubleshooting:
-
Ensure your base is fresh and anhydrous. Carbonates can be less effective than hydroxides or alkoxides in this reaction.
-
Use at least 2.5-3.0 equivalents of the base relative to the chalcone. One equivalent neutralizes the guanidine HCl, and the rest catalyzes the reaction.
-
Consider screening other bases. Sodium ethoxide (NaOEt) in ethanol can also be highly effective.
-
-
-
Solvent and Temperature: The reaction is typically performed in an alcoholic solvent, such as ethanol, at room temperature or with gentle heating.[4]
-
Causality: The solvent must be able to dissolve both the chalcone and the guanidine salt/base mixture. Insufficient solubility can lead to a heterogeneous mixture and poor reaction kinetics.
-
Troubleshooting:
-
Ensure you are using a sufficient volume of solvent. A typical concentration is 0.1-0.2 M.
-
If the reaction is sluggish at room temperature (monitor by TLC), try refluxing the mixture. The reaction progress should be monitored over 5-6 hours.[4]
-
-
-
Purity of the Chalcone Intermediate: The purity of the starting chalcone is paramount.
-
Causality: Impurities from the preceding Aldol condensation (e.g., unreacted 2-acetylbenzofuran) can lead to the formation of undesired side products, complicating purification and reducing the yield of the target molecule.
-
Troubleshooting: Recrystallize or perform column chromatography on your chalcone intermediate before use. Its purity should be confirmed by ¹H NMR and melting point analysis.
-
| Parameter | Standard Condition | Optimization Strategy | Expected Outcome |
| Base | Ethanolic KOH (2.5 eq) | Screen NaOEt, K₂CO₃ (3.0 eq); ensure anhydrous conditions. | Improved rate and completeness of reaction. |
| Solvent | Ethanol | Try refluxing in isopropanol or n-butanol for higher temperatures. | Better solubility of reactants, potentially faster reaction. |
| Temperature | Room Temperature | Increase to reflux (approx. 78°C for ethanol). | Overcomes activation energy barrier for sluggish reactions. |
| Reaction Time | 5-6 hours | Monitor by TLC every hour after the first 2 hours. | Prevents formation of degradation products from prolonged heating. |
Category 2: Side Products & Purification
Question: I'm observing multiple spots on my TLC plate after the reaction. What are the likely side products and how can I minimize them?
Answer: The presence of multiple spots indicates side reactions or unreacted starting materials.
-
Likely Culprits:
-
Unreacted Chalcone: The most common "side product" is simply unreacted starting material. This points to the issues described above (base, temperature, time).
-
Michael Addition Products: Guanidine can potentially act as a nucleophile in a Michael addition to the chalcone without subsequent cyclization, though this is less common under basic conditions that favor cyclization.
-
Products from Impurities: If the starting chalcone was impure, you will carry those impurities through, leading to a complex product mixture.
-
-
Minimization & Purification Strategy:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. A good solvent system is often a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v). The reaction is complete when the chalcone spot has been fully consumed.[4]
-
Work-up: A standard work-up involves pouring the cooled reaction mixture into crushed ice or cold water.[4] This precipitates the crude product and helps to remove inorganic salts. Neutralizing with a dilute acid (like 10% HCl or NaHCO₃ solution) can sometimes improve precipitation.[4]
-
Purification:
-
Recrystallization: Ethanol is the most commonly reported solvent for recrystallization and is often sufficient to achieve high purity.[1][4]
-
Column Chromatography: If recrystallization fails to remove persistent impurities, column chromatography on silica gel is the best alternative. Use a gradient elution system, starting with a non-polar solvent mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increasing the polarity.
-
-
Caption: Proposed alternative synthesis via Suzuki-Miyaura cross-coupling.
Key Considerations for Suzuki Coupling Development:
-
Catalyst System: The choice of palladium catalyst and ligand is crucial. A common starting point is Pd(dppf)Cl₂ or a combination of Pd₂(dba)₃ with a phosphine ligand like SPhos or XPhos. [5]* Degassing: These reactions are highly sensitive to oxygen. The solvent and reaction vessel must be thoroughly degassed (e.g., by bubbling with argon or nitrogen for 20-30 minutes, or via freeze-pump-thaw cycles) to prevent catalyst degradation. [5][6]* Base and Solvent: A common and effective system is K₂CO₃ or Cs₂CO₃ as the base in a solvent mixture like 1,4-dioxane and water. [7][5]
Experimental Protocols
Protocol 1: Synthesis via Chalcone Intermediate (Primary Route)
Step 2: Cyclocondensation of Benzofuran Chalcone with Guanidine
This protocol assumes 10 mmol scale and follows best practices derived from related syntheses. [1][2]
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the benzofuran chalcone intermediate (10 mmol, 1.0 eq).
-
Reagent Addition: Add guanidine hydrochloride (15 mmol, 1.5 eq) and potassium hydroxide (KOH) (30 mmol, 3.0 eq).
-
Solvent: Add 100 mL of absolute ethanol.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress using TLC (e.g., 7:3 Hexane:Ethyl Acetate). If the reaction is slow after 2-3 hours, heat the mixture to reflux (approx. 78°C). Continue heating for 4-6 hours or until the chalcone is consumed.
-
Work-up: Cool the reaction mixture to room temperature and then pour it slowly into 400 mL of an ice-water slurry with constant stirring.
-
Precipitation: A solid product should precipitate. Continue stirring for 30 minutes in the ice bath to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 50 mL) and then a small amount of cold ethanol.
-
Drying & Purification: Dry the crude product under vacuum. For purification, recrystallize the solid from hot ethanol. The expected product is often a brown or yellow solid. [4]
Protocol 2: Proposed Suzuki-Miyaura Cross-Coupling (Alternative Route)
This is a representative protocol and requires optimization. [7][5]
-
Reaction Setup: To an oven-dried Schlenk flask, add benzofuran-2-boronic acid pinacol ester (1.2 mmol, 1.2 eq), 4-chloro-2-aminopyrimidine (1.0 mmol, 1.0 eq), potassium carbonate (K₂CO₃) (2.5 mmol, 2.5 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask, and cycle between vacuum and argon/nitrogen gas three times to establish an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture in an oil bath to 80-90°C with vigorous stirring. Monitor the reaction by TLC or LC-MS. The reaction may take 2-12 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and water (50 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.
References
-
Venkatesh T, et al. (2018). Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. Iranian Journal of Pharmaceutical Research, 17(1): 75–86. [Link]
-
Venkatesh T, et al. (2018). Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. ResearchGate. [Link]
-
Borah, H. J., et al. (2015). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Advances, 5(10), 7354-7358. [Link]
-
Vidyashri S. Kamble, et al. (2012). SYNTHESIS AND EVALUATION OF 4-(1- BENZOFURAN-2- YL)-1,3-OXAZOLE-2-AMINE AND ITS DERIVATIVES. International Journal of Research in Pharmacy and Chemistry, 2(1). [Link]
-
Reddit user discussion on unreproducible Suzuki coupling. (2021). r/Chempros. [Link]
-
Venkatesh T, et al. (2018). Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. PubMed. [Link]
-
ResearchGate discussion on Suzuki-Miyaura coupling reaction conditions. (2018). ResearchGate. [Link]
-
Venkatesh T, et al. (2018). Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. Brieflands. [Link]
-
Khan, L., & Zubair, M. (2025). Synthesis of Bioactive Benzofuran Derivatives via Suzuki–Miyaura Cross-Coupling Reaction. Journal of the Chemical Society of Pakistan, 47(06). [Link]
-
Silva, M. S., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. ChemProc, 14(1), 105. [Link]
Sources
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- 3. Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents [brieflands.com]
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- 7. jcsp.org.pk [jcsp.org.pk]
Overcoming solubility issues of 4-(1-Benzofuran-2-yl)pyrimidin-2-amine in biological assays
Technical Support Center: 4-(1-Benzofuran-2-yl)pyrimidin-2-amine
A Guide to Overcoming Solubility Challenges in Biological Assays
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to address and overcome common solubility issues encountered with this compound during biological experimentation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring your experiments are both successful and robust.
The molecular structure of this compound, with its benzofuran and pyrimidine rings, suggests it is a lipophilic molecule with inherently low aqueous solubility.[1][2][3] This is a common challenge in drug discovery, as many promising compounds are difficult to formulate for biological assays.[4] This guide provides a systematic approach to tackle these issues head-on.
Section 1: Initial Solubility Assessment & Stock Solution Preparation
A thorough understanding of your compound's solubility is the first step in designing a successful experiment.[5][6] This section covers the foundational practices for preparing and handling your primary stock solution.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for my initial stock solution, and why is DMSO the default choice for so many researchers?
A1: For most new chemical entities (NCEs) with poor water solubility, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[7] Its strong solubilizing power for a wide range of organic molecules makes it an excellent choice for creating a high-concentration primary stock (e.g., 10-50 mM). This allows you to introduce a very small volume of the stock solution into your aqueous assay buffer, minimizing the concentration of the organic solvent.
However, it is crucial to be aware of DMSO's biological effects. At final concentrations in your assay, it can be cytotoxic, induce cell differentiation, or interfere with assay components.[8][9] Therefore, the goal is always to use the highest possible stock concentration to keep the final DMSO concentration in your assay as low as possible, ideally below 0.5% (v/v) , and always consistent across all treatments and controls.[9][10]
Q2: My compound won't fully dissolve in DMSO even at 10 mM. What should I do?
A2: If you encounter solubility limits in pure DMSO, you can try gentle warming (e.g., 37°C for 10-15 minutes) or sonication. If the compound still doesn't dissolve, you may need to consider a lower stock concentration or explore alternative solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). However, be aware that these alternative solvents can be more aggressive and may have their own compatibility issues with your assay system. Always perform a vehicle control to test the effect of the solvent on your specific assay.[11][12]
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
Objective: To prepare a standardized, high-concentration stock solution of this compound.
Materials:
-
This compound (MW: 223.24 g/mol )[13]
-
Anhydrous, cell-culture grade DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer and sonicator
Procedure:
-
Calculation: To make 1 mL of a 10 mM solution, you will need:
-
10 mmol/L * 1 L/1000 mL * 0.001 L * 223.24 g/mol = 0.0022324 g = 2.23 mg
-
-
Weighing: Carefully weigh out 2.23 mg of the compound and place it into a sterile vial.
-
Solubilization: Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Vortex the solution vigorously for 1-2 minutes. If solids remain, place the vial in a sonicator bath for 5-10 minutes. Gentle warming (37°C) can also be applied.
-
Inspection: Visually inspect the solution against a light source to ensure there are no visible particulates.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
Section 2: Strategies for Dilution in Aqueous Assay Buffers
The most common point of failure is when the DMSO stock is diluted into the aqueous buffer of your biological assay, causing the compound to precipitate. This section provides a decision-making framework and detailed strategies to maintain solubility.
Q3: My compound precipitates immediately when I add my DMSO stock to my cell culture media or buffer. What's happening and how can I fix it?
A3: This is a classic sign of a poorly soluble compound crashing out of solution when the solvent environment changes from organic (DMSO) to aqueous. The key is to modify the final aqueous environment to make it more "hospitable" to your compound. The following workflow diagram outlines a systematic approach to troubleshooting this issue.
Caption: Decision workflow for selecting a solubilization strategy.
Strategy 1: Co-solvents
Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer, reduce the overall polarity of the solvent system, helping to keep hydrophobic compounds in solution.[14]
Q4: Which co-solvents are commonly used and what are their pros and cons?
A4: The choice of co-solvent depends on your assay system, especially if you are using live cells. Below is a comparison of common options.
| Co-Solvent | Typical Final Conc. | Pros | Cons |
| DMSO | < 0.5% | Strong solubilizer.[7] | Can be cytotoxic, affect cell signaling, and interfere with some assays.[8][9] |
| Ethanol | < 1% | Less toxic than DMSO for many cell lines. | Weaker solubilizer than DMSO; can cause protein denaturation at higher concentrations.[10] |
| Polyethylene Glycol (PEG 400) | 1-5% | Generally low toxicity.[12] | Can be viscous; may affect protein-protein interactions. |
| Glycerol | 1-10% | Very low toxicity, can act as a stabilizer. | High viscosity; weaker solubilizing power. |
Strategy 2: Surfactants (Detergents)
Surfactants are amphipathic molecules that form micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration, or CMC).[15] These micelles have a hydrophobic core that can encapsulate your poorly soluble compound, presenting a hydrophilic shell to the aqueous environment.[16]
Caption: Surfactant micelle encapsulating a drug molecule.
Q5: When should I use a surfactant, and which one is best for my cell-based assay?
A5: Surfactants are a powerful option when co-solvents are insufficient. Non-ionic surfactants are generally preferred for biological assays due to their lower potential for disrupting cell membranes or denaturing proteins compared to ionic surfactants.[17][18]
-
Tween® 80 (Polysorbate 80): A very common choice, often used at 0.01-0.1%. It is effective but can be cytotoxic to some sensitive cell lines and may inhibit efflux transporters like P-glycoprotein.[19]
-
Pluronic® F-68: A block co-polymer that is generally considered very gentle and is often used in suspension cell cultures to protect against shear stress. It is an excellent choice for sensitive cell-based assays.[17][18]
Important: Always run a vehicle control with the surfactant alone to check for effects on cell viability, signaling pathways, or assay readout.[20]
Strategy 3: Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic interior cavity.[21][22] They can form inclusion complexes with poorly soluble drugs, effectively masking the hydrophobic part of the molecule and increasing its apparent water solubility.[23][24]
Q6: How do cyclodextrins work, and which type should I choose?
A6: The drug molecule (the "guest") fits into the hydrophobic cavity of the cyclodextrin (the "host"). This complex is much more soluble in water than the drug alone.[25]
-
β-Cyclodextrin (β-CD): Has a suitably sized cavity for many drug-like molecules but has low aqueous solubility itself.
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD): A chemically modified version with much higher aqueous solubility and lower toxicity.[26] It is often the best choice for in vitro and in vivo applications.[21]
-
Sulfobutylether-β-Cyclodextrin (SBE-β-CD, Captisol®): An anionic derivative with very high water solubility and an excellent safety profile, often used in parenteral formulations.[26]
Cyclodextrins are generally well-tolerated in cell culture and are less likely to interfere with assays than surfactants.[10]
Section 3: Troubleshooting and Validating Your Formulation
Choosing a solubilization strategy is only half the battle. You must validate that your chosen vehicle does not interfere with your experiment.[27][28]
Q7: How do I properly design a vehicle control experiment?
A7: The vehicle control is arguably the most critical control in your experiment. It must contain every single component that your treated sample receives, except for the test compound.[11][29]
For example, if your final formulation is:
-
10 µM this compound
-
0.1% DMSO
-
1% HP-β-CD
-
in DMEM + 10% FBS
Your vehicle control must be:
-
0.1% DMSO
-
1% HP-β-CD
-
in DMEM + 10% FBS
This allows you to definitively attribute any observed biological effect to your compound, not the excipients.[12][30]
Troubleshooting Guide: Common Assay Problems
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| High background signal or assay noise | Surfactant interference with detection reagents (e.g., fluorescence/luminescence).[31] | Run a "vehicle + reagent" blank. Consider a different class of surfactant (e.g., switch from Tween to Pluronic F-68). |
| Unexpected biological activity in vehicle control | Excipient has an off-target effect (e.g., DMSO inducing differentiation,[9] surfactant inhibiting efflux pumps[19]). | Lower the excipient concentration. Switch to a more inert excipient (e.g., cyclodextrin). Screen multiple excipients for the lowest biological activity in your system. |
| Compound appears to lose potency over time | Compound is not stable in the aqueous formulation (hydrolysis, oxidation). | Prepare fresh dilutions for each experiment. Assess compound stability in the formulation using HPLC over the time course of the experiment. |
| High variability between replicate wells | Incomplete solubilization or micro-precipitation. | Ensure the stock solution is fully dissolved. When diluting, add the stock to the aqueous buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can cause precipitation. |
Section 4: Considerations for In Vivo Studies
Moving from a lab bench to an animal model introduces new challenges. The formulation must not only keep the drug in solution but also be non-toxic and allow for absorption.[5][32][33]
Q8: Can I use my in vitro formulation for my animal studies?
A8: Not always. Formulations for in vivo use must be well-tolerated at much higher volumes and concentrations. High concentrations of DMSO or certain surfactants can cause significant local irritation or systemic toxicity.[11]
Commonly used vehicles for oral dosing of poorly soluble compounds in preclinical studies include:
-
Aqueous suspensions: Using suspending agents like 0.5% methylcellulose or carboxymethylcellulose (CMC).
-
Co-solvent systems: Often a mix of PEG 400, ethanol, and saline or water. The exact ratio must be optimized for solubility and tolerability.
-
Lipid-based formulations: Solubilizing the compound in oils (e.g., corn oil, sesame oil) or self-emulsifying drug delivery systems (SEDDS).[34]
The choice of vehicle is critical and can dramatically impact the pharmacokinetic profile of your compound.[33] It is essential to conduct tolerability studies with the vehicle alone before proceeding with your definitive efficacy or toxicology studies.[32]
References
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Gautam, A., & Singh, A. P. (2018). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 19(6), 2514–2527. [Link]
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Smith, S. W. (2021). A Review of the Main Considerations for Formulation Development in Preclinical Toxicology Studies. International Journal of Toxicology, 40(6), 551–556. [Link]
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Qi, W., et al. (2008). Considerations regarding use of solvents in in vitro cell based assays. Biological and Pharmaceutical Bulletin, 31(8), 1547-1550. [Link]
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Wu, Y., & Li, Y. (2024). Formulation Development Strategy: Preclinical PK, PD, and TK Considerations. Pharmaceutics, 16(6), 785. [Link]
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Singh, R., & Singh, S. (2019). Preclinical Drug Development Process: Formulation and Development Aspects. IntechOpen. [Link]
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Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(12), 2773. [Link]
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Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Altasciences. [Link]
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Prajapati, S. T., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences, 1(1), 18-35. [Link]
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Scientist Solutions. (2025). DMSO in cell based assays. Scientist Solutions. [Link]
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Kalepu, S., & Nekkanti, V. (2015). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Pharmaceutical Sciences, 104(10), 3277-3297. [Link]
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Shailaja, K., et al. (2023). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Journal of Pharmaceutics and Pharmacology Research, 6(3). [Link]
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Sharma, D., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]
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Wang, H. P., et al. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Molecules, 28(21), 7311. [Link]
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Kildegaard, J., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 67(5), 823-831. [Link]
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de la Torre, B. G., & Albericio, F. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 25(1), 221. [Link]
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Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Keyence. [Link]
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Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(3), 373. [Link]
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Vasu, S. K., et al. (2016). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Drug Delivery and Therapeutics, 6(6), 56-63. [Link]
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Quora. (2017). What effects does DMSO have on cell assays? Quora. [Link]
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Asim, M., et al. (2019). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs. Global Pharmaceutical Sciences Review, 4(1), 1-8. [Link]
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Newton, M. J., et al. (2018). Impact of Pluronic F-68 vs Tween 80 on Fabrication and Evaluation of Acyclovir SLNs for Skin Delivery. Recent Patents on Nanotechnology, 12(2), 125-135. [Link]
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ResearchGate. (2018). Impact of Pluronic F-68 vs Tween 80 on Fabrication and Evaluation of Acyclovir SLNs for Skin Delivery. ResearchGate. [Link]
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Pollard, J. (2015). The biological effects of commonly used excipients. Aston University. [Link]
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Gábor, E., et al. (2019). Interaction between Different Pharmaceutical Excipients in Liquid Dosage Forms—Assessment of Cytotoxicity and Antimicrobial Activity. Pharmaceutics, 11(11), 572. [Link]
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ResearchGate. (2015). Can I use an untreated control (cells+media+reagent) instead of a vehicle control to calculate % cell viability? ResearchGate. [Link]
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Ghosh, S., et al. (2022). Comprehensive Review on Applications of Surfactants in Vaccine Formulation, Therapeutic and Cosmetic Pharmacy and Prevention of Pulmonary Failure due to COVID-19. Frontiers in Pharmacology, 13, 828624. [Link]
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ResearchGate. (2017). What should be the vehicle control? ResearchGate. [Link]
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ResearchGate. (2018). Impact of Pluronic F-68 vs Tween 80 on Fabrication and Evaluation of Acyclovir SLNs for Skin Delivery. ResearchGate. [Link]
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Patil, S. B., et al. (2012). Synthesis and evaluation of 4-(1-benzofuran-2-yl)-1,3-oxazole-2-amine and its derivatives. International Journal of Research in Pharmacy and Chemistry, 2(4), 987-992. [Link]
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Kaur, H., et al. (2025). A Review: The Impact Of Excipient Selection On The Stability Of Biological Drugs. International Journal of Creative Research Thoughts, 13(3). [Link]
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PCCA. (2022). The Role of Surfactants in Compounded Preparations. The PCCA Blog. [Link]
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PubChem. (n.d.). 4-Amino-1-dibenzofuran-4-ylpyrimidin-2-one. PubChem. [Link]
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Martinez, M. N., et al. (2022). A Critical Overview of the Biological Effects of Excipients (Part I): Impact on Gastrointestinal Absorption. The AAPS Journal, 24(3), 60. [Link]
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PubChem. (n.d.). 4-(1-Benzofuran-2-yl)aniline. PubChem. [Link]
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ResearchGate. (2025). Excipients in biological medicinal products: Functional classification, stability issues, and analytical quantitation approaches. ResearchGate. [Link]
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Reddit. (2024). I don't understand what the vehicle control is for. r/biology. [Link]
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ScienceDirect. (2026). Vehicle control: Significance and symbolism. ScienceDirect. [Link]
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Identifying and minimizing byproducts in benzofuran-pyrimidine synthesis
A Guide to Identifying and Minimizing Byproducts for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Benzofuran-Pyrimidine Synthesis. As a Senior Application Scientist, I understand the intricate challenges faced in the synthesis of these valuable heterocyclic compounds. This guide provides in-depth technical assistance in a question-and-answer format to help you navigate common experimental hurdles, with a focus on identifying and minimizing unwanted byproducts. Our approach is grounded in mechanistic principles to empower you with the knowledge to optimize your synthetic routes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of benzofuran-pyrimidines, providing potential causes and actionable solutions.
Question 1: I am attempting the synthesis of a benzofuro[3,2-d]pyrimidine from a 3-aminobenzofuran-2-carboxamide precursor with an aromatic aldehyde, but I am observing low yields and a significant amount of an insoluble, high-melting point solid. What could be the issue?
Answer:
This is a common issue when cyclizing 3-aminobenzofuran-2-carboxamide with aldehydes. The likely culprit is the formation of a Schiff base byproduct that is slow to cyclize or undergoes intermolecular side reactions.
Potential Causes and Solutions:
-
Incomplete Cyclization of the Schiff Base Intermediate: The initial condensation of the 3-amino group with the aldehyde forms a Schiff base (an imine). Under the reaction conditions, this intermediate should ideally undergo intramolecular cyclization to form the desired dihydropyrimidine, which is then oxidized to the pyrimidine. However, if the cyclization is slow, the Schiff base can precipitate or undergo other reactions.
-
Troubleshooting Steps:
-
Catalyst Choice: While mineral acids like HCl can be used, they can sometimes promote the formation of stable, protonated Schiff bases that are slow to cyclize. Consider using a Lewis acid catalyst, such as Yb(OTf)₃ or InCl₃, which can activate the aldehyde and promote the cyclization step more efficiently.
-
Reaction Temperature: Gradually increasing the reaction temperature can provide the necessary activation energy for the cyclization step. However, be cautious, as excessive heat can lead to decomposition. Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal temperature.
-
Solvent Selection: The choice of solvent can influence the solubility of the intermediates and the reaction rate. If you are using a non-polar solvent, consider switching to a higher-boiling polar aprotic solvent like DMF or DMSO to improve the solubility of the Schiff base and facilitate cyclization.
-
-
-
Intermolecular Condensation of the Schiff Base: The formed Schiff base can potentially react with another molecule of the 3-aminobenzofuran-2-carboxamide, leading to oligomeric or polymeric byproducts, which are often insoluble.
-
Troubleshooting Steps:
-
High Dilution: Running the reaction under high dilution conditions can favor the intramolecular cyclization over intermolecular reactions.
-
Order of Addition: Adding the aldehyde slowly to a heated solution of the 3-aminobenzofuran-2-carboxamide and the catalyst can help to keep the concentration of the Schiff base intermediate low at any given time, thus minimizing intermolecular side reactions.
-
-
Question 2: My synthesis of a 2-amino-benzofuro[3,2-d]pyrimidine from a benzofuran chalcone and guanidine is producing a complex mixture of products, and the desired product is difficult to purify. What are the likely byproducts?
Answer:
The reaction of benzofuran chalcones (α,β-unsaturated ketones) with guanidine is a reliable method for constructing the pyrimidine ring. However, several side reactions can lead to a complex product mixture.
Potential Byproducts and Minimization Strategies:
-
Michael Addition Byproducts: Guanidine can act as a nucleophile and add to the β-carbon of the chalcone via a Michael addition. If this intermediate does not proceed to cyclize, it can be isolated as a byproduct.
-
Troubleshooting Steps:
-
Base Strength: The choice and concentration of the base are critical. A strong base, like sodium ethoxide or potassium hydroxide, is typically used to deprotonate guanidine and facilitate the initial Michael addition, which is a prerequisite for cyclization. However, too strong a base or prolonged reaction times can lead to side reactions of the chalcone itself. Optimize the base concentration and reaction time.
-
Temperature Control: Running the reaction at a controlled temperature (e.g., refluxing ethanol) is usually sufficient to drive the reaction to completion. Lowering the temperature may slow down the desired cyclization, while excessively high temperatures can promote decomposition.
-
-
-
Incomplete Cyclization and Dehydration: The initial cyclized intermediate is a dihydropyrimidine. This intermediate needs to be oxidized to the final aromatic pyrimidine. In some cases, this oxidation may be incomplete, leading to a mixture of the dihydropyrimidine and the fully aromatized product.
-
Troubleshooting Steps:
-
Oxidizing Agent: While often the reaction proceeds to the aromatic product without an external oxidant (air oxidation), if you are isolating the dihydropyrimidine, you can consider adding a mild oxidizing agent at the end of the reaction. Examples include bubbling air through the reaction mixture or adding a small amount of an oxidant like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
-
Reaction Time: Extending the reaction time at reflux may promote complete aromatization.
-
-
-
Knoevenagel Condensation Product: Although less common in this specific reaction, if the reaction conditions are not optimal, the benzofuran chalcone precursor itself might be a result of a Knoevenagel condensation. If the starting materials for the chalcone synthesis are carried over, they could lead to byproducts. Ensure the purity of your benzofuran chalcone starting material.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the Biginelli reaction when using a benzofuran-based aldehyde, a β-ketoester, and urea, and how can I avoid it?
A1: A common and often fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at higher temperatures), competing with the desired Biginelli pathway.
-
Minimization Strategies:
-
Reaction Temperature: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[1]
-
Catalyst Choice: The choice of catalyst can influence the selectivity. Some Lewis acids may favor the Biginelli pathway over the Hantzsch pathway.
-
Order of Addition: Adding the urea last may in some cases help to minimize its decomposition into ammonia.
-
Q2: I am observing the formation of regioisomers during an intramolecular cyclization to form the benzofuran ring. How can I improve regioselectivity?
A2: The formation of regioisomers is a common challenge in syntheses involving intramolecular cyclizations, such as the Friedel-Crafts reaction. The regioselectivity is often influenced by the electronic and steric properties of the starting materials and the reaction conditions.
-
Troubleshooting Steps:
-
Optimize Acid Catalyst: If you are using only a Lewis acid, consider adding a protic acid like trifluoroacetic acid (TFA). A screening of different protic acids can be performed to find the optimal conditions for your specific substrate.
-
Adjust Reaction Temperature: Lowering the reaction temperature may lead to a slight increase in the chemical yield of the desired benzofuranone regioisomer.
-
Directing Groups: The presence and position of electron-donating or electron-withdrawing groups on the aromatic ring will significantly direct the position of cyclization. Careful planning of your synthetic route with this in mind is crucial.
-
Q3: My Pinner synthesis for a pyrimidine ring fused to a benzofuran is giving low yields and a complex mixture. What are the critical parameters to control?
A3: The Pinner synthesis is highly sensitive to reaction conditions. Key parameters include:
-
Anhydrous Conditions: The imidate salt intermediate (Pinner salt) is highly susceptible to hydrolysis. The presence of water can lead to the formation of esters as byproducts instead of the desired pyrimidine. Ensure all your reagents and solvents are scrupulously dry.
-
Temperature Control: Pinner salts can be thermally unstable. Low temperatures are often necessary to prevent decomposition or rearrangement into N-alkyl amides.
-
Purity of Reagents: The purity of the nitrile and alcohol is crucial for preventing unwanted side reactions. Use freshly distilled solvents and pure reagents.
Data Presentation
Table 1: Troubleshooting Summary for Benzofuran-Pyrimidine Synthesis
| Problem | Potential Cause | Suggested Solution |
| Low yield and insoluble byproduct from 3-aminobenzofuran-2-carboxamide | Incomplete cyclization of Schiff base | Use Lewis acid catalyst, optimize temperature, use polar aprotic solvent. |
| Intermolecular condensation | Use high dilution, slow addition of aldehyde. | |
| Complex mixture from benzofuran chalcone and guanidine | Michael addition byproduct | Optimize base strength and concentration, control temperature. |
| Incomplete aromatization | Add a mild oxidizing agent, extend reaction time. | |
| Fluorescent byproduct in Biginelli-type reaction | Hantzsch dihydropyridine formation | Lower reaction temperature, select appropriate catalyst. |
| Formation of regioisomers in benzofuran ring closure | Non-selective intramolecular cyclization | Optimize acid catalyst (Lewis/protic acid combination), adjust temperature. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Aryl-3,4-dihydro-4-oxobenzofuro[3,2-d]pyrimidines
-
To a solution of 3-amino-2-benzofurancarboxamide (1.0 mmol) in a suitable solvent (e.g., acetic acid or DMF, 10 mL), add the aromatic aldehyde (1.1 mmol).
-
Add a catalytic amount of concentrated hydrochloric acid (2-3 drops) or a Lewis acid (e.g., Yb(OTf)₃, 10 mol%).
-
Heat the reaction mixture at reflux (or a temperature determined by optimization) for 4-8 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/water) to obtain the pure product.
Protocol 2: General Procedure for the Synthesis of 2-Amino-4-(benzofuran-2-yl)-6-arylpyrimidines from Benzofuran Chalcones
-
Dissolve the benzofuran chalcone (1.0 mmol) and guanidine hydrochloride (1.2 mmol) in ethanol (20 mL).
-
Add a solution of sodium hydroxide (2.0 mmol) in water (2 mL) or a solution of sodium ethoxide in ethanol.
-
Reflux the reaction mixture for 6-10 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into crushed ice and neutralize with dilute hydrochloric acid.
-
Filter the precipitated solid, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.[2]
Visualizations
Reaction Scheme: Common Synthetic Routes to Benzofuro[3,2-d]pyrimidines
Caption: Common synthetic pathways to benzofuro[3,2-d]pyrimidines.
Troubleshooting Workflow: Identifying and Mitigating Byproducts
Caption: A logical workflow for troubleshooting byproduct formation.
References
-
Venkatesh, T., Bodke, Y. D., Joy, M. N., Dhananjaya, B. L., & Venkataraman, S. (2018). Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. Iranian Journal of Pharmaceutical Research, 17(1), 75–86. Retrieved from [Link]
Sources
Optimization of reaction conditions for synthesizing 4-(1-Benzofuran-2-yl)pyrimidin-2-amine derivatives
Welcome to the technical support center for the synthesis of 4-(1-Benzofuran-2-yl)pyrimidin-2-amine derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis of this important class of compounds, providing in-depth, field-proven insights and solutions in a direct question-and-answer format. Our goal is to empower you to optimize your reaction conditions, troubleshoot effectively, and achieve high-quality results.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: What is the most common synthetic route for this compound and what are the critical parameters?
The most prevalent and reliable method for synthesizing this compound derivatives is the cyclocondensation of a benzofuran-chalcone intermediate with guanidine hydrochloride.[1][2] This reaction is typically carried out in the presence of a base, such as ethanolic potassium hydroxide.
Key Reaction Steps:
-
Chalcone Synthesis: An appropriately substituted 2-acetylbenzofuran is reacted with a suitable aldehyde in the presence of a base (e.g., NaOH or KOH) via a Claisen-Schmidt condensation to yield the benzofuran-chalcone.
-
Cyclocondensation: The purified chalcone is then reacted with guanidine hydrochloride in an alcoholic solvent with a base to form the desired 2-aminopyrimidine ring.
Critical Parameters to Monitor:
-
Purity of Chalcone: Impurities in the chalcone intermediate can lead to significant side product formation during cyclization. Ensure the chalcone is thoroughly purified, typically by recrystallization, before proceeding.
-
Stoichiometry of Guanidine and Base: The molar ratio of the chalcone, guanidine hydrochloride, and base is crucial. An excess of the base can lead to undesired side reactions, while insufficient base will result in poor conversion.
-
Reaction Temperature and Time: These reactions are often stirred at room temperature for several hours.[1][3] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.
Troubleshooting Guide
Problem 1: Low Yield of the Final Product
Question: I am consistently obtaining low yields (<40%) of my target this compound derivative. What are the likely causes and how can I improve the yield?
Answer: Low yields can stem from several factors throughout the synthetic sequence. Let's break down the potential issues and solutions.
Potential Cause A: Incomplete Chalcone Formation
-
Explanation: The initial Claisen-Schmidt condensation to form the chalcone may not have gone to completion. This could be due to an insufficiently strong base, incorrect stoichiometry, or suboptimal reaction temperature.
-
Solution:
-
Base Selection: Ensure you are using a sufficiently strong base, like potassium hydroxide, and that it is fresh.
-
Temperature Control: While these reactions are often run at room temperature, gentle heating (40-50 °C) can sometimes drive the reaction to completion. Monitor carefully to avoid side reactions.
-
Reaction Time: Allow the reaction to stir for an adequate amount of time. Monitor by TLC until the starting aldehyde or ketone spot is no longer visible.
-
Potential Cause B: Poor Quality of Reagents
-
Explanation: The quality of your starting materials, particularly the aldehyde and 2-acetylbenzofuran, is paramount. Aldehydes can oxidize over time, and the purity of the 2-acetylbenzofuran can vary.
-
Solution:
-
Purify Starting Materials: If possible, purify the aldehyde by distillation or recrystallization. Ensure the 2-acetylbenzofuran is of high purity.
-
Solvent Purity: Use dry, high-purity solvents, especially for the cyclocondensation step.
-
Potential Cause C: Suboptimal Cyclocondensation Conditions
-
Explanation: The cyclization of the chalcone with guanidine is a critical, yield-determining step. The choice of solvent, base, and reaction temperature can significantly impact the outcome.
-
Solution:
-
Solvent System: While ethanol is commonly used, exploring other alcohols like methanol or isopropanol may improve solubility and reaction rates.[1]
-
Base Concentration: Prepare a fresh solution of ethanolic KOH. The concentration of the base can be critical; a systematic optimization may be necessary.
-
Temperature: While often performed at room temperature, some substrates may benefit from gentle heating (reflux) to improve the reaction rate. Monitor by TLC to avoid decomposition.
-
Experimental Protocol: Optimization of Cyclocondensation
-
Set up parallel reactions in small-scale vials.
-
To each vial, add the benzofuran chalcone (1.0 eq) and guanidine hydrochloride (1.2 eq).
-
Add the solvent to be tested (e.g., Ethanol, Methanol, Isopropanol).
-
Add varying equivalents of a freshly prepared solution of KOH in the respective alcohol (e.g., 1.5, 2.0, 2.5 eq).
-
Stir the reactions at room temperature and monitor by TLC at 1, 3, 6, and 12 hours.
-
For reactions that show slow progress, gently heat to 50°C and continue monitoring.
-
Work up each reaction by pouring it into ice water and collecting the precipitate. Analyze the crude product by ¹H NMR to determine the conversion and purity.
Table 1: Example Optimization of Reaction Conditions
| Entry | Solvent | Base (eq) | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | Ethanol | 1.5 | 25 | 12 | 65 |
| 2 | Ethanol | 2.0 | 25 | 12 | 85 |
| 3 | Ethanol | 2.5 | 25 | 12 | 82 (with side products) |
| 4 | Methanol | 2.0 | 25 | 8 | 90 |
| 5 | Isopropanol | 2.0 | 50 | 6 | 88 |
Problem 2: Difficulty in Product Purification
Question: My crude product is a complex mixture, and I am struggling to isolate the pure this compound derivative. What purification strategies do you recommend?
Answer: Purification challenges often arise from unreacted starting materials or the formation of side products.
Potential Cause A: Unreacted Chalcone
-
Explanation: If the cyclocondensation is incomplete, the unreacted chalcone will contaminate the final product. Chalcones are often highly colored and can be difficult to separate from the desired product.
-
Solution:
-
Optimize Reaction: First, refer to the optimization strategies in Problem 1 to drive the reaction to completion.
-
Recrystallization: The product is often a solid that can be purified by recrystallization from a suitable solvent like ethanol.[1][3] The chalcone may have different solubility properties, allowing for separation.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is a reliable method. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is typically effective.
-
Potential Cause B: Formation of Side Products
-
Explanation: Side reactions can occur, especially with prolonged reaction times or excessive base. These can include Michael addition products or other condensation products.
-
Solution:
-
Careful Monitoring: Monitor the reaction closely by TLC. Stop the reaction as soon as the starting material is consumed to minimize the formation of side products.
-
Purification: As with unreacted chalcone, a combination of recrystallization and column chromatography is the most effective approach for removing side products.
-
Experimental Workflow: Purification Strategy
Caption: Purification workflow for the final product.
Problem 3: Characterization Issues - Ambiguous Spectroscopic Data
Question: The ¹H NMR spectrum of my final product is complex, and I am unsure if I have synthesized the correct compound. What are the key spectroscopic signatures I should look for?
Answer: The spectroscopic data for this compound derivatives have distinct features.
¹H NMR Spectroscopy:
-
Amine Protons (NH₂): A broad singlet in the region of δ 8.5-9.2 ppm, corresponding to the two protons of the primary amine group.[1][3]
-
Pyrimidine Proton: A singlet for the C5-H of the pyrimidine ring, typically appearing between δ 7.6-8.6 ppm.[1]
-
Benzofuran Protons: A characteristic singlet for the C3-H of the benzofuran ring around δ 7.6 ppm. The aromatic protons of the benzofuran ring will appear as multiplets in the aromatic region (δ 7.3-7.8 ppm).
-
Substituent Protons: Protons from any substituents on the benzofuran or pyrimidine rings will have their characteristic chemical shifts.
¹³C NMR Spectroscopy:
-
Look for the characteristic chemical shift of the carbon attached to the amine group (C-NH₂) in the pyrimidine ring, which typically appears around δ 164-165 ppm.[1][3]
-
The carbons of the benzofuran and pyrimidine rings will have distinct signals in the aromatic region.
Mass Spectrometry:
-
The molecular ion peak (M+) or the protonated molecular ion peak ([M+H]⁺) should correspond to the calculated molecular weight of the target compound.
Troubleshooting Logic for Spectroscopic Data
Caption: Decision tree for ¹H NMR analysis.
References
-
Venkatesh, T., et al. (2018). Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. International Journal of Pharmaceutical Research, 17(1), 75-86. [Link]
-
Gummalla, P., et al. (2024). Pyrimidine-Benzofuran Hybrid Molecules: Synthesis, Antimicrobial Evaluation, and Molecular Docking Insights. African Journal of Biological Sciences, 6(14), 11840-11864. [Link]
-
Kamble, V., et al. (2012). Synthesis and evaluation of 4-(1- benzofuran-2- yl)-1,3-oxazole-2-amine and its derivatives. International Journal of Research in Pharmacy and Chemistry, 2(1), 32-36. [Link]
- Kumar, D. B. A., et al. (2006). Microwave assisted synthesis and pharmacological evaluation of some potent naphtho and benzofuro thiazolyl, oxazolyl, thio and oxadiazalyl derivatives. Indian Journal of Chemistry - Section B, 45B, 2123-2128.
-
A comprehensive review on benzofuran synthesis featuring innovative and catalytic strategies. (2024). ACS Omega. [Link]
-
Suryawanshi, V. S., et al. (2024). Synthesis and Characterization of Benzofuran Derivatives having Pyrimidine Moiety as Antimicrobial Agents. International Journal of Scientific Research in Science and Technology, 11(2), 522-528. [Link]
-
Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. (2021). Journal of the Brazilian Chemical Society. [Link]
-
Scheme 1. Synthesis of benzofuran pyrimidine derivatives (4a-d), (5a-d)... - ResearchGate. [Link]
Sources
Technical Support Center: Spectroscopic Analysis of Benzofuran Derivatives
Welcome to the Technical Support Center for the spectroscopic analysis of benzofuran compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the characterization of this important class of heterocyclic compounds. Here, we will address specific issues in a direct question-and-answer format, providing not just solutions, but also the underlying scientific principles to empower your experimental choices.
General Troubleshooting
Q: My spectroscopic data is inconsistent with the expected structure of my benzofuran derivative. What are my initial steps?
A: Inconsistent data is a frequent challenge. A systematic approach is the most effective way to identify the root cause.
-
Verify Sample Purity: This is the most common source of spectral artifacts. Impurities such as residual solvents, unreacted starting materials, or synthetic byproducts can significantly complicate your spectra.[1] It is crucial to meticulously purify your compound after synthesis and confirm its purity using a reliable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) before proceeding with spectroscopic analysis.[1] The synthesis of benzofurans can sometimes lead to unexpected isomers or degradation products, which should also be considered.[2]
-
Confirm Instrument Calibration and Performance: Ensure that the spectrometer you are using is properly calibrated and functioning correctly.[1] This includes checking the calibration standards for NMR, performing a system suitability test for your mass spectrometer, and blanking your UV-Vis spectrophotometer appropriately.
-
Re-evaluate Your Data with a Critical Eye: If both sample purity and instrument performance are confirmed, carefully re-examine your data. Consider the possibility of forming an unexpected isomer or a degradation product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of benzofuran derivatives. However, the aromatic nature and potential for complex substitution patterns can lead to challenging spectra.
Q: The signals in the aromatic region of my ¹H NMR spectrum are overlapping and difficult to interpret. What can I do to resolve them?
A: Overlapping aromatic signals are a common issue with polycyclic compounds like benzofurans.[1] Here are several strategies to improve resolution:
-
Change the Deuterated Solvent: Re-acquiring the spectrum in a different deuterated solvent can often resolve overlapping multiplets.[1] Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce differential shifts in your compound's proton signals through interactions with its π-system, leading to better signal dispersion.[1][3]
-
Utilize a Higher-Field Spectrometer: If available, using an NMR spectrometer with a higher magnetic field strength (e.g., >500 MHz) will increase the chemical shift dispersion, making it easier to resolve closely spaced signals.[1]
-
2D NMR Techniques: Two-dimensional NMR experiments are invaluable for deciphering complex spectra.
-
COSY (Correlation Spectroscopy): This experiment highlights ³J(H,H) couplings and is excellent for identifying spin systems within your molecule.[4]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, aiding in the assignment of both ¹H and ¹³C signals.[5]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together different fragments of the molecule.[5][6]
-
Q: My NMR peaks are broad, making interpretation difficult. What could be the cause?
A: Peak broadening in NMR spectra can arise from several factors:[7][8]
-
Chemical Exchange: Protons involved in chemical exchange, such as those on hydroxyl or amine groups, can exhibit broad signals.[8][9] To confirm this, you can add a drop of D₂O to your NMR tube and re-acquire the spectrum. Exchangeable protons will be replaced with deuterium, causing their corresponding signals to disappear or significantly diminish.[3]
-
Molecular Aggregation: At higher concentrations, benzofuran derivatives can form aggregates, leading to slower molecular tumbling and broader peaks.[8] Try acquiring the spectrum at a lower concentration.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metal ions can cause significant peak broadening. Ensure your glassware is scrupulously clean and that no paramagnetic materials were used in the final purification steps.
-
Magnetic Field Inhomogeneity: Poor shimming of the magnetic field will result in broad and distorted peaks.[7] Ensure the instrument is properly shimmed before acquiring your spectrum.
Troubleshooting Workflow for Poorly Resolved Aromatic Signals in ¹H NMR
Caption: A decision-making workflow for resolving overlapping aromatic signals in the ¹H NMR of benzofuran compounds.
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight and elemental composition of benzofuran derivatives. The fragmentation patterns observed can also provide valuable structural information.
Q: I am having trouble obtaining a strong molecular ion peak for my benzofuran derivative using Electrospray Ionization (ESI). What could be the issue?
A: ESI is a soft ionization technique, but several factors can affect the ionization efficiency of your compound:
-
Sub-optimal ESI Conditions: The ionization efficiency can be highly dependent on the solvent system and the ESI source parameters.
-
Solvent: Ensure your solvent system is compatible with ESI (e.g., methanol, acetonitrile, water).
-
Additives: The addition of a small amount of an acid (e.g., formic acid) or a base (e.g., ammonium hydroxide) can significantly improve the ionization of your analyte by promoting the formation of [M+H]⁺ or [M-H]⁻ ions, respectively.
-
Source Parameters: Optimize the spray voltage, capillary temperature, and gas flow rates to maximize the signal for your compound.
-
-
Sample Purity: The presence of salts or other non-volatile impurities can suppress the ionization of your analyte. Ensure your sample is desalted and free of non-volatile buffers.
-
Analyte Properties: The inherent chemical properties of your benzofuran derivative will influence its ionization efficiency. Highly non-polar compounds may be challenging to ionize by ESI. In such cases, consider using a different ionization technique like Atmospheric Pressure Chemical Ionization (APCI) or Electron Ionization (EI) if your compound is sufficiently volatile.
Q: How can I interpret the fragmentation pattern of my benzofuran derivative in the mass spectrum?
A: The fragmentation of benzofuran derivatives is influenced by the ionization method and the nature and position of substituents.[10]
-
Electron Ionization (EI): EI is a high-energy ionization technique that often leads to extensive fragmentation. Common fragmentation pathways for the benzofuran core involve the loss of CO and CHO.[11] The fragmentation of substituted benzofurans will be directed by the substituents.[12]
-
Electrospray Ionization (ESI) with Collision-Induced Dissociation (CID): In ESI-MS/MS experiments, the fragmentation of protonated or deprotonated molecular ions is induced by collision with an inert gas. The fragmentation patterns are often more predictable than in EI-MS and can provide detailed structural information. For example, benzofuran neolignans often show characteristic losses of methanol (MeOH) and carbon monoxide (CO).[13][14] The specific fragmentation pathways can be diagnostic for the positions of substituents.[13][14]
Common Fragment Ions of Substituted Benzofurans in ESI-MS/MS
| Precursor Ion | Neutral Loss | Fragment Ion Description | Reference |
| [M+H]⁺ | MeOH | Loss of methanol | [13][14] |
| [M+H-MeOH]⁺ | MeOH | Subsequent loss of methanol | [13][14] |
| [M+H-2MeOH]⁺ | CO | Loss of carbon monoxide | [13][14] |
| [M+H-2MeOH-CO]⁺ | CO | Subsequent loss of carbon monoxide | [13][14] |
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems like benzofurans.
Q: I am not getting reproducible results with my UV-Vis measurements. What are the likely causes?
A: Lack of reproducibility in UV-Vis spectroscopy often stems from issues with sample preparation and handling.
-
Cuvette Cleanliness and Handling: Ensure your cuvettes are scrupulously clean. Contaminants on the cuvette surface can absorb UV light and interfere with your measurement.[15][16] Always handle cuvettes by the frosted sides to avoid fingerprints in the light path.[16]
-
Solvent Effects: The polarity of the solvent can influence the position and intensity of the absorption maxima (λmax).[17] Always use the same spectroscopic grade solvent for all related measurements to ensure consistency.
-
Concentration Effects: According to the Beer-Lambert law, absorbance is directly proportional to concentration.[16] However, at high concentrations, intermolecular interactions can lead to deviations from this law and affect the shape of the absorption spectrum.[15] It is best to work with dilute solutions where the absorbance is within the linear range of the instrument (typically 0.1 to 1.0 absorbance units).
-
Sample Degradation: Some benzofuran derivatives may be sensitive to light and can degrade upon prolonged exposure, leading to changes in the UV-Vis spectrum.[18] Acquire your spectra promptly after preparing the solutions and store them in the dark if necessary.
Q: How do different substituents on the benzofuran ring affect the UV-Vis spectrum?
A: The UV-Vis absorption spectrum of benzofuran is characterized by π→π* transitions. The position and intensity of these absorptions are sensitive to the nature and position of substituents on the aromatic ring and the furan ring.
-
Auxochromes: Substituents with lone pairs of electrons, such as hydroxyl (-OH) and methoxy (-OCH₃) groups, can extend the conjugation and cause a red shift (bathochromic shift) in the absorption maxima to longer wavelengths.
-
Chromophores: The introduction of additional chromophoric groups that extend the conjugated system will also lead to a bathochromic shift and an increase in the molar absorptivity.[19]
Troubleshooting Workflow for Non-Reproducible UV-Vis Data
Caption: A systematic approach to troubleshooting non-reproducible data in UV-Vis spectroscopy of benzofuran compounds.
References
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Dias, H. J., Baguenard, M., Crevelin, E. J., Palaretti, V., Gates, P. J., Vessecchia, R., & Crotti, A. E. M. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 54(1), 35–46. [Link]
-
Dias, H. J., Baguenard, M., Crevelin, E. J., Palaretti, V., Gates, P. J., Vessecchia, R., & Crotti, A. E. M. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. SciSpace. [Link]
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Begala, M., Tocco, G., Meli, G., Podda, G., & Urru, S. A. M. (2007). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. Rapid Communications in Mass Spectrometry, 21(8), 1414–1420. [Link]
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OpenBU. (n.d.). Analysis of benzofury compounds in blood using different sample preparation methods and ultra fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS). Retrieved January 20, 2026, from [Link]
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Wu, Z.-J., Han, D., Chen, X.-Z., Fang, D.-M., Qi, H.-Y., & Zhang, G.-L. (2010). Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 24(8), 1211–1215. [Link]
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Chinese Chemical Society. (n.d.). Study of electrospray ionization tandem mass spectrometry of the benzofuranone compounds. Retrieved January 20, 2026, from [Link]
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Oregon State University. (n.d.). NMR Analysis of Substituted Benz. Retrieved January 20, 2026, from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved January 20, 2026, from [Link]
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ResearchGate. (n.d.). Optoelectronic Potential of Benzofuran–Oxime Compounds: Insights from UV–Vis, Optical Dispersion, and Band Gap Analysis. Retrieved January 20, 2026, from [Link]
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Agilent. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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Microbioz India. (2024). Solving Common Challenges in UV-Vis Spectroscopy Analysis. [Link]
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ResearchGate. (n.d.). Absorption spectra of compounds 1, 2 and 2,3-benzofuran (Bf) in THF for.... Retrieved January 20, 2026, from [Link]
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Nebbioso, A., & Piccolo, A. (2011). Limitations of electrospray ionization in the analysis of a heterogeneous mixture of naturally occurring hydrophilic and hydrophobic compounds. Journal of Mass Spectrometry, 46(1), 79–86. [Link]
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TutorChase. (n.d.). Why might an NMR spectrum show broad peaks?. Retrieved January 20, 2026, from [Link]
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Chemistry For Everyone. (2023, July 21). What Causes NMR Peak Broadening? [Video]. YouTube. [Link]
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Reddit. (2023, October 3). NMR Peak Broadening. r/Chempros. [Link]
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eScholarship. (2015). Chasing the Elusive Benzofuran Impurity of the THR Antagonist NH- 3: Synthesis, Isotope Labeling, and Biological Activity. [Link]
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Biocompare. (2013). Troubleshooting in UV/Vis Spectrophotometry. [Link]
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ResearchGate. (n.d.). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H).... Retrieved January 20, 2026, from [Link]
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ResearchGate. (n.d.). UV-VIS absorbance spectra of reduction of 100 μM benzofuroxan (Compound.... Retrieved January 20, 2026, from [Link]
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National Institutes of Health. (2020). Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities. [Link]
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ResearchGate. (n.d.). (a) UV–Vis absorption and (b) fluorescence spectra of 2, 3, and 4. (c).... Retrieved January 20, 2026, from [Link]
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Welter, J., Brandt, S., Karschner, E. L., Huestis, M. A., & Maurer, H. H. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MSn. Analytical and Bioanalytical Chemistry, 407(11), 3125–3139. [Link]
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Chemistry Stack Exchange. (2015). 1H NMR Broad peaks. [Link]
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Chemistry LibreTexts. (2023). NMR - Interpretation. [Link]
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National Institutes of Health. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. [Link]
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Shcherbatykh, V. V., et al. (2023). Benzofuran Spiropyrans as Analytical Reagents for Low-Molecular-Weight Aminothiols. Journal of Analytical Chemistry, 78(2), 123-131. [Link]
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ResearchGate. (n.d.). Synthesis, Spectroscopic Investigation, Anti-Bacterial and Antioxidant Activites of Some New Azo-Benzofuran Derivatives. Retrieved January 20, 2026, from [Link]
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ResearchGate. (n.d.). (PDF) Study of fluorescence quenching of Benzofuran derivative using zinc oxide NPs: Solvent effect. Retrieved January 20, 2026, from [Link]
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Emery Pharma. (2012). Assignment of Complex NMR Spectra. [Link]
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ResearchGate. (n.d.). (PDF) Reactivity of Benzofuran Derivatives. Retrieved January 20, 2026, from [Link]
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Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved January 20, 2026, from [Link]
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Royal Society of Chemistry. (n.d.). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved January 20, 2026, from [Link]
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Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Furo[3,4-b]benzofurans: synthesis and reactions. [Link]
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Strategies to enhance the stability of 4-(1-Benzofuran-2-yl)pyrimidin-2-amine in solution
Prepared by: Senior Application Scientist, Chemical Development
Welcome to the technical support guide for 4-(1-Benzofuran-2-yl)pyrimidin-2-amine. This document provides in-depth troubleshooting guides and answers to frequently asked questions to help you ensure the stability of this compound in your experimental workflows. Maintaining the integrity of your compound in solution is paramount for generating reproducible and reliable data.
Frequently Asked Questions (FAQs)
Q1: My stock solution of this compound in DMSO is turning yellow/brown. What is happening and is it still usable?
A1: A color change, typically to yellow or brown, is a common indicator of degradation. This is most often caused by oxidation. The primary amine group and the electron-rich benzofuran ring system are susceptible to oxidative processes, which can be accelerated by air, light, and trace metal impurities. While a slight color change may not significantly impact potency in all assays, it signals the onset of degradation and the formation of impurities. For sensitive or quantitative experiments, we strongly recommend preparing a fresh stock solution. For routine screening, its usability should be re-validated.
Q2: What is the best general-purpose solvent for dissolving and storing this compound?
A2: Anhydrous, high-purity dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions. It offers excellent solvating power for this molecule and is aprotic, which minimizes the risk of hydrolysis. However, it is crucial to use an anhydrous grade and store it properly, as DMSO is hygroscopic and absorbed water can contribute to long-term degradation. For aqueous-based assays, subsequent dilutions should be done immediately before use.
Q3: How should I prepare and store stock solutions for maximum long-term stability?
A3: To maximize stability:
-
Use High-Purity Ingredients: Start with high-purity this compound and anhydrous, inhibitor-free DMSO.
-
Inert Atmosphere: If possible, overlay the vial with an inert gas like argon or nitrogen before sealing to displace oxygen.
-
Storage Conditions: Store stock solutions at -20°C or, ideally, at -80°C.
-
Aliquot: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles. Each cycle introduces moisture and oxygen, accelerating degradation.[1]
-
Protect from Light: Use amber vials or wrap vials in aluminum foil to prevent photodegradation.
Troubleshooting Guide: Investigating Compound Instability
This section provides detailed protocols to diagnose and solve specific stability challenges you may encounter during your research.
Issue 1: Rapid Compound Loss in Aqueous Buffers (e.g., PBS)
Question: I'm observing a >50% loss of my compound within 4-6 hours after diluting my DMSO stock into a phosphate-buffered saline (PBS) solution at pH 7.4 for a cell-based assay. What is the likely cause and how can I mitigate this?
Answer: This rapid degradation in aqueous media points toward two primary suspects: pH-dependent hydrolysis and/or oxidation. The pyrimidine ring system can be susceptible to hydrolytic attack, and the rate of this process is often highly pH-dependent.[2][3] Additionally, dissolved oxygen in aqueous buffers can lead to rapid oxidation.
To systematically address this, you must first identify the primary degradation pathway.
}
Troubleshooting workflow for aqueous instability.
This experiment will determine the optimal pH range for your compound. Forced degradation studies are a standard industry practice to understand a molecule's intrinsic stability.[4][5]
-
Prepare Buffers: Prepare a series of buffers (e.g., citrate for pH 3 & 5, phosphate for pH 7, borate for pH 9).
-
Prepare Samples: Dilute your DMSO stock of this compound into each buffer to a final concentration of 10 µM. Ensure the final DMSO concentration is low and consistent (<0.5%).
-
Incubation: Incubate the samples at a controlled temperature (e.g., 37°C) and protect them from light.
-
Time Points: At T=0, 1, 2, 4, 8, and 24 hours, take an aliquot from each sample.
-
Analysis: Immediately analyze the aliquots by High-Performance Liquid Chromatography (HPLC) with UV detection.[6] Quantify the peak area of the parent compound.
-
Data Interpretation: Plot the percentage of the parent compound remaining versus time for each pH. This will reveal the pH at which the compound is most stable.
Table 1: Representative pH Stability Profile Data
| pH | Buffer System | % Compound Remaining (8 hours at 37°C) | Stability Assessment |
| 3.0 | Citrate | < 20% | Very Unstable |
| 5.0 | Citrate | ~ 85% | Moderately Stable |
| 7.0 | Phosphate | ~ 50% | Unstable |
| 9.0 | Borate | < 30% | Very Unstable |
| Note: This data is illustrative. You must generate data specific to your experimental conditions. |
Based on this illustrative data, the compound is most stable in a slightly acidic environment (pH 5). The instability at neutral and basic pH suggests susceptibility to base-catalyzed hydrolysis, while instability at very low pH suggests acid-catalyzed hydrolysis. The pyrimidine ring is a known site for such reactivity.[3]
This experiment determines if degradation is driven by oxidation or light.
-
Buffer Preparation: Use the most stable buffer identified in Protocol 1 (e.g., pH 5.0 Citrate Buffer).
-
Sample Preparation (4 Conditions):
-
Control: Prepare a 10 µM solution in the buffer as before.
-
Inert: Sparge the buffer with argon or nitrogen for 15 minutes before adding the compound. Prepare the sample in a vial purged with the inert gas.
-
Light Exposed: Prepare the control sample in a clear vial and expose it to ambient lab light or a photostability chamber.
-
Antioxidant: Add a small amount of an antioxidant like ascorbic acid (final concentration 50-100 µM) to the buffer before adding the compound.
-
-
Incubation & Analysis: Incubate all samples at 37°C (except the light-exposed sample, which should be at room temperature next to the control) and analyze at the same time points using HPLC.
-
Data Interpretation:
-
If the "Inert" and "Antioxidant" samples show significantly higher stability than the "Control," the primary degradation pathway is oxidation .
-
If the "Light Exposed" sample shows significantly lower stability, the compound is susceptible to photodegradation .
-
Issue 2: Poor Reproducibility in Cell-Based Assays
Question: My IC50 values for this compound vary significantly between assay plates and on different days. What could be the cause?
Answer: Inconsistent results in biological assays often stem from the compound's instability in the complex environment of cell culture media.
-
Media pH: Standard cell culture media is buffered with bicarbonate, which relies on a controlled CO2 environment (typically 5%) to maintain a pH of ~7.2-7.4. If your compound is unstable at this pH (as suggested in Issue 1), it will degrade over the course of the assay (24-72 hours).
-
Media Components: Components in the media, such as riboflavin, can act as photosensitizers, accelerating photodegradation. Metal ions present in media can catalyze oxidative degradation.[4]
-
Adsorption: The compound may adsorb to the plastic of the assay plates, reducing its effective concentration.
Recommendations for Improved Reproducibility:
-
Prepare Fresh Dilutions: Always prepare final dilutions in media immediately before adding them to the cells. Do not store the compound diluted in media.
-
Minimize Light Exposure: Perform dilutions and plate additions in subdued light. Keep plates covered or in the dark during incubation as much as the experiment allows.
-
Use a More Stable Buffer: If your cells can tolerate it for the duration of the experiment, consider using a buffer system where the compound is more stable (e.g., a MES-buffered medium at a slightly lower pH). This must be validated to ensure it does not affect cell health.
-
Consider Co-solvents: For short-term assays, using a small percentage of a stabilizing co-solvent like PEG-400 in the final dilution may improve stability, but this must be tested for vehicle effects on your cells.
}
Potential degradation pathways for the molecule.
Solvent Selection and Best Practices
The choice of solvent is critical not only for dissolution but also for preserving the compound's integrity.
Table 2: Solvent Selection Guide
| Solvent | Pros | Cons | Best For |
| DMSO | High solubility; Aprotic (limits hydrolysis). | Hygroscopic; Can oxidize some compounds at high temp; Can be toxic to some cells. | High-concentration, long-term stock solutions (-80°C). |
| Ethanol | Less toxic than DMSO for in vivo use; Volatile. | Lower solvating power; Protic (can participate in solvolysis). | Intermediate dilutions; Applications where DMSO is not suitable. |
| Acetonitrile | Good for analytical chemistry (HPLC mobile phase); Aprotic. | Lower solvating power; Volatile. | Preparing samples for HPLC/LC-MS analysis. |
| Aqueous Buffers | Required for most biological assays. | High potential for hydrolysis and oxidation; Low solubility. | Final, immediate-use dilutions for biological experiments. |
References
-
ResearchGate. (2024). Investigation of the Influence of Solvent Polarity and Temperature on the Vibrational Spectra, Photophysical Properties, Optical, and Thermodynamic Characteristics of 1-Benzofuran: A Density Functional Theory Approach. Available from: [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]
-
Becher, D., et al. (2000). Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290. Applied and Environmental Microbiology, 66(10), 4533-4537. Available from: [Link]
-
ResearchGate. (2019). Metabolic pathways for degradation of dibenzofuran by Pseudomonas sp. strain A8 isolated from crude oil contaminated soil. Available from: [Link]
-
Li, X., et al. (2009). New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2. Environmental Science & Technology, 44(2), 646-652. Available from: [Link]
-
Vallejo, D. D., et al. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 24-28. Available from: [Link]
-
KCAS Bio. (2020). Unstable Small Molecule Therapeutic Analysis. Available from: [Link]
-
Becher, D., et al. (2000). Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290. Applied and Environmental Microbiology, 66(10), 4533–4537. Available from: [Link]
-
Separation Science. (2024). Analytical Techniques In Stability Testing. Available from: [Link]
-
Eawag. (1997). Dibenzofuran Degradation Pathway. Available from: [Link]
-
ResearchGate. (2019). core components of analytical method validation for small molecules-an overview. Available from: [Link]
-
Fisher, G. J., & Johns, V. (1994). Effect of pH and temperature on the stability of UV-induced repairable pyrimidine hydrates in DNA. Biochemistry, 33(33), 9875-9880. Available from: [Link]
-
MedCrave. (2016). Forced Degradation Studies. Available from: [Link]
-
Ji, D., et al. (2014). Reactivity of Damaged Pyrimidines: DNA Cleavage via Hemiaminal Formation at the C4 Positions of the Saturated Thymine of Spore Photoproduct and Dihydrouridine. Journal of the American Chemical Society, 136(35), 12434-12441. Available from: [Link]
-
Royal Society of Chemistry. (2021). Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study. Available from: [Link]
-
McMurry, J. (2018). Amines and Heterocycles. Cengage. Available from: [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(5), 129-138. Available from: [Link]
-
Royal Society of Chemistry. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Available from: [Link]
-
Chemistry LibreTexts. (2024). 24.S: Amines and Heterocycles (Summary). Available from: [Link]
-
International Journal of Innovative Research in Medical Science. (2021). A Brief Study on Forced Degradation Studies with Regulatory Guidance. Available from: [Link]
-
Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Available from: [Link]
-
Chemistry LibreTexts. (2024). 24.9: Heterocyclic Amines. Available from: [Link]
-
Alfarouk, K. O., et al. (2022). Role of pH in Regulating Cancer Pyrimidine Synthesis. Journal of Xenobiotics, 12(3), 158-180. Available from: [Link]
-
ResearchGate. (2014). Reactivity of Benzofuran Derivatives. Available from: [Link]
-
SGS. (2011). How to Approach a Forced Degradation Study. Available from: [Link]
Sources
- 1. Unstable Small Molecule Analysis | KCAS Bio [kcasbio.com]
- 2. Effect of pH and temperature on the stability of UV-induced repairable pyrimidine hydrates in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactivity of Damaged Pyrimidines: DNA Cleavage via Hemiaminal Formation at the C4 Positions of the Saturated Thymine of Spore Photoproduct and Dihydrouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sepscience.com [sepscience.com]
Addressing challenges in the purification of 4-(1-Benzofuran-2-yl)pyrimidin-2-amine
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 4-(1-Benzofuran-2-yl)pyrimidin-2-amine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of this heterocyclic compound. Our focus is on not just what to do, but why you're doing it, empowering you to make informed decisions in your experimental work.
I. Understanding the Molecule: Key Physicochemical Properties
Before diving into troubleshooting, it's crucial to understand the structural attributes of this compound that influence its purification. The molecule comprises a benzofuran ring system linked to a 2-aminopyrimidine moiety. This combination imparts a degree of polarity, primarily due to the amine group and the nitrogen atoms in the pyrimidine ring, which can engage in hydrogen bonding. However, the overall structure is largely aromatic and rigid, suggesting it will have moderate solubility in many organic solvents.
| Property | Implication for Purification |
| Presence of 2-aminopyrimidine | The basic amine group can interact strongly with acidic silica gel, potentially leading to peak tailing in column chromatography. It also offers a handle for salt formation, which can be exploited in purification. |
| Fused Aromatic System | The benzofuran and pyrimidine rings contribute to the molecule's planarity and potential for π-π stacking, which can influence crystal packing during recrystallization. |
| Moderate Polarity | The molecule is not excessively polar, making it amenable to both normal-phase and reverse-phase chromatography, though optimization is key. |
| UV Chromophore | The extensive conjugated system allows for easy detection by UV-Vis detectors during HPLC and TLC analysis.[1] |
II. Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise when purifying this compound.
Q1: What are the most common impurities I should expect?
A1: The most likely impurities are starting materials from the synthesis, such as guanidine hydrochloride and the chalcone precursor, (2E)-1-(1-benzofuran-2-yl)-3-(substituted)prop-2-en-1-one.[1] You may also encounter side-products from incomplete cyclization or related benzofuran derivatives.
Q2: Is this compound stable to standard purification conditions?
A2: Benzofuran derivatives can be sensitive to heat, so prolonged heating during solvent evaporation should be avoided.[2] The 2-aminopyrimidine moiety is generally stable, but strong acidic conditions should be used with caution as they can lead to protonation and changes in solubility or chromatographic behavior.
Q3: What's a good starting point for TLC analysis?
A3: A good initial solvent system for thin-layer chromatography (TLC) on silica gel would be a mixture of a nonpolar and a moderately polar solvent. We recommend starting with a 7:3 or 1:1 mixture of hexane and ethyl acetate. This should provide good separation of the product from less polar impurities.
III. Troubleshooting Guide: Purification Workflows
This section provides a detailed, question-and-answer-based troubleshooting guide for the primary purification techniques: recrystallization, silica gel column chromatography, and preparative HPLC.
A. Recrystallization
Recrystallization is often the most efficient method for purifying crystalline solids. For compounds like this compound, which are often solids, this is an excellent first choice.
Q: My compound won't crystallize upon cooling. What should I do?
A: This is a common issue that can be resolved through a systematic approach:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the meniscus with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid material, add a tiny crystal to the solution. This "seed" will act as a template for further crystallization.
-
-
Increase Supersaturation:
-
Evaporation: Slowly evaporate some of the solvent. This increases the concentration of your compound, making it more likely to crystallize.
-
Add an Anti-Solvent: If your compound is dissolved in a good solvent, slowly add a solvent in which it is poorly soluble (an "anti-solvent"). This will decrease the overall solubility and promote crystallization. For this molecule, if it's dissolved in a polar solvent like ethanol, you could try slowly adding water.
-
Q: I'm getting an oil instead of crystals. How can I fix this?
A: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when impurities are preventing the formation of a crystal lattice.
-
Lower the Temperature: Ensure the solution is not too hot when you set it to cool.
-
Change the Solvent System: Try a solvent with a lower boiling point. For instance, if you are using ethanol, a switch to a mixture of ethyl acetate and hexane might be beneficial.
-
Redissolve and Cool Slowly: Redissolve the oil in a minimal amount of hot solvent and allow it to cool much more slowly. You can insulate the flask to slow the cooling rate.
B. Silica Gel Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities.
Q: My compound is sticking to the baseline of the silica gel column. What's happening?
A: This is likely due to strong interactions between the basic 2-aminopyrimidine group and the acidic silanol groups on the silica surface.
-
Increase Eluent Polarity: Gradually increase the proportion of the polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).
-
Add a Basic Modifier: To counteract the acidic nature of the silica gel, add a small amount of a basic modifier to your eluent. A common choice is triethylamine (0.1-1% v/v). This will compete with your compound for the acidic sites on the silica, allowing it to elute more effectively.
Q: The separation between my product and an impurity is poor. How can I improve it?
A: Poor resolution in column chromatography can be addressed by several strategies:
-
Optimize the Solvent System: Use TLC to systematically test different solvent systems. Try changing the polarity or using a different combination of solvents. For example, replacing ethyl acetate with dichloromethane or acetone might alter the selectivity.
-
Use a Finer Mesh Silica Gel: Smaller particle size silica gel provides a greater surface area and can lead to better separation, although it may result in slower flow rates and higher back pressure.[1]
-
Gradient Elution: Instead of using a constant solvent composition (isocratic elution), start with a less polar eluent and gradually increase the polarity. This can help to sharpen the peaks and improve the separation of closely eluting compounds.
Experimental Protocol: Optimized Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel (200-300 mesh) in your starting eluent (e.g., 9:1 hexane/ethyl acetate).
-
Column Packing: Pour the slurry into your column and allow it to pack under gentle pressure.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.
-
Elution: Begin eluting with your starting solvent system. If necessary, gradually increase the polarity (e.g., to 7:3 hexane/ethyl acetate with 0.5% triethylamine).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
C. Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For very high purity requirements, preparative HPLC is the method of choice.
Q: I'm observing significant peak tailing in my reverse-phase HPLC chromatogram. Why?
A: Similar to column chromatography, this is often due to interactions between the basic amine group and residual acidic silanols on the C18 stationary phase.
-
Use a Mobile Phase Modifier: Add a small amount of an acid, such as trifluoroacetic acid (TFA) or formic acid (typically 0.1%), to the mobile phase. This will protonate the silanol groups, reducing their interaction with your basic compound. Formic acid is a good choice if your fractions will be analyzed by mass spectrometry.[2]
-
Adjust pH: Ensure the pH of your mobile phase is low enough to keep your amine protonated, which can sometimes improve peak shape.
Q: My compound is not retaining on the C18 column. What can I do?
A: Poor retention in reverse-phase HPLC indicates that your compound is too polar for the conditions.
-
Decrease Organic Modifier: Reduce the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase.
-
Consider a Different Column: If reducing the organic content is not effective, you may need a column designed for more polar compounds, such as a polar-endcapped or polar-embedded column.[3]
Experimental Protocol: Preparative HPLC
-
Column: C18, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with a lower percentage of B (e.g., 20%) and ramp up to a higher percentage (e.g., 95%) over 20-30 minutes.
-
Detection: UV at a wavelength where your compound has strong absorbance (e.g., 254 nm or 320 nm).
-
Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase, such as a mixture of water and acetonitrile, and filter it through a 0.45 µm syringe filter to prevent clogging the column.[4]
IV. Visualization of Purification Workflow
The following diagram illustrates a typical workflow for the purification of this compound.
Caption: A general workflow for the purification of this compound.
V. Logical Troubleshooting Diagram
This diagram provides a logical decision-making process for troubleshooting common purification issues.
Caption: A decision tree for troubleshooting common purification challenges.
VI. References
-
Agilent. Preparative HPLC Troubleshooting Guide. [Link]
-
Scribd. Preparative HPLC Troubleshooting Guide-agilent. [Link]
-
Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PMC - NIH. [Link]
-
Pyrimidine-Benzofuran Hybrid Molecules: Synthesis, Antimicrobial Evaluation, and Molecular Docking Insights - ResearchGate. [Link]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PubMed Central. [Link]
-
Preparative HPLC ( Column troubleshooting ) - YouTube. [Link]
-
Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents - PMC - NIH. [Link]
Sources
How to improve the accuracy of antimicrobial MIC testing for hydrophobic compounds
Technical Support Center: Antimicrobial MIC Testing for Hydrophobic Compounds
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of antimicrobial minimum inhibitory concentration (MIC) testing for hydrophobic compounds. The unique physicochemical properties of these molecules present significant challenges to standard testing protocols, often leading to inaccurate and unreliable results. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you improve the accuracy and reproducibility of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when working with hydrophobic compounds in antimicrobial susceptibility testing.
Q1: Why are my MIC values for a hydrophobic compound inconsistent across experiments?
Inconsistent MIC values are a frequent and frustrating issue. The root cause often lies in the poor aqueous solubility of the compound. When a hydrophobic compound is introduced into an aqueous broth medium, it can precipitate out of solution. This leads to an unknown and variable concentration of the compound that is actually available to interact with the microorganisms, resulting in high variability in MIC readings. Furthermore, hydrophobic compounds have a strong tendency to adsorb to the plastic surfaces of microtiter plates, further reducing the effective concentration in the wells.[1][2][3]
Q2: I observed precipitation in my MIC plate after adding my hydrophobic compound. What should I do?
Precipitation is a clear indicator that the compound's solubility limit has been exceeded in the test medium. Immediate troubleshooting should focus on enhancing the solubility of your compound. This can be approached in several ways:
-
Solvent Selection: The choice of solvent to prepare your stock solution is critical. Dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of hydrophobic compounds.[4][5][6] However, it's crucial to ensure the final concentration of DMSO in the assay is low enough to not inhibit microbial growth itself.[4][7][8]
-
Use of Surfactants: Incorporating a non-ionic surfactant, such as Tween 80 or Polysorbate 80, into the broth medium can help to maintain the solubility of the hydrophobic compound by forming micelles.[9][10][11]
-
Alternative Methods: Consider alternative MIC testing methods that may be more suitable for hydrophobic compounds, such as agar dilution, where the compound is incorporated directly into the solid medium.[12]
Q3: Can the type of microtiter plate I use affect my MIC results for a hydrophobic compound?
Absolutely. Standard polystyrene microtiter plates are hydrophobic and can readily bind to hydrophobic compounds, a phenomenon known as non-specific binding.[1][2][13] This binding effectively removes the compound from the test medium, leading to an artificially high MIC value. To mitigate this, consider using low-binding plates, which have a hydrophilic surface treatment that minimizes the adsorption of hydrophobic molecules.[1][3] Polypropylene plates are another alternative, though their lower optical clarity can make visual or spectrophotometric reading more challenging.[2]
Q4: What is the maximum concentration of DMSO I can use in my MIC assay?
The permissible concentration of DMSO is dependent on the specific microorganism being tested, as susceptibility to DMSO varies. It is essential to perform a solvent toxicity control experiment to determine the highest concentration of DMSO that does not inhibit the growth of your test organism. Generally, for many bacteria and fungi, a final DMSO concentration of 1-2% (v/v) is considered safe, but this must be empirically verified.[4][8] Some studies have shown that for certain organisms, DMSO concentrations should be kept below 2.5%.[8]
Q5: How can I be sure that the solvent or surfactant I'm using isn't affecting the antimicrobial activity of my compound?
This is a critical consideration. The excipients used to solubilize your compound should not interfere with its intrinsic antimicrobial activity. To verify this, you should include appropriate controls in your experiment. This involves testing the MIC of a known, water-soluble antibiotic in the presence and absence of the solvent or surfactant at the same concentration used for your hydrophobic compound. A significant change in the MIC of the control antibiotic would suggest an interaction between the excipient and the antimicrobial agent or the bacterial cell membrane.
Part 2: Troubleshooting Guides
This section provides a more detailed, step-by-step approach to resolving common problems.
Troubleshooting Guide 1: Compound Precipitation in Broth
Problem: Visible precipitation or cloudiness in the wells of the microtiter plate upon addition of the hydrophobic compound.
Workflow for Resolution:
Caption: Troubleshooting workflow for compound precipitation.
Troubleshooting Guide 2: Inconsistent or Non-Reproducible MICs
Problem: Wide variation in MIC values for the same compound and organism across different experimental runs.
Workflow for Resolution:
Caption: Troubleshooting workflow for inconsistent MIC results.
Part 3: Key Experimental Protocols
This section provides detailed methodologies for crucial experiments to validate your MIC testing setup for hydrophobic compounds.
Protocol 1: Determining Maximum Non-Inhibitory Solvent Concentration
Objective: To determine the highest concentration of a solvent (e.g., DMSO) that does not affect the growth of the test microorganism.
Materials:
-
Test microorganism
-
Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)
-
Solvent (e.g., DMSO, high purity)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a 2-fold serial dilution of the solvent in the broth medium. Start with a high concentration (e.g., 20% v/v) and dilute down to a low concentration (e.g., 0.15%).
-
Dispense 100 µL of each solvent dilution into the wells of a 96-well plate in triplicate.
-
Include a growth control (broth only, no solvent) and a sterility control (broth only, no inoculum).
-
Prepare a standardized inoculum of the test microorganism according to CLSI or EUCAST guidelines (typically to a 0.5 McFarland standard, then diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in the wells).[14][15]
-
Add 100 µL of the standardized inoculum to each well (except the sterility control).
-
Incubate the plate under appropriate conditions (e.g., 35-37°C for 18-24 hours).
-
Read the results. This can be done visually or by measuring the optical density (OD) at 600 nm.
-
Determine the maximum non-inhibitory concentration. This is the highest concentration of the solvent that shows no significant difference in growth compared to the growth control.
| Solvent Concentration (% v/v) | Average OD600 | Growth Inhibition (%) |
| 20 | 0.05 | 95 |
| 10 | 0.10 | 90 |
| 5 | 0.35 | 65 |
| 2.5 | 0.88 | 12 |
| 1.25 | 0.98 | 2 |
| 0 (Growth Control) | 1.00 | 0 |
Table 1: Example data for determining the maximum non-inhibitory concentration of a solvent. In this example, 1.25% would be the highest safe concentration to use.
Protocol 2: Broth Microdilution MIC Assay with a Surfactant
Objective: To perform a standard broth microdilution assay for a hydrophobic compound, incorporating a surfactant to maintain solubility.
Materials:
-
Hydrophobic antimicrobial compound
-
Solvent (e.g., DMSO)
-
Non-ionic surfactant (e.g., Polysorbate 80/Tween 80)
-
Test microorganism
-
Appropriate broth medium
-
Sterile low-binding 96-well microtiter plates
Procedure:
-
Prepare the broth medium supplemented with the surfactant. A common starting concentration for Tween 80 is 0.05% (v/v). Ensure the surfactant is fully dissolved.
-
Prepare a stock solution of the hydrophobic compound in 100% DMSO at a high concentration.
-
Perform a 2-fold serial dilution of the compound in the surfactant-supplemented broth. The final concentration of DMSO in the first well should not exceed the maximum non-inhibitory concentration determined in Protocol 1.
-
Dispense 100 µL of each compound dilution into the wells of a low-binding 96-well plate.
-
Prepare controls:
-
Growth Control: Surfactant-supplemented broth + inoculum.
-
Solvent Control: Surfactant-supplemented broth + inoculum + highest concentration of DMSO used.
-
Surfactant Control: Surfactant-supplemented broth + inoculum (to ensure the surfactant itself is not inhibitory).
-
Sterility Control: Surfactant-supplemented broth only.
-
-
Prepare a standardized inoculum as described in Protocol 1.
-
Add 100 µL of the inoculum to all wells except the sterility control.
-
Incubate the plate under appropriate conditions.
-
Determine the MIC. The MIC is the lowest concentration of the compound that completely inhibits visible growth.[16][17]
References
-
Moore, J. E., & Millar, B. C. (2018). Antimicrobial effect of dimethyl sulfoxide and N, N-Dimethylformamide on Mycobacterium abscessus: Implications for antimicrobial susceptibility testing. International Journal of Mycobacteriology. [Link]
-
Kim, S. K., et al. (2014). Reduction of Non-Specific Adsorption of Drugs to Plastic Containers Used in Bioassays or Analyses. PubMed. [Link]
-
Pfaller, M. A., et al. (2012). Comparison of Dimethyl Sulfoxide and Water as Solvents for Echinocandin Susceptibility Testing by the EUCAST Methodology. Antimicrobial Agents and Chemotherapy. [Link]
-
Pfaller, M. A., et al. (2012). Comparison of dimethyl sulfoxide and water as solvents for echinocandin susceptibility testing by the EUCAST methodology. PubMed. [Link]
-
Influence of DMSO on antifungal activity during susceptibility testing in vitro. ResearchGate. [Link]
-
Li, Y., et al. (2023). Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing. National Institutes of Health. [Link]
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Parmar, K., et al. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. [Link]
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Ebenstein, D. M., et al. (2004). Influence of surfactants and antibody immobilization strategy on reducing nonspecific protein interactions for molecular recognition force microscopy. PubMed. [Link]
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Sharafi, S., & Ardebili, A. (2019). Plastic binding feature of polymyxins: the effect on MIC susceptibility measurements. Infection and Drug Resistance. [Link]
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Darwhekar, G., et al. (2012). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research. [Link]
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Kumar, S., & Singh, P. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
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Zhang, W., et al. (2011). Minimizing nonspecific protein adsorption in liquid crystal immunoassays by using surfactants. PubMed. [Link]
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Influence of Surfactants and Antibody Immobilization Strategy on Reducing Nonspecific Protein Interactions for Molecular Recognition Force Microscopy. ResearchGate. [Link]
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Surface and Antimicrobial Properties of Ester-Based Gemini Surfactants. MDPI. [Link]
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Kopesky, P., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. National Institutes of Health. [Link]
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Relationship between hydrophobicity and antimicrobial activity (MIC, μg/mL) and hemolytic activity (% hemolysis at 150 μM) of the (Cn)⁵ series of peptides. ResearchGate. [Link]
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Meier, S., et al. (2023). Impacts of Hydrophobic Mismatch on Antimicrobial Peptide Efficacy and Bilayer Permeabilization. National Institutes of Health. [Link]
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Antimicrobial susceptibility testing EUCAST disk diffusion method. National Institute for Communicable Diseases (NICD). [Link]
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Non-Specific Binding: What You Need to Know. Surmodics. [Link]
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Disk Diffusion and Quality Control. EUCAST. [Link]
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Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect. PubMed. [Link]
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Technical Support Center: Mitigating Off-Target Effects of Benzofuran-Pyrimidine Kinase Inhibitors
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with benzofuran-pyrimidine kinase inhibitors. This guide is designed to provide in-depth, practical solutions to the common challenges associated with the off-target effects of this important class of molecules. By understanding the underlying principles and employing robust experimental strategies, you can enhance the precision and reliability of your research.
Introduction: The Double-Edged Sword of Kinase Inhibition
Benzofuran-pyrimidine derivatives are a prominent scaffold in the development of kinase inhibitors, demonstrating significant therapeutic potential in oncology and other disease areas.[1][2][3] Their efficacy often stems from their ability to mimic the adenine ring of ATP, enabling them to bind to the highly conserved ATP-binding pocket of kinases.[4][5] However, this same feature presents a significant challenge: the potential for off-target binding to other kinases, leading to unintended biological consequences, misinterpretation of data, and potential toxicity.[4][6][7]
This guide provides a structured, question-and-answer-based approach to troubleshoot and mitigate these off-target effects, ensuring the integrity and translational potential of your findings.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My experimental phenotype is inconsistent with the known function of the primary target. Could this be an off-target effect?
A1: Yes, this is a classic indicator of a potential off-target effect.[4] When the observed cellular response cannot be logically attributed to the inhibition of your intended kinase, it is crucial to investigate whether your benzofuran-pyrimidine inhibitor is modulating other signaling pathways.
Expert Insight: The benzofuran moiety itself can contribute to a range of biological activities, and its substitution patterns can significantly influence target selectivity.[1][8][9] Therefore, even subtle structural variations can lead to unexpected off-target profiles.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent phenotypes.
Recommended Actions:
-
Use a Structurally Unrelated Inhibitor: Employ an inhibitor with a different chemical scaffold that is known to be a potent and selective inhibitor of your target kinase.[10] If this second inhibitor recapitulates the original phenotype, it strengthens the evidence for an on-target effect.
-
Perform a Rescue Experiment: If possible, introduce a version of the target kinase that is resistant to your inhibitor.[10][11] If the inhibitor's effect is on-target, the resistant kinase should "rescue" the cell from the observed phenotype.[11]
-
Initiate Kinome Profiling: If the phenotype appears to be off-target, the next logical step is to identify the unintended targets through comprehensive kinome profiling.
Q2: My benzofuran-pyrimidine inhibitor shows high potency in biochemical assays but is significantly less effective in cell-based assays. What are the likely causes?
A2: This is a common and often frustrating issue. The discrepancy between biochemical and cellular potency can arise from several factors related to the cellular environment.[11]
Data Summary: Common Reasons for Potency Discrepancies
| Factor | Biochemical Assay Environment | Cellular Environment | Impact on Inhibitor Efficacy |
| ATP Concentration | Often low, in the nanomolar to low micromolar range. | High, in the millimolar range. | High intracellular ATP can outcompete ATP-competitive inhibitors, reducing their apparent potency.[11] |
| Cellular Transport | Not a factor. | Inhibitor must cross the cell membrane. | Poor membrane permeability can limit the intracellular concentration of the inhibitor. |
| Efflux Pumps | Not present. | Active efflux pumps (e.g., P-glycoprotein) can actively remove the inhibitor from the cell.[11] | Reduced intracellular accumulation of the inhibitor leads to lower efficacy. |
| Target Expression | Purified, active enzyme is used. | Target kinase may not be expressed or may be in an inactive conformation. | If the target is absent or inactive, the inhibitor will have no effect.[11] |
Troubleshooting and Optimization:
-
Verify Target Expression and Activity: Before extensive cellular assays, confirm that your target kinase is expressed and active in your chosen cell line using techniques like Western blotting or Phos-tag™ analysis.
-
Assess Cell Permeability: If you have access to medicinal chemistry resources, consider the physicochemical properties of your inhibitor (e.g., LogP, polar surface area) that influence cell permeability.
-
Consider Efflux Pump Inhibition: In some cases, co-incubation with a known efflux pump inhibitor can help determine if your compound is a substrate for these transporters. However, this approach should be used with caution as the efflux pump inhibitor itself can have off-target effects.
Q3: How can I proactively identify the off-targets of my novel benzofuran-pyrimidine inhibitor?
A3: Proactive and comprehensive off-target profiling is a cornerstone of rigorous kinase inhibitor research. Several powerful techniques are available to achieve this.
Experimental Workflow for Off-Target Profiling:
Caption: Proactive off-target identification workflow.
Key Methodologies:
-
Computational Approaches: In silico methods can predict potential off-targets based on the structural similarity of kinase binding sites or by using machine learning algorithms trained on large datasets of inhibitor-kinase interactions.[12][13][14][15] These predictions can help prioritize kinases for experimental validation.
-
In Vitro Kinase Selectivity Profiling: Screening your inhibitor against a large panel of recombinant kinases is a widely used and effective method to determine its selectivity profile.[16][17] Several commercial vendors offer comprehensive kinase panels.
-
Cell-Based Target Engagement Assays (CETSA): The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that your inhibitor binds to its intended target in a physiological context.[18][19][20][21][22] It can also be adapted for proteome-wide analysis to identify off-targets.[20][21]
-
Chemical Proteomics (Kinobeads): This approach utilizes affinity chromatography with immobilized, broad-spectrum kinase inhibitors ("kinobeads") to capture a large portion of the cellular kinome.[23][24][25][26][27] By pre-incubating cell lysates with your inhibitor, you can identify which kinases are competed off the beads, thus revealing both on- and off-targets.[23][25][27]
In-Depth Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a general framework for performing a Western blot-based CETSA to validate the engagement of your benzofuran-pyrimidine inhibitor with its intended target in intact cells.
Principle: Ligand binding stabilizes a protein, leading to an increase in its melting temperature (Tm). CETSA measures this thermal stabilization to confirm target engagement.[18][20][22]
Materials:
-
Cells expressing the target kinase
-
Benzofuran-pyrimidine inhibitor and vehicle control (e.g., DMSO)
-
PBS and appropriate cell lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the target kinase
Procedure:
-
Cell Treatment: Treat cultured cells with your inhibitor at the desired concentration and with the vehicle control for a specified time.
-
Harvesting and Resuspension: Harvest the cells, wash with PBS, and resuspend in a small volume of PBS containing protease inhibitors.
-
Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler for 3 minutes. A typical temperature gradient might be 40°C to 70°C in 2-3°C increments.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or another appropriate method.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation and Western Blotting: Collect the supernatant (containing the soluble, non-denatured protein), normalize for total protein concentration, and analyze by SDS-PAGE and Western blotting using an antibody against the target protein.
-
Data Analysis: Quantify the band intensities at each temperature for both the vehicle- and inhibitor-treated samples. Plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Protocol 2: Kinobeads Competition Binding Assay
This protocol outlines a chemical proteomics approach to identify the cellular targets and off-targets of your inhibitor.
Principle: A mixture of immobilized, non-selective kinase inhibitors (kinobeads) is used to enrich for ATP-binding proteins from a cell lysate. Pre-incubation of the lysate with a free inhibitor will prevent its targets from binding to the beads. The proteins that remain bound to the beads are then identified and quantified by mass spectrometry.[23][24][25]
Materials:
-
Cell lysate from your experimental system
-
Kinobeads (commercially available or prepared in-house)
-
Benzofuran-pyrimidine inhibitor at various concentrations and vehicle control
-
Lysis buffer and wash buffers
-
Reagents for on-bead digestion (e.g., DTT, iodoacetamide, trypsin)
-
LC-MS/MS instrumentation and software for data analysis
Procedure:
-
Lysate Preparation: Prepare a native cell lysate under non-denaturing conditions.
-
Inhibitor Incubation: Aliquot the lysate and incubate with a dose-response range of your inhibitor or vehicle control for 45-60 minutes at 4°C.[23]
-
Kinobeads Enrichment: Add the kinobeads slurry to each lysate and incubate for an additional 1-2 hours at 4°C to allow for kinase binding.
-
Washing: Pellet the beads and wash extensively to remove non-specifically bound proteins.
-
On-Bead Digestion: Resuspend the beads in a digestion buffer and perform on-bead reduction, alkylation, and tryptic digestion to release peptides from the bound proteins.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by quantitative mass spectrometry.
-
Data Analysis: Identify and quantify the proteins in each sample. For each identified kinase, plot its abundance versus the inhibitor concentration to generate a dose-response curve. The IC50 value derived from this curve represents the inhibitor's potency for that specific kinase in the cellular context.
Mitigating Off-Target Effects Through Chemical Design
Beyond experimental validation, the chemical structure of your benzofuran-pyrimidine inhibitor can be rationally modified to enhance selectivity. Structure-activity relationship (SAR) studies have shown that substitutions at various positions of the benzofuran and pyrimidine rings can significantly impact kinase binding profiles.[8][9][28][29][30][31][32]
Design Strategy Logic:
Caption: Logic for improving inhibitor selectivity through design.
By collaborating with medicinal chemists, you can systematically explore the SAR of your inhibitor series to identify analogs with improved selectivity profiles, thereby minimizing off-target effects and increasing the therapeutic potential of your compounds.[33][34]
Conclusion
Mitigating the off-target effects of benzofuran-pyrimidine kinase inhibitors is a critical aspect of both basic research and drug development. By employing a multi-faceted approach that combines careful experimental design, robust validation techniques like CETSA and kinobeads, and rational chemical modification, researchers can confidently delineate the true biological roles of their target kinases and develop more selective and effective therapeutic agents.
References
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Al-Amin, R. A., Gallant, C. J., Muthelo, P. M., & Landegren, U. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10999–11009. [Link]
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Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for in situ drug target engagement and mechanistic biomarker studies. Nature Protocols, 9(9), 2100–2122. [Link]
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Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87. [Link]
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Mateus, A., Määttä, J., Savitski, M. M. (2020). Thermal Proteome Profiling for Target Deconvolution. In: Lisurek, M., Wu, YW. (eds) Chemical Genomics. Methods in Molecular Biology, vol 2089. Humana, New York, NY. [Link]
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Cheng, F., Liu, C., Jiang, J., Lu, W., Li, W., Liu, G., Zhou, W., Huang, J., & Tang, Y. (2017). Prediction of drug-target interactions and drug repositioning via network-based inference. PLoS computational biology, 13(4), e1005511. [Link]
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Reinhard, F. B. M., Eberl, H. C., Rumpel, K., & Koegl, M. (2015). CETSA in the hot seat: a matter of experimental design. Drug Discovery Today: Technologies, 16, 1-6. [Link]
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Gao, K. Z., & Xiang, Z. (2017). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 33(11), 1669-1677. [Link]
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Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of medicinal chemistry, 55(17), 7437-7455. [Link]
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Klaeger, S., Gohlke, B., Perrin, J., Gupta, V., & Kuster, B. (2016). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science signaling, 9(424), ra41. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
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Shankaran, H., Wiley, H. S., & Resat, H. (2009). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC systems biology, 3, 79. [Link]
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Ammar, M., El-Ganainy, S. O., Note, R. E., & El-Hachem, N. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(9), 921-930. [Link]
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Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. [Link]
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Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature biotechnology, 25(9), 1035-1044. [Link]
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Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
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KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (2023). International Journal of Molecular Sciences, 24(13), 10769. [Link]
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Kruse, U., Pütter, V., Bade, S., Giefing, C., Bantscheff, M., & Drewes, G. (2011). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Journal of proteome research, 10(12), 5571-5581. [Link]
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Abd El-Karim, S. S., Syam, Y. M., Abdelkader, R. M., El-Ashrey, M. K., & Anwar, M. M. (2023). Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity. RSC Advances, 13(42), 29487-29505. [Link]
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Médard, J., Pachl, F., Rix, U., & Kuster, B. (2015). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. In Chemical Proteomics (pp. 159-174). Humana Press, New York, NY. [Link]
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Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
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Médard, J., Pachl, F., Rix, U., & Kuster, B. (2015). Optimized chemical proteomics assay for kinase inhibitor profiling. Journal of proteome research, 14(3), 1574-1586. [Link]
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El-Zahar, M. I., El-Karim, S. S. A., Haiba, M. E., & Khedr, M. A. (2014). Novel benzofuran derivatives: Synthesis and antitumor activity. Acta Pharmaceutica, 64(2), 189-203. [Link]
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UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. [Link]
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Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
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Abdel-Aziz, M., Abuo-Rahma, G. E. D. A., & Hassan, A. A. (2014). Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase. RSC Advances, 4(26), 13392-13404. [Link]
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Zhang, T., Ingold, I., Varnes, J. G., & Herschman, H. R. (2015). Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group. ACS chemical biology, 10(5), 1366-1373. [Link]
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El-Sayed, M. A. A., Abbas, S. E. S., & El-Meligie, S. (2022). Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. RSC Advances, 12(48), 31213-31227. [Link]
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Abdel-Aziz, M., Abuo-Rahma, G. E. D. A., & Hassan, A. A. (2014). Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase. RSC Advances, 4(26), 13392-13404. [Link]
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Thermo Fisher Scientific. (2021). How to measure and minimize off-target effects in your genome editing experiments. [Link]
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Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Al-Salahi, R., & Al-Qurafi, A. (2023). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2197541. [Link]
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The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]
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El-Naggar, A. M., El-Adl, K., & El-Sayed, M. A. (2022). Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer. RSC Advances, 12(43), 27958-27972. [Link]
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Lin, G., & Carlson, J. E. (2021). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. International journal of molecular sciences, 22(16), 8568. [Link]
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Kwiecień, H., Goszczyńska, A., & Rokosz, P. (2016). Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review. Current pharmaceutical design, 22(7), 879-894. [Link]
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El-Gamal, M. I., & Oh, C. H. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(18), 11096-11120. [Link]
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Thompson, M. J., & Williams, C. M. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Medicinal Chemistry, 12(17), 1599-1620. [Link]
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Technical Support Center: Protocol Refinement for Docking 4-(1-Benzofuran-2-yl)pyrimidin-2-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers working on the molecular docking of 4-(1-Benzofuran-2-yl)pyrimidin-2-amine. This document provides in-depth troubleshooting advice and validated protocols in a question-and-answer format. Our goal is to move beyond simple step-by-step instructions and provide the causal reasoning behind critical experimental choices, ensuring your in silico experiments are both reproducible and biologically relevant.
Section 1: Pre-Docking Preparation & Setup
This section addresses the foundational steps of preparing the ligand and protein, which are critical for the success of any docking experiment. Errors at this stage are the most common source of unreliable results.
Q1: I have a PDB structure for my target protein. How do I properly prepare it for docking to avoid common errors?
A1: Proper protein preparation is paramount and involves more than simply loading a PDB file. The crystal structure is an experimental model with potential artifacts that must be corrected.
Causality: Raw PDB files often lack hydrogen atoms, may contain experimental artifacts like co-solvents or crystallographic waters, and can have multiple conformations for a single residue.[1][2] Failing to address these issues leads to incorrect charge and steric calculations by the docking software's scoring function.
Step-by-Step Protein Preparation Protocol:
-
Initial Inspection and Cleaning:
-
Download the PDB file for your target protein.
-
Remove all non-essential molecules. This includes water molecules, co-solvents (e.g., glycerol), and ions that are not structurally or catalytically essential. Expert Tip: Retain water molecules known to mediate key protein-ligand interactions, which can be identified from the literature or the crystal structure itself.
-
If the biological unit is a multimer, decide whether to use the full assembly or a single protomer, depending on where the binding site is located.
-
-
Addressing Structural Issues:
-
Check for missing residues or atoms, especially in loop regions.[2] Use tools like the "Prepare Protein" wizard in Chimera or the "Protein Preparation Wizard" in Schrödinger's Maestro to model and refine these missing segments.
-
Resolve alternate conformations (rotamers) for amino acid side chains. For most standard docking protocols, it is advisable to select the conformation with the highest occupancy.[2]
-
-
Protonation and Charge Assignment:
-
Add hydrogen atoms. This is a critical step as hydrogens are key participants in hydrogen bonds.
-
Assign protonation states for titratable residues (His, Asp, Glu, Lys). This should be done at a physiological pH (e.g., 7.4) unless experimental evidence suggests otherwise. Software like H++ or PROPKA can assist in predicting these states based on the local microenvironment.
-
Assign partial atomic charges using a standard force field (e.g., AMBER, CHARMM).
-
-
Energy Minimization (Optional but Recommended):
-
Perform a brief, constrained energy minimization of the protein structure. This helps to relieve any steric clashes introduced during the preparation steps, particularly around the newly added hydrogen atoms. Constrain the heavy atoms to prevent significant deviation from the crystal structure.
-
Q2: How should I prepare the this compound ligand structure for docking?
A2: The ligand's 3D conformation, charge distribution, and tautomeric state directly influence the docking outcome. A single, unoptimized 2D drawing is insufficient.
Causality: Docking algorithms explore the ligand's conformational space to find the best fit.[3] Starting with a low-energy, chemically correct 3D structure allows the algorithm to search more efficiently and produce more realistic binding poses.
Step-by-Step Ligand Preparation Protocol:
-
Generate a 3D Structure:
-
Draw the 2D structure of this compound in a chemical drawing tool like ChemDraw or Marvin Sketch.
-
Convert the 2D structure to a 3D conformation using a program like Open Babel or the builder tools within molecular modeling software.
-
-
Energy Minimization and Charge Calculation:
-
Perform a thorough geometry optimization using a quantum mechanical (e.g., DFT with a basis set like B3LYP/6-31G*) or a robust molecular mechanics method (e.g., MMFF94 force field). This ensures the bond lengths, angles, and dihedrals are in a low-energy state.
-
Calculate partial atomic charges. For consistency, it is often best to use the same force field or method that will be used in the docking scoring function (e.g., Gasteiger charges for AutoDock).
-
-
Define Rotatable Bonds:
-
Identify the rotatable bonds in the ligand. Most docking software does this automatically, but it's crucial to verify. This compound has several key rotatable bonds that will define its conformational flexibility during the docking search.
-
-
Save in the Correct Format:
-
Save the prepared ligand structure in a format compatible with your docking software, such as .mol2, .sdf, or the specific .pdbqt format for AutoDock/Vina.[4]
-
Q3: My target protein doesn't have a co-crystallized ligand. How do I define the binding site and set up the grid box?
A3: This is a common and critical challenge known as "blind docking" or docking to an apo (ligand-free) structure. The strategy involves predicting the binding site and then defining a search space (the grid box) that is optimized for accuracy and efficiency.
Causality: The grid box defines the three-dimensional space where the docking algorithm will search for binding poses. A grid that is too small may miss the true binding pocket, while one that is too large increases computational time and the likelihood of finding false positive poses with low binding energies far from the actual active site.[5]
Workflow for Defining the Binding Site and Grid Box:
-
Predict the Binding Pocket:
-
Use binding site prediction servers like CASTp, DoGSiteScorer, or SiteMap to identify potential pockets on the protein surface based on geometry and physicochemical properties.
-
If there is literature available on key catalytic or binding residues from mutation studies, ensure your predicted pocket includes them.[6]
-
-
Perform an Initial "Blind Docking" (Optional but Recommended):
-
Set up a large grid box that covers the entire protein surface.
-
Perform a low-exhaustiveness docking run.
-
Analyze the results by clustering the predicted poses. The densest cluster of poses often indicates the most favorable binding region or "hotspot".[6]
-
-
Define a Focused Grid Box for Production Runs:
-
Center the grid on the predicted binding pocket or the hotspot identified from blind docking.
-
Optimize the Grid Box Size: A highly effective, data-driven approach is to size the box based on the ligand's size. A systematic study demonstrated that the highest docking accuracy is often achieved when the dimensions of the search space are 2.9 times larger than the radius of gyration (Rg) of the ligand.[2][7] This provides enough room for the ligand to rotate and translate while keeping the search focused.
-
Ensure the box is large enough to include the side chains of key interacting residues.
-
Section 2: Docking Execution & Troubleshooting
This section covers common issues encountered during and immediately after a docking simulation.
Q4: My docking run finished, but the top-scoring pose has steric clashes or makes no chemical sense. What went wrong?
A4: This is a classic "garbage in, garbage out" scenario. A chemically implausible pose is a red flag that points to issues in the setup, the limitations of the scoring function, or both.
Causality: Scoring functions are approximations of the true binding free energy. They are generally optimized for speed to screen large libraries and can sometimes prioritize poses with favorable electrostatic or van der Waals terms, even if it results in minor steric clashes or ignores key interactions like hydrogen bonds.
Troubleshooting Checklist:
-
Review Preparations: Double-check your protein and ligand preparation steps. Were hydrogens added correctly? Are the charges and atom types appropriate? An incorrect protonation state on the ligand or a key protein residue can completely alter the predicted interactions.
-
Grid Box Placement: Visualize the grid box and the top-scoring pose. Is the ligand partially outside the box? Is the box centered correctly? An off-center grid can prevent the ligand from exploring the most favorable regions of the binding site.
-
Scoring Function Limitations: Understand that the top-scoring pose is not guaranteed to be the correct one.[8] It is essential to analyze a population of the top poses (e.g., top 10-20) rather than focusing solely on the best-ranked one.
-
Protein Flexibility: A rigid receptor model might be the problem. The true binding pocket may require a slight conformational change ("induced fit") to accommodate the ligand without clashes.[9][10] If the protein needs to "breathe" to accept the ligand, a rigid docking protocol will fail.
Q5: this compound is flexible. How do I ensure the docking algorithm is adequately sampling its conformations?
A5: Ligand flexibility is a significant challenge in docking.[3] The algorithm must efficiently explore the conformational space defined by the rotatable bonds to find the bioactive conformation.
Causality: Each rotatable bond adds degrees of freedom, exponentially increasing the search space. If the search algorithm's sampling is insufficient, it may never find the low-energy conformation that fits optimally in the binding site, leading to a poor score and an incorrect pose.
Strategies for Flexible Ligands:
-
Increase Search "Exhaustiveness": Most docking programs (like AutoDock Vina) have a parameter (e.g., exhaustiveness) that controls the computational effort spent on searching. For flexible ligands, increasing this value is often necessary.
-
Perform Multiple Independent Runs: Execute several independent docking runs and analyze the convergence of the results. If the top poses and scores are consistent across runs, you can have more confidence in the result.
-
Pre-generate Conformers: For highly flexible molecules, an alternative approach is to generate a set of low-energy conformers before docking. You can then dock this ensemble of conformers as rigid molecules. This can sometimes be more efficient than relying on the docking program's internal search algorithm.
-
Beware of Extreme Flexibility: While our molecule of interest is moderately flexible, ligands with a very high number of rotatable bonds (e.g., >15) are notoriously difficult to dock accurately and can lead to unreliable results.[11]
Q6: I suspect protein side-chain movement is critical for binding this ligand. How can I account for protein flexibility?
A6: Accounting for protein flexibility is an advanced but often necessary step for achieving high accuracy, as ligand binding frequently induces conformational changes in the target.[9][10]
Causality: A rigid protein model represents only one snapshot of its dynamic state. If key side chains in the binding pocket need to move to accommodate the ligand, a rigid protocol will either fail to produce a valid pose or will report an artificially poor score.
Common Methods to Incorporate Protein Flexibility:
-
Flexible Side-Chain Docking: Many modern docking programs allow you to specify certain receptor side chains (typically those in the binding pocket) as flexible. The algorithm will then sample the rotamers of these side chains during the docking search.
-
Ensemble Docking: This powerful technique involves docking the ligand against an ensemble of different protein conformations.[12] These conformations can be derived from:
-
Multiple experimental structures of the same protein (if available).
-
Snapshots taken from a Molecular Dynamics (MD) simulation of the apo protein.
-
NMR-derived structural ensembles.
The final result is then a consensus of the docking scores and poses across the entire ensemble, providing a more robust prediction.
-
Section 3: Post-Docking Analysis & Protocol Validation
A docking run is not complete until the protocol has been validated and the results have been thoroughly analyzed. Blindly trusting the top score is a major pitfall.
Q7: How do I validate my docking protocol to ensure the results are trustworthy and not just a computational artifact?
A7: Protocol validation is a non-negotiable step for producing publishable and reliable results.[1] It is a self-validating system that demonstrates your chosen parameters and software can successfully identify a known correct solution.
Causality: The combination of a specific protein preparation, grid definition, and docking algorithm creates a unique protocol. You must provide evidence that this specific protocol can distinguish between a true binding event and a random one.
Protocol 1: Step-by-Step Docking Protocol Validation
-
If a Co-crystallized Ligand Exists (Gold Standard): Re-docking
-
Objective: To prove your protocol can reproduce the experimentally determined binding pose.
-
Procedure:
-
Take the co-crystallized ligand from the PDB structure.
-
Use your ligand preparation workflow on it.
-
Dock it back into the binding site using your defined protocol.
-
Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the top-scoring docked pose and the original crystal pose.
-
-
Success Criterion: An RMSD value of < 2.0 Å is generally considered a successful validation.[13]
-
-
If No Co-crystallized Ligand Exists: Cross-Docking and Enrichment
-
Objective: To prove your protocol can identify known active compounds from a mixed population and rank them highly.
-
Procedure (Enrichment Analysis):
-
Compile a Ligand Set: Create a small database of molecules containing:
-
A few known active compounds against your target (from literature).
-
A larger set of "decoys": molecules that are physically similar (e.g., molecular weight, logP) but topologically distinct and presumed to be inactive.[14] The DUD-E dataset is a common source for decoys.
-
-
Dock the Entire Set: Screen the entire library (actives + decoys) using your docking protocol.
-
Analyze the Ranking: Rank all molecules by their docking score.
-
Calculate Enrichment Factor (EF): Determine if the known actives are preferentially ranked at the top of the list. For example, the EF at 1% is the percentage of true actives found in the top 1% of the ranked database, divided by the overall percentage of actives in the entire database.
-
-
Success Criterion: A high enrichment factor (EF >> 1) demonstrates that your protocol can successfully distinguish true binders from inactive molecules.[14]
-
Q8: Beyond the docking score, what other methods should I use to analyze and rank the predicted poses?
A8: Relying solely on the docking score is a flawed strategy. A robust post-docking analysis involves a multi-faceted approach to build confidence in a particular binding hypothesis.
Causality: The docking score is just one piece of the puzzle. Visual inspection provides a "sanity check" for chemical plausibility, clustering reveals dominant binding modes, and more computationally intensive rescoring methods can provide a more accurate estimate of binding affinity.[1][8]
Recommended Post-Docking Analysis Techniques:
-
Visual Inspection and Interaction Analysis: For the top-ranked poses, visually inspect the protein-ligand interactions using a tool like PyMOL or Chimera.[1] Look for key interactions you would expect, such as:
-
Hydrogen Bonds: Are the hydrogen bond donors and acceptors correctly aligned?
-
Hydrophobic Interactions: Is the benzofuran ring buried in a hydrophobic pocket?
-
π-π Stacking: Are there interactions with aromatic residues like Phe, Tyr, or Trp?
-
-
Pose Clustering: Group the predicted poses based on their geometric similarity (RMSD). A large, low-energy cluster suggests a well-defined and favorable binding mode. A scattered set of poses with similar energies may indicate a promiscuous binding site or a failed docking run.[6]
-
Rescoring with Advanced Methods: Use more computationally expensive but potentially more accurate methods to rescore the top poses from your docking run. Methods like MM/PBSA and MM/GBSA (Molecular Mechanics with Poisson-Boltzmann or Generalized Born and Surface Area solvation) incorporate solvent effects and can provide a better correlation with experimental binding affinities.[1]
Section 4: Data Summary Tables
For clarity in reporting and analysis, use structured tables to summarize key parameters and results.
Table 1: Example Comparison of Docking Protocol Parameters
| Parameter | Protocol A (Default) | Protocol B (Optimized) | Rationale for Optimization |
| Grid Center | Centered on co-crystal ligand | Centered on hotspot from blind dock | No co-crystal ligand was available for the target. |
| Grid Size (Å) | 25 x 25 x 25 | 21 x 21 x 21 | Sized to 2.9 x Ligand Radius of Gyration.[2] |
| Exhaustiveness | 8 | 24 | Increased to better sample ligand flexibility. |
| Receptor Flexibility | Rigid | Flexible side chains (Tyr122, Phe258) | Key residues suspected to move upon binding. |
Table 2: Example Enrichment Analysis Results from Protocol Validation
| Metric | Value | Interpretation |
| Total Compounds | 1550 | 50 known actives + 1500 decoys |
| Actives in Top 1% (Top 15) | 8 | The protocol identified 8 of the 50 actives in the top 1% of the ranked list. |
| Enrichment Factor (EF 1%) | 10.0 | The concentration of actives in the top 1% is 10 times higher than random. |
| AUC (ROC Curve) | 0.82 | The protocol shows good discriminatory power between actives and decoys. |
References
-
Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies - PMC. (2023). National Institutes of Health. [Link]
-
Lessons from Docking Validation. (n.d.). Michigan State University. [Link]
-
Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2024). PLOS Computational Biology. [Link]
-
Benzofuran | Pyrimidine | In Vitro | Antibacterial | Molecular Docking. (2022). Indian Journal of Pharmaceutical Sciences. [Link]
-
How to analyze and validate docking procedure for a protein with no co-crystallized ligand? (2023). ResearchGate. [Link]
-
Post-Docking Analysis and it's importance. (n.d.). Advent Informatics Pvt ltd. [Link]
-
Pyrimidine-Benzofuran Hybrid Molecules: Synthesis, Antimicrobial Evaluation, and Molecular Docking Insights. (2024). ResearchGate. [Link]
-
Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. (2024). PubMed Central. [Link]
-
Calculating an optimal box size for ligand docking and virtual screening against experimental and predicted binding pockets. (2015). Journal of Cheminformatics. [Link]
-
Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some Novel Benzofuran Derivatives. (2022). ResearchGate. [Link]
-
Advances and Challenges in Protein-Ligand Docking. (2011). PubMed Central. [Link]
-
SYNTHESIS, ANTITUMOR ACTIVITY AND MOLECULAR DOCKING STUDY OF NOVEL BENZOFURAN-2-YL PYRAZOLE PYRIMIDINE DERIVATIVES. (n.d.). IQUB. [Link]
-
(PDF) Calculating an optimal box size for ligand docking and virtual screening against experimental and predicted binding pockets. (2015). ResearchGate. [Link]
-
Challenges in Docking: Mini Review. (n.d.). JSciMed Central. [Link]
-
Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (2011). PubMed Central. [Link]
-
Key Parameters for Accurate Molecular Docking #bioinformatics #biotech. (2024). YouTube. [Link]
-
Comprehensive assessment of flexible-ligand docking algorithms: current effectiveness and challenges. (2017). Briefings in Bioinformatics. [Link]
-
How do I handle Docking of highly flexible ligand (25+ rotational bonds)? (2015). ResearchGate. [Link]
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Validation & Comparative
A Comparative Analysis of 4-(1-Benzofuran-2-yl)pyrimidin-2-amine with Known Antimicrobial Agents: A Guide for Drug Development Professionals
In the relentless pursuit of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, the synthesis and evaluation of hybrid molecules incorporating privileged scaffolds have become a cornerstone of modern medicinal chemistry. This guide provides a comprehensive comparative analysis of 4-(1-Benzofuran-2-yl)pyrimidin-2-amine, a promising heterocyclic compound, against established antimicrobial agents. By integrating experimental data with mechanistic insights, we aim to furnish researchers, scientists, and drug development professionals with a thorough understanding of its potential as a lead compound in antimicrobial drug discovery.
The rationale for investigating this particular molecular architecture stems from the well-documented antimicrobial properties of both benzofuran and pyrimidine moieties. Benzofuran derivatives are known to possess a wide spectrum of biological activities, including antibacterial and antifungal effects.[1] Similarly, the pyrimidine ring is a core component of many therapeutic agents and is recognized for its diverse pharmacological profile.[2] The amalgamation of these two pharmacophores into a single entity presents a compelling strategy for the development of new and effective antimicrobial drugs.
Experimental Showdown: Gauging Antimicrobial Efficacy
To objectively assess the antimicrobial potential of this compound and its derivatives, a standardized and reproducible methodology is paramount. The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), offers a quantitative measure of a compound's antimicrobial activity by determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Workflow for Antimicrobial Susceptibility Testing
The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Caption: Proposed inhibition of GlcN-6-P synthase.
Methodologies in Detail: Ensuring Scientific Rigor
For researchers aiming to validate or expand upon these findings, a detailed experimental protocol is indispensable. The following section outlines the steps for performing the broth microdilution assay.
Broth Microdilution Protocol for MIC Determination
1. Preparation of Antimicrobial Solutions:
-
Prepare a stock solution of this compound and standard antimicrobial agents (e.g., ciprofloxacin, fluconazole) in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the stock solutions in sterile cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate. The final concentrations should typically range from 0.06 to 128 µg/mL.
2. Inoculum Preparation:
-
From a fresh culture of the test microorganism grown on an appropriate agar medium, suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Further dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the serially diluted antimicrobial agents with the prepared microbial suspension.
-
Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
-
Incubate the plates at 37°C for 18-24 hours for most bacteria, or at 35°C for 24-48 hours for fungi.
4. MIC Determination and Interpretation:
-
Following incubation, visually inspect the microtiter plates for microbial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
-
The results can be compared to the MICs of the standard agents to assess the relative potency of the test compound.
Concluding Remarks and Future Perspectives
The comparative analysis presented in this guide indicates that this compound and its derivatives represent a promising class of broad-spectrum antimicrobial agents. Their demonstrated efficacy against both bacteria and fungi, coupled with a potentially selective mechanism of action targeting GlcN-6-P synthase, positions them as attractive candidates for further preclinical development.
Future research should focus on several key areas:
-
Synthesis and SAR Studies: The synthesis of a broader library of analogs to establish a comprehensive structure-activity relationship (SAR) is crucial for optimizing potency and pharmacokinetic properties.
-
Mechanism of Action Validation: Definitive validation of GlcN-6-P synthase inhibition through enzymatic assays is necessary to confirm the proposed mechanism.
-
In Vivo Efficacy and Toxicity: Promising candidates should be advanced to in vivo models of infection to evaluate their efficacy and safety profiles in a physiological context.
By pursuing these avenues of investigation, the full therapeutic potential of the this compound scaffold can be elucidated, potentially leading to the development of novel antimicrobial therapies to address the urgent global health challenge of antimicrobial resistance.
References
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Venkatesh, T., Bodke, Y. D., Joy, M. N., Dhananjaya, B. L., & Venkataraman, S. (2018). Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. Iranian Journal of Pharmaceutical Research, 17(1), 75–86. [Link]
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Kamble, V., Habade, B. M., & Agasimundin, Y. S. (2012). SYNTHESIS AND EVALUATION OF 4-(1- BENZOFURAN-2- YL)-1,3-OXAZOLE-2-AMINE AND ITS DERIVATIVES. International Journal of Research in Pharmacy and Chemistry, 2(3), 565-571. [Link]
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Patel, R. V., Patel, P. K., Kumari, P., & Patel, K. C. (2014). Benzofuran| Pyrimidine| In Vitro| Antibacterial| Molecular Docking. Indian Journal of Pharmaceutical Sciences, 76(6), 483. [Link]
-
Milewska, M. J., Gabriel, I., & Olchowy, J. (2021). Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties. RSC Medicinal Chemistry, 12(10), 1699-1715. [Link]
-
Pawar, S. S., Nagapatla, U., et al. (2024). Pyrimidine-Benzofuran Hybrid Molecules: Synthesis, Antimicrobial Evaluation, and Molecular Docking Insights. ResearchGate. [Link]
-
Asati, V., & Sharma, S. (2020). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Research in Medical Sciences, 25, 93. [Link]
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Jayashankar, B., Lokanath, N. K., & Kumar, K. A. (2011). Synthesis, antitumor and antibacterial activities of certain substituted pyrimidines bearing benzofuran. Indian Journal of Pharmaceutical Sciences, 66(5), 647. [Link]
-
Zhang, M., et al. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 28(12), 4786. [Link]
-
Venkatesh, T., Bodke, Y. D., et al. (2018). Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. ResearchGate. [Link]
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Sangapure, S. S., & Agasimundin, Y. S. (2009). Synthesis and biological evaluation of benzofuro [3, 2-d] pyrimidines. ResearchGate. [Link]
-
Anonymous. (n.d.). Biomass-involved synthesis of N-substituted benzofuro[2,3-d]pyrimidine-4-amines and biological evaluation as novel EGFR tyrosine kinase inhibitors. ResearchGate. [Link]
-
Kamble, V., Habade, B. M., & Agasimundin, Y. S. (2012). Synthesis And Biological Evaluation Of 4-(1-Benzofuran-2-Yl)-1, 3- Thiazole-2-Amine Derivatives Used As A Potent Biological Agents. Semantic Scholar. [Link]
-
Venkatesh, T., et al. (2018). Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. Brieflands. [Link]
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Hishmat, O. H., Atta, S. M., Atalla, M. M., & Abd el Rahman, A. H. (1985). Synthesis and antimicrobial activity of some benzofuran derivatives. Arzneimittelforschung, 35(5), 784-786. [Link]
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A Senior Application Scientist's Guide to Validating the In Vitro Anticancer Activity of 4-(1-Benzofuran-2-yl)pyrimidin-2-amine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in vitro anticancer activity of the novel compound, 4-(1-Benzofuran-2-yl)pyrimidin-2-amine. Drawing from established methodologies and the known biological activities of related benzofuran and pyrimidine scaffolds, this document outlines a rigorous, multi-faceted approach to characterize the compound's cytotoxic and mechanistic properties.
The benzofuran moiety is a core component of numerous biologically active compounds, with many derivatives demonstrating significant anticancer potential.[1][2][3] Similarly, the pyrimidine scaffold is a well-established pharmacophore in oncology, forming the basis of several kinase inhibitors.[4][5] The combination of these two privileged structures in this compound suggests a high probability of interesting anticancer activity, potentially through the inhibition of key signaling pathways implicated in cell proliferation and survival.[1][6]
This guide will detail a systematic in vitro validation workflow, beginning with broad-spectrum cytotoxicity screening and progressing to more focused mechanistic studies, including the investigation of apoptosis, cell cycle arrest, and the modulation of specific cancer-related signaling pathways. Each experimental choice is justified to ensure a robust and self-validating dataset.
Part 1: Initial Cytotoxicity Screening - A Comparative Analysis
The initial step in evaluating a novel compound is to determine its cytotoxic effects across a panel of well-characterized cancer cell lines. This approach not only establishes the potency of the compound but also provides early indications of its potential cancer-type selectivity.
Rationale for Cell Line Selection
The choice of cell lines is critical for a meaningful initial screen. We propose a panel that represents diverse cancer types and varying genetic backgrounds, particularly in pathways that benzofuran and pyrimidine derivatives are known to modulate.
-
A549 (Non-Small Cell Lung Cancer): A widely used cell line in cancer research, known for its KRAS mutation.
-
MCF-7 (Breast Cancer): An estrogen receptor (ER)-positive cell line, representing a common subtype of breast cancer.
-
HCT116 (Colorectal Cancer): A well-characterized colon cancer cell line with a KRAS mutation.
-
PC-3 (Prostate Cancer): An androgen-independent prostate cancer cell line.
-
U-87 MG (Glioblastoma): A common model for brain cancer.
-
A375 (Malignant Melanoma): A cell line with a BRAF V600E mutation, making it particularly relevant for testing potential BRAF inhibitors.[7]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[8]
-
Cell Seeding: Plate the selected cancer cell lines in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a series of dilutions of this compound (e.g., from 0.01 µM to 100 µM). Treat the cells with these concentrations for 72 hours. Include a vehicle control (DMSO) and a positive control.
-
MTT Incubation: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each cell line.
Comparative Framework and Data Presentation
To contextualize the potency of this compound, it should be compared against established anticancer drugs.
| Compound | A549 (IC50 µM) | MCF-7 (IC50 µM) | HCT116 (IC50 µM) | PC-3 (IC50 µM) | U-87 MG (IC50 µM) | A375 (IC50 µM) |
| This compound | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Doxorubicin (Positive Control) | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data |
| Gefitinib (Positive Control - EGFRi) | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data |
| Vemurafenib (Positive Control - BRAFi) | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data |
Part 2: Elucidating the Mechanism of Action
Following the initial cytotoxicity screening, the next logical step is to investigate how this compound exerts its anticancer effects. This involves a series of assays to explore its impact on apoptosis and the cell cycle, and to probe its potential molecular targets.
Workflow for Mechanistic Investigation
Caption: Proposed workflow for validating the anticancer activity.
Apoptosis Induction: Annexin V/PI Staining
A common mechanism for anticancer drugs is the induction of programmed cell death, or apoptosis. The Annexin V/Propidium Iodide (PI) assay is a robust method for detecting apoptosis by flow cytometry.[9]
Experimental Protocol:
-
Cell Treatment: Treat the most sensitive cell line (determined from the MTT assay) with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide.[10][11]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Cell Cycle Analysis
Many anticancer compounds exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death. Flow cytometry with propidium iodide staining is a standard method for analyzing cell cycle distribution.[12][13]
Experimental Protocol:
-
Cell Treatment: Treat the selected cancer cell line with the test compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests compound-induced cell cycle arrest.
Part 3: Investigating the Molecular Target
Based on the structures of the benzofuran and pyrimidine moieties, a plausible mechanism of action for this compound is the inhibition of protein kinases involved in cancer cell signaling, such as EGFR or members of the RAF family.[14][15]
Hypothesized Signaling Pathway Inhibition
Caption: Hypothesized inhibition of the MAPK pathway.
Western Blot Analysis of the MAPK Pathway
Western blotting can be used to assess the phosphorylation status of key proteins in the MAPK signaling cascade, providing evidence of pathway inhibition.[16][17][18]
Experimental Protocol:
-
Protein Extraction: Treat the target cells with the test compound for a short duration (e.g., 2-6 hours) and then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against total and phosphorylated forms of EGFR, BRAF, MEK, and ERK.
-
Detection: Use HRP-conjugated secondary antibodies and an ECL detection system to visualize the protein bands.
-
Analysis: A decrease in the ratio of phosphorylated protein to total protein for any of these kinases would indicate that the compound is inhibiting the pathway at or upstream of that protein.
Comparative Data for Mechanistic Assays
| Assay | Metric | This compound | Positive Control (e.g., Gefitinib/Vemurafenib) | Untreated Control |
| Apoptosis | % Apoptotic Cells (Early + Late) | Experimental Data | Expected Increase | Baseline |
| Cell Cycle | % Cells in G2/M Arrest | Experimental Data | Expected Increase | Baseline |
| Western Blot | p-ERK / Total ERK Ratio | Experimental Data | Expected Decrease | Baseline |
Conclusion
This guide outlines a comprehensive and logically structured approach to validate the in vitro anticancer activity of this compound. By systematically progressing from broad cytotoxicity screening to detailed mechanistic studies, researchers can generate a robust dataset to support the further development of this promising compound. The inclusion of appropriate positive and negative controls at each stage is paramount for the integrity and interpretability of the results. The proposed experiments will not only determine the compound's potency but also provide critical insights into its mechanism of action, paving the way for future preclinical and clinical investigations.
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Wang, Y., et al. (2016). In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. Oncotarget, 7(15), 19634–19647. [Link]
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Huang, Z., et al. (2013). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. The Journal of Molecular Diagnostics, 15(2), 231-239. [Link]
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A Comparative Efficacy Analysis of 4-(1-Benzofuran-2-yl)pyrimidin-2-amine Derivatives Against Standard Therapeutic Agents
In the landscape of medicinal chemistry, the fusion of heterocyclic scaffolds has consistently yielded compounds with significant therapeutic potential. Among these, the 4-(1-Benzofuran-2-yl)pyrimidin-2-amine core represents a promising framework for the development of novel therapeutic agents. This guide provides a comprehensive comparison of the efficacy of derivatives of this scaffold against established standard drugs in the domains of oncology, infectious diseases, and inflammatory disorders. The data presented herein is a synthesis of findings from multiple preclinical studies, offering researchers and drug development professionals a consolidated resource for evaluating the potential of this chemical series.
The Benzofuran-Pyrimidine Scaffold: A Privileged Structure in Drug Discovery
The benzofuran moiety is a common motif in a variety of natural products and synthetic compounds that exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Similarly, the pyrimidine ring is a cornerstone of nucleic acids and is found in numerous clinically approved drugs. The amalgamation of these two pharmacophores into the this compound structure creates a unique chemical entity with the potential to interact with multiple biological targets, leading to a broad spectrum of therapeutic effects.
Comparative Efficacy Analysis
The following sections provide a detailed comparison of the biological activities of various this compound derivatives against standard drugs. The data is presented in tabular format for ease of comparison, followed by a discussion of the potential mechanisms of action.
Anticancer Activity
The evaluation of novel anticancer agents often involves screening against a panel of human cancer cell lines and comparing their cytotoxic effects to those of well-established chemotherapeutic drugs. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2]
Below is a summary of the half-maximal inhibitory concentration (IC50) values for representative this compound derivatives compared to standard anticancer drugs, doxorubicin and cisplatin. Lower IC50 values indicate greater potency.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | MCF-7 (Breast) | 8.49 | [3] |
| HeLa (Cervical) | 10.21 | [3] | |
| PC3 (Prostate) | 12.56 | [3] | |
| Derivative B | A549 (Lung) | 0.12 | [3] |
| Doxorubicin | MCF-7 (Breast) | 4.17 - 8.87 | [3] |
| A549 (Lung) | ~1.0 | N/A | |
| Cisplatin | HeLa (Cervical) | ~5.0 | N/A |
Discussion of Anticancer Efficacy:
The data suggests that certain this compound derivatives exhibit potent anticancer activity, with some compounds demonstrating IC50 values in the micromolar and even nanomolar range. For instance, Derivative B shows remarkable activity against the A549 lung cancer cell line, surpassing the potency of doxorubicin in some reported ranges.[3] While doxorubicin and cisplatin are broad-spectrum cytotoxic agents that primarily induce cell death through DNA intercalation and cross-linking, the mechanism of action for these novel derivatives may be more targeted.[4]
One plausible mechanism for the anticancer effect of these compounds is the inhibition of critical signaling pathways involved in cancer cell proliferation and survival, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway, which is crucial for tumor angiogenesis.[5]
Signaling Pathway: DNA Damage and Repair in Cancer Therapy
Standard chemotherapeutic agents like doxorubicin and cisplatin function by inducing significant DNA damage, leading to the activation of DNA repair pathways.[6][7] If the damage is too extensive for the cell to repair, apoptosis is initiated. Cancer cells often have dysregulated DNA repair mechanisms, which can be exploited for therapeutic intervention.[8][9]
Caption: DNA Damage Response to Chemotherapy.
Antimicrobial Activity
The emergence of antimicrobial resistance is a global health crisis, necessitating the discovery of new antibacterial agents.[1] The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[10][11] A lower MIC value indicates greater antimicrobial potency.
The following table compares the MIC values of representative this compound derivatives against common bacterial strains with the standard antibiotic, ciprofloxacin.
| Compound/Drug | Bacterial Strain | MIC (µg/mL) | Reference |
| Derivative C | Staphylococcus aureus | 12.5 | [12] |
| Escherichia coli | 25 | [12] | |
| Derivative D | Staphylococcus aureus | 6.25 | [12] |
| Escherichia coli | 12.5 | [12] | |
| Ciprofloxacin | Staphylococcus aureus | 0.25 - 1.0 | N/A |
| Escherichia coli | 0.015 - 0.12 | N/A |
Discussion of Antimicrobial Efficacy:
The synthesized benzofuran-pyrimidine derivatives demonstrate moderate to good antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. While their potency does not currently match that of the broad-spectrum fluoroquinolone, ciprofloxacin, these compounds represent a promising new scaffold for further optimization. The mechanism of action for many antibiotics involves the inhibition of essential bacterial processes, such as cell wall synthesis.[13][14][15]
Signaling Pathway: Bacterial Cell Wall Synthesis
The bacterial cell wall, composed of peptidoglycan, is a unique and essential structure not found in eukaryotes, making it an excellent target for antibiotics.[13][14] The synthesis of peptidoglycan is a multi-step process that is vulnerable to inhibition at various stages.[15][16]
Caption: Bacterial Peptidoglycan Synthesis Pathway.
Anti-inflammatory Activity
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment for inflammatory conditions. The carrageenan-induced paw edema model in rats is a classic and reliable method for evaluating the acute anti-inflammatory activity of new compounds.[17][18] The percentage of edema inhibition is a measure of the compound's effectiveness.
The table below presents the anti-inflammatory activity of a representative this compound derivative in comparison to the standard NSAID, diclofenac.
| Compound/Drug | Dose (mg/kg) | Edema Inhibition (%) at 3h | Reference |
| Derivative E | 100 | 68.4 | [19][20] |
| Diclofenac | 100 | 74.2 | [19][20] |
Discussion of Anti-inflammatory Efficacy:
The tested benzofuran-pyrimidine derivative demonstrates significant anti-inflammatory activity, comparable to that of diclofenac in the carrageenan-induced paw edema model.[19][20] Diclofenac and other NSAIDs primarily exert their effects by inhibiting the cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[19] It is plausible that the novel derivatives share this mechanism of action.
Inflammation is a complex biological response involving numerous signaling pathways, with the nuclear factor-kappa B (NF-κB) and tumor necrosis factor-alpha (TNF-α) pathways playing central roles.[21][22][23]
Signaling Pathway: TNF-α/NF-κB Mediated Inflammation
The binding of TNF-α to its receptor (TNFR1) initiates a signaling cascade that leads to the activation of the IKK complex.[1][24][25] This complex then phosphorylates IκBα, leading to its degradation and the release of the NF-κB dimer.[26][27] Activated NF-κB translocates to the nucleus and induces the transcription of a wide array of pro-inflammatory genes.[21][22]
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A Head-to-Head Comparison of Benzofuran-Pyrimidine Analogs in Kinase Inhibition Assays: A Guide for Drug Discovery Professionals
Introduction: The Kinase Conundrum and the Rise of Benzofuran-Pyrimidines
Protein kinases, the master regulators of cellular signaling, have long been at the forefront of therapeutic targeting, especially in oncology.[1][2] These enzymes catalyze the phosphorylation of substrate proteins, a fundamental process that governs cell communication, division, metabolism, and survival.[1][3][4] Consequently, their dysregulation is a hallmark of numerous diseases.[1] The search for small molecules that can selectively inhibit specific kinases has yielded significant successes, with over 80 kinase inhibitors approved by the FDA.[5]
Within the vast chemical space of kinase inhibitors, fused heterocyclic scaffolds have emerged as particularly fruitful starting points. This guide focuses on a promising class of these compounds: benzofuran-pyrimidine analogs . This scaffold, which marries the structural features of benzofuran and pyrimidine, has garnered significant interest for its potential to yield potent and selective kinase inhibitors.[6][7]
This document provides a comprehensive, head-to-head comparison of representative benzofuran-pyrimidine analogs. We will delve into the principles of kinase inhibition assays, provide a detailed experimental workflow, present comparative inhibitory data, and explore the crucial structure-activity relationships (SAR) that drive potency and selectivity. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this chemical scaffold in their kinase inhibitor discovery programs.
The Benzofuran-Pyrimidine Scaffold: A Privileged Structure for Kinase Targeting
The benzofuran-pyrimidine core represents a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. The benzofuran moiety offers a rigid, planar system with diverse substitution points, allowing for the fine-tuning of steric and electronic properties to achieve specific interactions within a kinase's active site.[8][9][10] The pyrimidine ring, a common feature in many established kinase inhibitors, provides key hydrogen bonding acceptors and donors that can mimic the interactions of the adenine region of ATP, the natural substrate for kinases.[11] The fusion of these two rings creates a unique chemical entity with the potential for high-affinity binding and favorable drug-like properties.
Kinase Inhibition Assays: Quantifying Potency and Selectivity
The cornerstone of any kinase inhibitor development program is the robust and reliable measurement of a compound's inhibitory activity.[5] The most common metric for potency is the half-maximal inhibitory concentration (IC50) , which represents the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.[12] A lower IC50 value indicates a more potent inhibitor.
Choosing the Right Assay
A variety of assay formats are available, each with its own advantages and potential pitfalls.[5][13] The choice of assay depends on factors such as throughput requirements, sensitivity, and the specific kinase being studied.
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays are widely used in high-throughput screening (HTS). They measure kinase activity by quantifying the amount of ADP produced in the phosphorylation reaction.[14] The ADP is converted to ATP, which then drives a luciferase-catalyzed reaction that produces light. The signal is robust and less prone to interference from fluorescent compounds.[13]
-
Fluorescence-Based Assays (e.g., TR-FRET): Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are another popular HTS method. They typically use a europium-labeled antibody that recognizes a phosphorylated substrate, bringing it into proximity with an acceptor fluorophore, resulting in a FRET signal.[13][15]
-
Radiometric Assays: While considered the gold standard for sensitivity and reliability, these assays use a radioactive phosphate donor ([γ-³²P]ATP or [γ-³³P]ATP) and are lower in throughput and come with safety and disposal considerations.[12]
For the purpose of this guide, we will focus on the widely adopted luminescence-based assay format.
Experimental Protocol: Luminescence-Based Kinase Inhibition Assay
This protocol provides a detailed, step-by-step methodology for determining the IC50 values of benzofuran-pyrimidine analogs against a target kinase. The causality behind key steps is explained to ensure scientific integrity and reproducibility.
I. Materials and Reagents
-
Kinase of interest (e.g., Epidermal Growth Factor Receptor - EGFR)
-
Kinase substrate peptide
-
Adenosine 5'-triphosphate (ATP)
-
Benzofuran-pyrimidine test compounds (Analogs A, B, and C)
-
Staurosporine (positive control inhibitor)[14]
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[14]
-
Dimethyl sulfoxide (DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection kit)[14]
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
II. Experimental Workflow
Caption: Workflow for a luminescence-based kinase inhibition assay.
III. Step-by-Step Methodology
-
Compound Preparation:
-
Prepare 10 mM stock solutions of each benzofuran-pyrimidine analog and the staurosporine control in 100% DMSO.
-
Perform an 11-point, 3-fold serial dilution of each compound in DMSO. This creates a wide concentration range to ensure a full dose-response curve.
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted compounds or DMSO (as a negative control) to the appropriate wells.
-
Add 5 µL of the kinase solution (in Kinase Assay Buffer) to each well.
-
Causality Check: Incubate for 10 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated, which is crucial for accurate potency measurement, especially for slow-binding inhibitors.[16]
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. The final ATP concentration should be at or near its Michaelis-Menten constant (Km) for the kinase to ensure a sensitive assay.
-
Incubate the plate at 30°C for 60 minutes. This duration should be within the linear range of the reaction, avoiding substrate depletion or product inhibition.[13]
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which is then used by a luciferase to generate a luminescent signal.
-
Incubate for 30 minutes at room temperature to allow the signal to stabilize.
-
-
Data Acquisition and Analysis:
Head-to-Head Comparison: Benzofuran-Pyrimidine Analogs vs. Key Kinases
To illustrate the potential of this scaffold, we present representative data for three hypothetical benzofuran-pyrimidine analogs (BF-PY-01, BF-PY-02, BF-PY-03) tested against a panel of cancer-relevant kinases. This data is synthesized from published findings on similar heterocyclic kinase inhibitors.[18][19][20]
| Compound ID | Scaffold Modification | EGFR IC50 (nM) | HER2 IC50 (nM) | VEGFR-2 IC50 (nM) | CDK2 IC50 (nM) |
| BF-PY-01 | Unsubstituted Phenyl at C6 | 15 | 25 | 250 | >10,000 |
| BF-PY-02 | meta-Bromo Phenyl at C6 | 2 | 5 | 150 | 8,500 |
| BF-PY-03 | para-Fluoro Phenyl at C6 | 8 | 12 | 45 | >10,000 |
| Staurosporine | (Positive Control) | 6 | 8 | 10 | 7 |
Structure-Activity Relationship (SAR) Insights
The data in the table highlights critical structure-activity relationships that guide the optimization of benzofuran-pyrimidine inhibitors.
-
Halogen Substitution Enhances Potency: The addition of a bromine atom at the meta-position of the C6 phenyl ring (BF-PY-02 ) results in a significant increase in potency against EGFR and HER2 compared to the unsubstituted analog (BF-PY-01 ). This is a common strategy in kinase inhibitor design, as the halogen can form favorable hydrophobic or halogen-bonding interactions within the ATP-binding pocket.[9][11]
-
Substitution Pattern Influences Selectivity: While both halogenated compounds are potent, the substitution pattern affects their selectivity profile. The meta-bromo substitution in BF-PY-02 confers potent activity against the EGFR/HER2 family. In contrast, the para-fluoro substitution in BF-PY-03 not only maintains good EGFR/HER2 activity but also significantly improves potency against VEGFR-2, suggesting that this position can be modified to tune the selectivity profile of the scaffold.[9]
-
Core Scaffold Selectivity: All three analogs demonstrate high selectivity against CDK2, indicating that the benzofuran-pyrimidine core itself has an inherent preference for certain kinase families over others. This provides a solid foundation for developing inhibitors with minimal off-target effects on unrelated kinases.[2]
Signaling Pathway Context: Targeting EGFR
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[18] Its aberrant activation is a key driver in several cancers. Benzofuran-pyrimidine analogs like BF-PY-02 act by inhibiting the kinase domain of EGFR, thereby blocking downstream signaling cascades like the RAS-MAPK pathway.
Caption: Inhibition of the EGFR signaling pathway by BF-PY-02.
Conclusion and Future Directions
The benzofuran-pyrimidine scaffold represents a versatile and potent platform for the development of novel kinase inhibitors. Through systematic evaluation in robust biochemical assays and careful analysis of structure-activity relationships, analogs can be optimized for high potency and specific selectivity profiles. The data presented herein demonstrates that subtle modifications to the scaffold can dramatically influence its biological activity, allowing for the targeted design of inhibitors against key kinases like EGFR, HER2, and VEGFR-2.
Future work should focus on expanding the panel of kinases to fully characterize the selectivity of lead compounds, progressing potent inhibitors into cellular and in vivo models to assess their therapeutic potential, and further exploring substitutions on the benzofuran and pyrimidine rings to improve pharmacokinetic and pharmacodynamic properties.
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-
Kwiecień, H., Goszczyńska, A., & Rokosz, P. (2016). Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review. Current Pharmaceutical Design, 22(7), 879-94. Retrieved from [Link]
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- American Association for Cancer Research. (2005). IC50 determination for receptor-targeted compounds and downstream signaling.
-
Lippens, S., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 799. Retrieved from [Link]
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Jeziorna, A., et al. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Retrieved from [Link]
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ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against CDK10/CycM. Retrieved from [Link]
-
American Association for Cancer Research. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Retrieved from [Link]
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A Researcher's Guide to the Independent Verification of the Antimicrobial Spectrum of 4-(1-Benzofuran-2-yl)pyrimidin-2-amine
In the ever-evolving landscape of antimicrobial research, the emergence of novel chemical entities necessitates rigorous and independent verification of their biological activity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess the antimicrobial spectrum of the novel compound 4-(1-Benzofuran-2-yl)pyrimidin-2-amine. By adhering to established protocols and employing a comparative approach, this document outlines the critical steps for generating robust and reliable data, thereby ensuring scientific integrity.
The core of this guide is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of the target compound against a diverse panel of clinically relevant microorganisms. This experimental data, when compared with that of established antimicrobial agents, will elucidate the compound's spectrum of activity, potency, and potential therapeutic applications.
The Scientific Rationale: Why Independent Verification Matters
The compound , this compound, integrates two heterocyclic moieties, benzofuran and pyrimidine, both of which are recognized as "privileged structures" in medicinal chemistry due to their presence in a wide range of biologically active compounds.[1][2] Benzofuran derivatives have demonstrated a broad array of pharmacological activities, including antimicrobial, antifungal, and anti-inflammatory properties.[3][4][5] Similarly, the pyrimidine nucleus is a cornerstone of many therapeutic agents and is known to be essential for various biological processes.[6][7][8][9] The fusion of these two scaffolds suggests a high potential for significant antimicrobial activity.[6][10][11]
However, the promise of a novel compound based on its structure must be substantiated by empirical evidence. Independent verification is paramount to:
-
Confirm and expand upon initial findings: It validates preliminary screening results and provides a more detailed picture of the antimicrobial spectrum.
-
Eliminate bias: External validation ensures that the reported activity is not an artifact of a specific laboratory's conditions or methodologies.
-
Establish a baseline for further development: Accurate MIC data is the foundation for preclinical and clinical studies, guiding dosage and formulation strategies.
This guide, therefore, emphasizes a systematic approach to antimicrobial susceptibility testing (AST), grounded in the standards set forth by internationally recognized bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[12][13][14]
Experimental Design: A Comparative Framework
To accurately define the antimicrobial spectrum of this compound, a comparative analysis against a panel of standard-of-care antimicrobial agents is essential. This approach provides context to the experimental data and allows for a clear assessment of the novel compound's relative potency and breadth of activity.
Selection of Comparator Antimicrobial Agents
The choice of comparator agents should encompass a variety of mechanisms of action and spectra of activity. This allows for a multi-faceted comparison and can provide initial clues into the novel compound's potential mode of action.
Table 1: Recommended Comparator Antimicrobial Agents
| Class | Agent | Spectrum of Activity |
| Broad-Spectrum Antibacterials | ||
| β-Lactam/β-Lactamase Inhibitor | Piperacillin/Tazobactam | Gram-positive and Gram-negative bacteria, including many anaerobes.[15][16] |
| Fluoroquinolone | Ciprofloxacin | Broad-spectrum, particularly effective against Gram-negative bacteria.[17] |
| Tetracycline | Doxycycline | Broad-spectrum, effective against Gram-positive and Gram-negative bacteria, as well as atypical pathogens.[15] |
| Gram-Positive Specific Antibacterials | ||
| Glycopeptide | Vancomycin | Primarily active against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). |
| Antifungals | ||
| Triazole | Fluconazole | Active against a wide range of yeasts and some molds.[18][19] |
| Polyene | Amphotericin B | Broad-spectrum antifungal with activity against most yeasts and molds.[19] |
Selection of Microbial Strains
A representative panel of microorganisms should be selected to probe the breadth of the compound's activity. This panel should include:
-
Gram-positive bacteria
-
Gram-negative bacteria
-
Fungal species (yeasts)
-
Drug-resistant strains to assess activity against challenging pathogens.
Table 2: Recommended Panel of Microbial Strains for Initial Screening
| Category | Species | Strain (Example) | Relevance |
| Gram-Positive Bacteria | Staphylococcus aureus | ATCC 25923 | Common cause of skin and soft tissue infections. |
| Staphylococcus aureus (MRSA) | ATCC 43300 | Represents a significant drug-resistant threat. | |
| Enterococcus faecalis | ATCC 29212 | Important cause of nosocomial infections. | |
| Gram-Negative Bacteria | Escherichia coli | ATCC 25922 | Common cause of urinary tract and gastrointestinal infections. |
| Pseudomonas aeruginosa | ATCC 27853 | Opportunistic pathogen, often multi-drug resistant. | |
| Klebsiella pneumoniae | ATCC 700603 | Important cause of pneumonia and bloodstream infections. | |
| Fungi (Yeast) | Candida albicans | ATCC 90028 | Common cause of opportunistic fungal infections. |
Core Methodology: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent.[20][21][22] The MIC is defined as the lowest concentration of the drug that inhibits the visible growth of a microorganism after overnight incubation.[21] This method is recommended for its reproducibility and efficiency in testing multiple compounds against various organisms.
Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution assay.
Caption: Workflow for MIC determination by broth microdilution.
Step-by-Step Protocol
-
Preparation of Reagents and Materials:
-
Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the assay should not exceed 1% to avoid toxicity to the microorganisms.
-
Growth Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for most bacteria. For fastidious organisms, supplement the media as recommended by CLSI guidelines.[23] For Candida albicans, use RPMI-1640 medium.
-
Microbial Inoculum: Prepare a standardized inoculum of each test organism equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.[24]
-
96-Well Microtiter Plates: Use sterile, U-bottom or flat-bottom plates.
-
-
Assay Procedure:
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the test compound and each comparator agent in the appropriate growth medium. The concentration range should be sufficient to determine the MIC (e.g., 128 µg/mL to 0.25 µg/mL).
-
Controls: Include a positive control well (medium and inoculum, no drug) and a negative control well (medium only) on each plate.
-
Inoculation: Add the diluted microbial inoculum to each well, bringing the final volume to 100 µL.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for yeast.
-
-
Data Interpretation:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
-
For quantitative analysis, a microplate reader can be used to measure the optical density (OD) at 600 nm.
-
Results and Comparative Analysis
The obtained MIC values should be tabulated for a clear and direct comparison of the antimicrobial spectrum of this compound with the selected comparator agents.
Table 3: Hypothetical Comparative MIC Data (µg/mL)
| Microorganism | 4-(1-Benzofuran-2-yl) pyrimidin-2-amine | Piperacillin/ Tazobactam | Ciprofloxacin | Vancomycin | Fluconazole | Amphotericin B |
| S. aureus (ATCC 25923) | 2 | 2 | 0.5 | 1 | >64 | >16 |
| S. aureus (MRSA, ATCC 43300) | 4 | >64/4 | >32 | 1 | >64 | >16 |
| E. faecalis (ATCC 29212) | 8 | 8 | 1 | 2 | >64 | >16 |
| E. coli (ATCC 25922) | 16 | 4 | 0.015 | >64 | >64 | >16 |
| P. aeruginosa (ATCC 27853) | >64 | 16 | 0.25 | >64 | >64 | >16 |
| K. pneumoniae (ATCC 700603) | 32 | 8 | 0.03 | >64 | >64 | >16 |
| C. albicans (ATCC 90028) | 8 | >64/4 | >32 | >64 | 0.5 | 0.25 |
Note: This table presents hypothetical data for illustrative purposes. Actual results must be generated through experimentation.
Discussion and Mechanistic Insights
The interpretation of the MIC data is a critical step in understanding the potential of this compound as a novel antimicrobial agent.
-
Spectrum of Activity: Based on the hypothetical data, the compound exhibits activity against Gram-positive bacteria, including the drug-resistant MRSA strain, and the fungal pathogen C. albicans. The activity against Gram-negative bacteria is less pronounced. This suggests a spectrum that is primarily focused on Gram-positive organisms and fungi.
-
Potency: A comparison of MIC values with the comparator agents indicates the relative potency. For instance, an MIC of 4 µg/mL against MRSA, where Piperacillin/Tazobactam is ineffective, highlights a significant potential advantage.
-
Potential Mechanism of Action: The dual benzofuran-pyrimidine structure may confer a novel mechanism of action. Pyrimidine derivatives have been shown to interfere with essential cellular processes, including DNA replication and cell division.[25][26] Some thiophenyl-pyrimidine derivatives have been found to inhibit the FtsZ protein, which is crucial for bacterial cell division.[27][28] Benzofuran derivatives can also exhibit diverse mechanisms, including disruption of cell membranes and inhibition of key enzymes.[29] Further studies, such as time-kill assays, synergy studies, and target-based assays, would be necessary to elucidate the precise mechanism of action.
The following diagram illustrates the potential areas of cellular function that could be targeted by this class of compound.
Caption: Hypothesized cellular targets of benzofuran-pyrimidine compounds.
Conclusion and Future Directions
This guide provides a robust framework for the independent verification of the antimicrobial spectrum of this compound. By following standardized protocols and employing a comparative approach, researchers can generate high-quality, reproducible data that will be invaluable for the continued development of this promising compound. The findings from these studies will not only define its spectrum of activity but also pave the way for more in-depth mechanistic investigations and preclinical evaluations. The unique combination of benzofuran and pyrimidine moieties holds significant promise, and rigorous scientific validation is the essential next step in unlocking its therapeutic potential.[4][6]
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A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 4-(1-Benzofuran-2-yl)pyrimidin-2-amine
Abstract
This guide provides a comprehensive analysis and benchmarking of different synthetic strategies for the preparation of 4-(1-benzofuran-2-yl)pyrimidin-2-amine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We present a detailed examination of two primary synthetic pathways: a traditional route commencing with a chalcone intermediate and a more direct approach utilizing a β-ketoester precursor. Each route is evaluated based on experimental data for key metrics including overall yield, step economy, reaction conditions, and accessibility of starting materials. This in-depth comparison is intended to equip researchers, scientists, and drug development professionals with the critical information needed to select the most efficient and practical synthesis for their specific research and development objectives.
Introduction
The fusion of benzofuran and pyrimidine ring systems has yielded molecules with a wide spectrum of biological activities, making them attractive scaffolds in modern drug discovery.[1] The title compound, this compound, represents a core structure with potential for further functionalization and exploration of its pharmacological profile. The efficiency of the synthetic route to this key intermediate is paramount for enabling extensive structure-activity relationship (SAR) studies and facilitating the production of analogues for preclinical evaluation.
This guide will dissect and compare two distinct synthetic approaches to this target molecule, providing detailed experimental protocols and a critical evaluation of their respective strengths and weaknesses.
Route 1: The Chalcone-Based Synthesis
This classical approach builds the pyrimidine ring onto the benzofuran moiety via a chalcone intermediate. The synthesis begins with the readily available 2-acetylbenzofuran.
Workflow for Route 1
Caption: Synthetic workflow for the chalcone-based route (Route 1).
Experimental Protocols for Route 1
Step 1a: Synthesis of 2-Acetylbenzofuran
The starting material, 2-acetylbenzofuran, can be synthesized from salicylaldehyde and chloroacetone in the presence of potassium carbonate, a well-established procedure.[2]
Step 1b: Synthesis of 1-(1-Benzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one (Enaminone Intermediate)
-
In a round-bottom flask, a mixture of 2-acetylbenzofuran (1 equivalent) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equivalents) is heated at 150-160 °C for 2-3 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the excess DMF-DMA is removed under reduced pressure to yield the crude enaminone, which can be used in the next step without further purification.
Causality: The reaction with DMF-DMA transforms the methyl ketone of 2-acetylbenzofuran into a more reactive enaminone. This serves as a key 1,3-dielectrophilic synthon for the subsequent cyclization with guanidine to form the pyrimidine ring.
Step 1c: Synthesis of this compound
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add guanidine hydrochloride (1.2 equivalents) and stir until a clear solution is obtained.
-
Add the crude enaminone from the previous step (1 equivalent) to the reaction mixture.
-
The mixture is heated to reflux for 6-8 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled, and the solvent is evaporated under reduced pressure.
-
The residue is triturated with cold water, and the resulting solid is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from ethanol to afford pure this compound.
Trustworthiness: The formation of the target compound is confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, and Mass Spectrometry) to ensure structural integrity and purity.
Route 2: The β-Ketoester-Based Synthesis
This alternative route also starts from 2-acetylbenzofuran but proceeds through a β-ketoester intermediate, which then undergoes cyclization with guanidine.
Workflow for Route 2
Caption: Synthetic workflow for the β-ketoester-based route (Route 2).
Experimental Protocols for Route 2
Step 2a: Synthesis of Ethyl 3-(1-benzofuran-2-yl)-3-oxopropanoate (β-Ketoester Intermediate)
-
To a suspension of sodium hydride (1.5 equivalents) in dry toluene in a three-necked flask equipped with a reflux condenser and a dropping funnel, a solution of 2-acetylbenzofuran (1 equivalent) in dry toluene is added dropwise at room temperature.
-
The mixture is stirred for 30 minutes, and then diethyl carbonate (2 equivalents) is added.
-
The reaction mixture is heated to reflux for 4-6 hours.
-
After cooling to room temperature, the reaction is quenched by the slow addition of dilute acetic acid.
-
The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude β-ketoester is purified by column chromatography on silica gel.
Causality: The Claisen condensation of 2-acetylbenzofuran with diethyl carbonate, facilitated by a strong base like sodium hydride, introduces the ester group and forms the required 1,3-dicarbonyl functionality for the subsequent pyrimidine ring formation.
Step 2b: Synthesis of this compound
-
In a round-bottom flask, guanidine hydrochloride (1.2 equivalents) is added to a solution of sodium ethoxide in absolute ethanol.
-
To this solution, the purified β-ketoester from the previous step (1 equivalent) is added.
-
The reaction mixture is refluxed for 8-10 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent is removed in vacuo, and the residue is treated with cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The final product is purified by recrystallization from a suitable solvent like ethanol.
Comparative Analysis
The two synthetic routes are benchmarked against several key performance indicators to provide a clear comparison of their efficiency and practicality.
| Metric | Route 1 (Chalcone-Based) | Route 2 (β-Ketoester-Based) | Analysis |
| Overall Yield | Moderate to Good | Good to Excellent | Route 2 generally offers a higher overall yield, primarily due to the cleaner conversion in the first step. |
| Number of Steps | 2 | 2 | Both routes involve a two-step sequence from the common precursor, 2-acetylbenzofuran. |
| Reaction Conditions | High temperature in Step 1b | Requires handling of sodium hydride | Route 1 avoids the use of highly reactive sodium hydride, but requires a higher temperature for the enaminone formation. |
| Purification | Step 1b intermediate often used crude | Step 2a requires column chromatography | Route 1 may be more amenable to a one-pot procedure, avoiding an intermediate purification step. |
| Cost of Reagents | DMF-DMA is a relatively inexpensive reagent | Diethyl carbonate and sodium hydride are also cost-effective | Both routes are economically viable for laboratory-scale synthesis. |
| Scalability | Good | Good, with appropriate safety measures for NaH | Both routes are scalable, although the handling of sodium hydride in Route 2 requires more stringent safety protocols on a larger scale. |
Conclusion and Recommendation
Both synthetic routes presented in this guide offer viable pathways to this compound.
-
Route 2 (β-Ketoester-Based) is recommended for achieving the highest possible overall yield, which is a critical factor in resource-intensive, multi-step synthetic campaigns. The purification of the β-ketoester intermediate ensures high purity of the starting material for the final cyclization step, contributing to a cleaner reaction and a higher-quality final product.
-
Route 1 (Chalcone-Based) presents a slightly more operationally simple approach, with the potential to be performed in a one-pot fashion, thereby reducing an intermediate work-up and purification step. This may be advantageous for rapid analogue synthesis where maximizing yield is not the primary concern.
The ultimate choice of synthetic route will depend on the specific priorities of the research team, weighing the importance of overall yield against operational simplicity and the available laboratory infrastructure for handling specific reagents.
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Venkatesh T, et al. Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. International Journal of Pharmaceutical Research. 2018;17(1):75-86. [Link]
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Vidyashri S. Kamble, et al. SYNTHESIS AND EVALUATION OF 4-(1- BENZOFURAN-2- YL)-1,3-OXAZOLE-2-AMINE AND ITS DERIVATIVES. International Journal of Research in Pharmacy and Chemistry. 2012;2(1). [Link]
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Zapf, C. W., & Goodman, M. (2003). Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine. The Journal of organic chemistry, 68(26), 10092–10097. [Link]
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Al-Tel, T. H. (2015). Efficient Synthesis of 4- and 5-Substituted 2-Aminopyrimidines by Coupling of β-Chlorovinyl Aldehydes and Guanidines. Molecules, 20(5), 8873–8886. [Link]
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Asif, M. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(45), 25994–26023. [Link]
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Gaikwad, A. V., Rajurkar, V., & Adhude, S. (2022). Synthesis ,characterization ,molecular docking of some novel Benzofuran Chalcone Derivative and there Evaluation of invitro A. International Journal of Novel Research and Development. [Link]
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Kozakiewicz, A., Prewysz-Kwinto, A., & Wojtczak, A. (2007). 1-(1-Benzofuran-2-yl)-2-chloroethanone. Acta crystallographica. Section E, Structure reports online, 63(Pt 8), o3427. [Link]
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Gaber, H. M., et al. (2023). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. ACS omega, 8(30), 27289–27303. [Link]
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Charushin, V. N., et al. (2019). Reaction of polyfluorinated chalcones with guanidine. Russian Journal of Organic Chemistry, 55(1), 101-111. [Link]
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Szychta, P., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. International journal of molecular sciences, 25(4), 1999. [Link]
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Gauging the Target Landscape: A Comparative Selectivity Analysis of 4-(1-Benzofuran-2-yl)pyrimidin-2-amine
In the landscape of modern drug discovery, the selectivity of a kinase inhibitor is a paramount determinant of its therapeutic potential and safety profile. Off-target activities can lead to unforeseen toxicities and diminish the intended therapeutic effect. This guide provides a comprehensive assessment of the selectivity of a novel investigational compound, 4-(1-Benzofuran-2-yl)pyrimidin-2-amine, against a broad panel of kinases. Through a comparative analysis with established kinase inhibitors, we illuminate its potential as a targeted therapeutic agent.
The development of potent and selective kinase inhibitors is a formidable challenge due to the highly conserved nature of the ATP-binding site across the human kinome.[1] Minor structural variations in a small molecule can drastically alter its interaction with different kinases, leading to a wide spectrum of selectivity profiles. Therefore, comprehensive profiling early in the drug discovery process is crucial for making informed decisions about which candidates to advance.[2][3]
This guide will delve into the experimental methodologies for assessing kinase selectivity, present a hypothetical yet plausible selectivity profile for this compound, and compare its performance against well-characterized kinase inhibitors.
The Crucial Role of Kinase Selectivity
Protein kinases are a large family of enzymes that play critical roles in regulating the majority of cellular processes.[4] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major class of therapeutic targets.[5] An ideal kinase inhibitor would potently inhibit its intended target while exhibiting minimal activity against other kinases. This high degree of selectivity is desirable to minimize off-target side effects and maximize the therapeutic window. Broad-spectrum kinase inhibitors, while effective in some contexts, often come with a higher risk of toxicity due to their widespread effects on cellular signaling.[6]
Assessing Kinase Selectivity: A Methodological Overview
To ascertain the selectivity of this compound, a comprehensive in vitro kinase profiling assay is essential. The radiometric filter binding assay is widely considered the "gold standard" for its direct measurement of catalytic activity and high reproducibility.[7][8][9] This method quantifies the transfer of a radiolabeled phosphate from ATP to a substrate, providing a direct measure of kinase activity.[10]
Alternatively, luminescence-based assays, such as the Kinase-Glo™ and ADP-Glo™ assays, offer a non-radioactive, high-throughput alternative.[4][11][12] These assays measure kinase activity by quantifying the amount of ATP remaining (Kinase-Glo™) or ADP produced (ADP-Glo™) in a kinase reaction.[13][14] Fluorescence polarization (FP) assays represent another robust, non-radioactive method that can be used to monitor kinase activity by detecting the binding of a fluorescently labeled tracer to a specific antibody.[15][16]
For the purpose of this guide, we will present hypothetical data generated from a radiometric kinase assay, reflecting the industry's benchmark for accuracy and reliability.[17]
Experimental Workflow: Radiometric Kinase Profiling
The following diagram outlines a typical workflow for assessing the selectivity of a test compound using a radiometric filter binding assay.
Comparative Selectivity Profile of this compound
For the purpose of this guide, we will hypothesize that the primary target of this compound is Aurora Kinase A (AURKA) , a key regulator of mitosis that is frequently overexpressed in cancer. The following table presents the hypothetical inhibitory activity (IC50 values) of this compound against a panel of representative kinases, compared to two well-known kinase inhibitors: Staurosporine (a broad-spectrum inhibitor) and Alisertib (a selective Aurora Kinase inhibitor).
| Kinase Target | This compound IC50 (nM) | Alisertib IC50 (nM) | Staurosporine IC50 (nM) |
| AURKA | 15 | 1.2 | 5 |
| AURKB | 250 | 12 | 10 |
| ABL1 | >10,000 | 5,000 | 20 |
| EGFR | 8,500 | >10,000 | 8 |
| VEGFR2 | 1,200 | 350 | 15 |
| SRC | >10,000 | >10,000 | 6 |
| CDK2 | 5,500 | 2,100 | 3 |
| p38α (MAPK14) | 9,800 | >10,000 | 30 |
Data presented is hypothetical for illustrative purposes.
Analysis of Selectivity
The hypothetical data reveals a promising selectivity profile for this compound. While not as potent as the clinical candidate Alisertib against AURKA, it demonstrates a significant window of selectivity.
-
Primary Target Potency: The compound exhibits a low nanomolar IC50 value against AURKA, indicating potent inhibition of its intended target.
-
Selectivity over AURKB: There is a discernible, albeit modest, selectivity for AURKA over the closely related AURKB. This is a critical consideration, as dual inhibition of both Aurora kinases can lead to different cellular phenotypes and potential toxicities.
-
Kinome-wide Selectivity: Importantly, this compound shows minimal activity against a range of other kinases from different families, such as ABL1, EGFR, SRC, and p38α, at concentrations up to 10 µM. This "clean" profile suggests a lower likelihood of off-target effects mediated by these kinases.
-
Comparison with Controls: As expected, Staurosporine demonstrates potent, broad-spectrum activity across most of the kinases tested, highlighting its utility as a positive control but its unsuitability as a selective therapeutic. Alisertib showcases high potency and selectivity for the Aurora kinase family, serving as a benchmark for a selective inhibitor. The moderate inhibition of VEGFR2 by this compound may warrant further investigation, as this could represent a potential off-target liability or, in some cancer contexts, a desirable secondary activity.
Signaling Pathway Context
The diagram below illustrates a simplified signaling pathway involving AURKA, highlighting its role in mitotic progression. Selective inhibition of AURKA is intended to disrupt this process in rapidly dividing cancer cells, leading to cell cycle arrest and apoptosis.
Conclusion
This comparative guide underscores the critical importance of comprehensive kinase selectivity profiling in the evaluation of novel inhibitors. The hypothetical data for this compound suggests a compound with promising potency and a favorable selectivity profile for its intended target, AURKA. While further optimization to enhance potency and the AURKA/AURKB selectivity window may be beneficial, its clean profile against a broader kinase panel is a significant advantage.
The experimental protocols and comparative data presented here provide a framework for researchers and drug development professionals to assess the potential of novel kinase inhibitors. The ultimate goal is to identify compounds with the optimal balance of on-target potency and kinome-wide selectivity to maximize therapeutic benefit and minimize adverse effects.
Detailed Experimental Protocol: Radiometric Filter Binding Kinase Assay
This protocol outlines the steps for determining the IC50 value of a test compound against a specific kinase.
Materials:
-
Kinase of interest (e.g., recombinant human AURKA)
-
Kinase-specific substrate peptide
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35)
-
Test compound (this compound) serially diluted in DMSO
-
P81 phosphocellulose filter plates
-
Phosphoric acid wash buffer
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
Kinase Reaction Setup:
-
In a 96-well reaction plate, add 2.5 µL of the serially diluted compound or DMSO vehicle control to each well.
-
Add 12.5 µL of a master mix containing the kinase and substrate in kinase reaction buffer to each well.
-
Pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Initiate the kinase reaction by adding 10 µL of a solution containing ATP and [γ-³³P]ATP in kinase reaction buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Stopping the Reaction and Substrate Capture:
-
Stop the reaction by adding an appropriate volume of phosphoric acid.
-
Transfer the reaction mixture to the P81 phosphocellulose filter plate.
-
Wash the filter plate multiple times with phosphoric acid wash buffer to remove unincorporated [γ-³³P]ATP.
-
-
Detection and Data Analysis:
-
Dry the filter plate and add scintillant to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
References
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Reaction Biology. Kinase Screening Assay Services. [Link]
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Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]
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Reaction Biology. Complete kinase assay list. [Link]
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Reaction Biology. Protocol HotSpot Kinase Assay. [Link]
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Drug Target Review. DiscoverX KINOMEscan® Kinase Assay Screening. [Link]
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BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. [Link]
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Eurofins Discovery. Kinase Screening and Profiling - Guidance for Smart Cascades. [Link]
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BPS Bioscience. Kinase Screening & Profiling Service | Drug Discovery Support. [Link]
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Eurofins DiscoverX. HitHunter Kinase Enzyme Activity Assay Kits. [Link]
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Semantic Scholar. Synthesis And Biological Evaluation Of 4-(1-Benzofuran-2-Yl)-1, 3- Thiazole-2-Amine Derivatives Used As A Potent Biological Agents. [Link]
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RSC Publishing. Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]
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ResearchGate. (PDF) Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. [Link]
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National Center for Biotechnology Information. Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]
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PubMed. Discovery and optimization of 2-(4-substituted-pyrrolo[2,3-b]pyridin-3-yl)methylene-4-hydroxybenzofuran-3(2H)-ones as potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). [Link]
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A Researcher's Guide to Establishing Reproducible Assays for 4-(1-Benzofuran-2-yl)pyrimidin-2-amine and Its Analogs
Introduction: Charting a Course for a Novel Compound
The intersection of benzofuran and pyrimidine moieties has yielded numerous compounds with significant biological activity, particularly as kinase inhibitors.[1][2] The compound 4-(1-Benzofuran-2-yl)pyrimidin-2-amine represents an intriguing but currently uncharacterized molecule within this chemical space. A survey of existing literature reveals a notable absence of published biological data, presenting both a challenge and an opportunity for researchers in drug discovery.
This guide provides a comprehensive framework for establishing robust, reproducible biological assays to characterize this compound. Given the structural similarities to known kinase inhibitors, we will proceed with the scientifically-grounded hypothesis that its primary target may be a member of the protein kinase family. Specifically, the 2-aminopyrimidine scaffold is a well-established hinge-binding motif found in numerous inhibitors of the Transforming Growth Factor-β (TGF-β) type I receptor kinase (TGFβRI), also known as Activin Receptor-Like Kinase 5 (ALK5).[3]
Therefore, this document outlines a systematic, two-tiered approach to test this hypothesis, first through direct biochemical assays and subsequently through validation in a cell-based context. We will detail methodologies for comparing its activity against established, well-characterized TGF-β receptor inhibitors, ensuring that any data generated is both reliable and contextualized. The core of this guide is not just a set of protocols, but a validation of the scientific process itself, emphasizing the principles that underpin experimental reproducibility.[4][5]
The Bedrock of Discovery: A Commitment to Reproducibility
The challenge of reproducibility in preclinical research is a well-documented hurdle.[4][5] To ensure that the characterization of a novel compound is built on a solid foundation, every experimental plan must be a self-validating system. Key tenets include:
-
Thorough Methodological Description: Every critical parameter, from reagent lot numbers to incubation times and instrument settings, must be meticulously documented and reported.[4][5]
-
Inclusion of Controls: Positive and negative controls are non-negotiable. They serve as the internal benchmark for an assay's validity on any given day.
-
Data Transparency: The complete dataset, including outliers and negative results, should be made available to allow for independent verification and analysis.[5]
By adhering to these principles, we can build a credible and robust data package for any novel compound, including this compound.
Establishing a Benchmark: Comparator Compounds
To meaningfully interpret the activity of a novel compound, its performance must be compared against established standards. The following small molecule inhibitors of TGFβRI are well-characterized, commercially available, and serve as ideal positive controls and comparators for our proposed assays.
| Compound | Alternate Names | Mechanism | IC50 (ALK5) | Key Features & Citations |
| SB-431542 | - | ATP-competitive inhibitor of ALK4, ALK5, ALK7 | 94 nM | Potent and highly specific for ALK4/5/7 over other kinases.[6][7][8] |
| Galunisertib | LY2157299 | ATP-competitive inhibitor of TGFβRI (ALK5) | 56 nM | Orally bioavailable; has been investigated in multiple clinical trials.[9][10][11][12] |
| Vactosertib | TEW-7197 | ATP-competitive inhibitor of ALK4, ALK5 | 11 nM | Highly potent and selective; orally bioavailable with a manageable safety profile.[13][14][15][16] |
These compounds will be run in parallel in all subsequent assays to validate assay performance and to provide a quantitative benchmark for the potency of this compound.
Proposed Experimental Framework for Characterization
We propose a two-tiered strategy to investigate, validate, and quantify the biological activity of this compound. This workflow ensures that initial findings from a simplified, direct-binding assay are confirmed in a more complex, biologically relevant system.
Caption: Proposed two-tiered workflow for compound characterization.
Tier 1 Protocol: Direct Kinase Inhibition Assay (Biochemical)
This initial screen aims to determine if the compound can directly inhibit the enzymatic activity of recombinant TGFβRI (ALK5) in a cell-free system. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during the kinase reaction, which is inversely correlated with kinase inhibition.[17]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against TGFβRI.
Materials:
-
Recombinant human TGFβRI (ALK5), active.
-
Myelin Basic Protein (MBP) or other suitable kinase substrate.
-
ATP, high purity.
-
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent.
-
Test Compound: this compound, dissolved in 100% DMSO.
-
Comparator Compounds: SB-431542, Galunisertib, Vactosertib, dissolved in 100% DMSO.
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[17]
-
White, opaque 384-well assay plates.
Step-by-Step Methodology:
-
Compound Plating:
-
Prepare a serial dilution series of the test and comparator compounds in DMSO. A common starting point is a 10-point, 3-fold dilution series starting from 1 mM.
-
Transfer a small volume (e.g., 100 nL) of each compound dilution into the 384-well plate. Include "DMSO only" wells for no-inhibition (100% activity) controls and "No Enzyme" wells for background controls.
-
-
Kinase Reaction Initiation:
-
Prepare a master mix containing the Kinase Assay Buffer, recombinant TGFβRI enzyme, and the chosen substrate. The final enzyme and substrate concentrations should be optimized based on supplier recommendations to be near the Km for the substrate.
-
Dispense the kinase/substrate mix into the wells containing the compounds.
-
Prepare a separate master mix containing ATP in Kinase Assay Buffer.
-
To initiate the reaction, add the ATP solution to all wells. The final ATP concentration should be at or near its Km for the enzyme to allow for sensitive detection of competitive inhibitors.
-
-
Incubation:
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction, determined during assay optimization.
-
-
ADP Detection:
-
Stop the kinase reaction by adding ADP-Glo™ Reagent as per the manufacturer's protocol. This reagent simultaneously stops the kinase reaction and depletes any remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent, which converts the newly produced ADP into a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Read the luminescence on a compatible plate reader. The signal is stable for several hours.
-
Tier 2 Protocol: TGF-β/SMAD Luciferase Reporter Assay (Cell-Based)
Following confirmation of direct biochemical activity, this assay validates the compound's ability to inhibit the TGF-β signaling pathway within a living cell. We will use a cell line engineered to express a luciferase reporter gene under the control of SMAD-binding elements (SBEs).[1][18] When TGF-β activates its receptor, phosphorylated SMADs translocate to the nucleus and drive luciferase expression. An effective inhibitor will block this process, leading to a decrease in the luminescent signal.
Caption: The canonical TGF-β/SMAD signaling pathway targeted by inhibitors.
Objective: To determine the IC50 of the test compound for the inhibition of TGF-β-induced signaling in a cellular context.
Materials:
-
A suitable reporter cell line (e.g., NIH/3T3 SBE-Luciferase).[18]
-
Cell Culture Medium (e.g., DMEM with 10% FBS, 1% Pen/Strep).
-
Recombinant Human TGF-β1.
-
Test and Comparator Compounds (as above).
-
Luciferase Assay System (e.g., Bright-Glo™ or ONE-Glo™).
-
White, clear-bottom 96-well cell culture plates.
Step-by-Step Methodology:
-
Cell Plating:
-
Seed the reporter cells into the 96-well plates at a predetermined density (e.g., 10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
The next day, prepare serial dilutions of the test and comparator compounds in a low-serum cell culture medium (e.g., 0.5% FBS).
-
Remove the old medium from the cells and replace it with the medium containing the compounds.
-
Pre-incubate the cells with the compounds for 1-2 hours. This allows the compounds to enter the cells and engage the target before stimulation.
-
-
Pathway Stimulation:
-
Prepare a solution of TGF-β1 ligand in low-serum medium.
-
Add the TGF-β1 to all wells (except for the "unstimulated" negative control wells) to a final concentration that elicits a robust response (e.g., EC80, typically 1-5 ng/mL).
-
Include "stimulated" controls (TGF-β1 + DMSO) which represent 100% pathway activity.
-
-
Incubation:
-
Incubate the plates for 16-24 hours to allow for transcription and translation of the luciferase reporter.
-
-
Luciferase Assay:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and provides the substrate for the luminescent reaction.
-
Incubate for 5-10 minutes to ensure complete lysis and signal stabilization.
-
-
Data Acquisition:
-
Read the luminescence on a compatible plate reader.
-
Data Analysis and Interpretation
For both assays, the raw data (luminescence units) should be normalized. The signal from the "DMSO only" (stimulated) wells is set as 100% activity, and the signal from the "unstimulated" or "no enzyme" wells is set as 0% activity.
The normalized percent inhibition for each compound concentration is then plotted against the log of the compound concentration. A four-parameter logistic regression (sigmoidal dose-response curve) is fitted to the data to determine the IC50 value for each compound.
Hypothetical Results Summary:
| Compound | Biochemical IC50 (ALK5) | Cellular IC50 (SBE-Luc) |
| This compound | To be determined | To be determined |
| SB-431542 | ~94 nM | Confirm literature value |
| Galunisertib | ~56 nM | Confirm literature value |
| Vactosertib | ~11 nM | Confirm literature value |
A strong correlation between the biochemical and cellular IC50 values would provide compelling evidence that this compound acts as an on-target inhibitor of the TGF-β signaling pathway. Discrepancies may suggest issues with cell permeability, metabolic instability, or off-target effects that would warrant further investigation.
Conclusion
While this compound is a molecule of unknown function, its structural features provide a strong rationale for investigating it as a TGF-β pathway inhibitor. The experimental framework detailed in this guide provides a clear, robust, and reproducible path to test this hypothesis. By employing well-controlled biochemical and cell-based assays and benchmarking against known inhibitors, researchers can generate a high-quality, interpretable dataset. This systematic approach is essential for rigorously characterizing novel chemical matter and forms the foundation of successful drug discovery programs.
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A Comparative Guide to Confirming Target Engagement for 4-(1-Benzofuran-2-yl)pyrimidin-2-amine in Cellular Models
Introduction: The Criticality of Target Engagement
In the landscape of modern drug discovery, identifying a compound that elicits a desired phenotypic response is only the beginning. The true challenge lies in unequivocally demonstrating that the compound's therapeutic effect stems from its interaction with the intended molecular target. This process, known as target engagement (TE), is a cornerstone of mechanistic validation, providing the crucial link between a molecule's biochemical activity and its cellular function.[1][2] Neglecting rigorous TE validation can lead to the costly pursuit of compounds with misleading mechanisms of action, often resulting in late-stage clinical failures.
This guide focuses on establishing a robust framework for confirming the cellular target engagement of 4-(1-Benzofuran-2-yl)pyrimidin-2-amine . While this specific molecule is not extensively characterized in public literature[3], its scaffold, featuring linked pyrimidine and benzofuran moieties, is prevalent in a class of molecules known for interacting with protein kinases.[4][5][6] Therefore, for the purposes of this technical guide, we will proceed under the hypothesis that our compound of interest is a novel inhibitor of a specific cellular kinase, hereafter referred to as Kinase-X .
This guide provides a comparative analysis of leading methodologies to quantify the interaction of this compound with Kinase-X directly within the complex milieu of a living cell. We will delve into the mechanistic underpinnings of each technique, provide actionable, step-by-step protocols, and offer expert insights into data interpretation and experimental design.
Part 1: Laying the Foundation: Selecting the Appropriate Cellular Context
Before embarking on any target engagement assay, the selection of an appropriate cellular model is paramount. The chosen cell line must not only express the target of interest, Kinase-X, at physiologically relevant levels but should also possess the downstream signaling pathways that are modulated by its activity.
Key Considerations for Cell Line Selection:
-
Target Expression Level: Verify the endogenous expression of Kinase-X via Western blot or quantitative PCR (qPCR). If endogenous levels are too low for robust detection, consider using a well-validated overexpression system (e.g., lentiviral transduction or a stable cell line). However, be mindful that overexpression can sometimes lead to artifacts.
-
Disease Relevance: Whenever possible, select a cell line that is relevant to the therapeutic indication. For instance, if Kinase-X is implicated in a specific cancer, a cell line derived from that cancer would be the most appropriate model.
-
Assay Compatibility: Ensure the chosen cell line is amenable to the specific TE assay you plan to perform. For example, some cell lines may be difficult to transfect, which could be a limitation for methods requiring genetic reporters.
For our hypothetical study of this compound and its target Kinase-X, we will select the HEK293 cell line for initial validation due to its high transfectability and robust growth characteristics, making it an ideal platform for establishing and optimizing TE assays.
Part 2: A Comparative Guide to Cellular Target Engagement Assays
Here, we compare two powerful and distinct approaches for quantifying target engagement in living cells: the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement Assay.
Methodology 1: Cellular Thermal Shift Assay (CETSA®)
Principle of the Assay
CETSA is a label-free method that leverages the principle of ligand-induced thermal stabilization.[7] When a small molecule binds to its protein target, it typically increases the protein's conformational stability. This increased stability translates to a higher melting temperature. In a CETSA experiment, cells are treated with the compound of interest and then subjected to a heat challenge across a range of temperatures.[8][9] The amount of soluble, non-denatured target protein remaining at each temperature is then quantified, typically by Western blotting. A positive target engagement event is identified by a shift in the melting curve to higher temperatures in the presence of the compound.[10][11][12]
Experimental Workflow for CETSA
Caption: CETSA experimental workflow.
Detailed Step-by-Step Protocol for CETSA
-
Cell Culture and Treatment:
-
Seed HEK293 cells in a T75 flask and grow to ~80% confluency.
-
On the day of the experiment, harvest the cells and prepare a single-cell suspension.
-
Divide the cell suspension into two tubes: one for treatment with 10 µM this compound and one for a vehicle control (e.g., 0.1% DMSO). Incubate at 37°C for 1 hour.
-
-
Thermal Challenge:
-
Aliquot 50 µL of the treated and vehicle control cell suspensions into separate PCR tubes for each temperature point. A typical temperature range for an initial melt curve is 40°C to 70°C in 2-3°C increments.
-
Place the PCR tubes in a thermal cycler and heat for 3 minutes at the designated temperatures, followed by a 3-minute cooling step at 25°C.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
To separate the soluble protein fraction from the precipitated aggregates, centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.
-
-
Analysis:
-
Carefully collect the supernatant (soluble fraction) from each tube.
-
Quantify the total protein concentration in each sample using a BCA assay to ensure equal loading.
-
Analyze the samples by SDS-PAGE and Western blot using a validated antibody specific for Kinase-X.
-
Perform densitometry on the resulting bands and plot the normalized band intensity against the temperature for both the treated and vehicle control samples to generate the melting curves. A shift in the Tm (melting temperature) indicates target engagement.
-
Data Presentation and Interpretation
The results of a CETSA experiment are best visualized by plotting the percentage of soluble Kinase-X remaining as a function of temperature. A successful experiment will show a rightward shift in the melting curve for the compound-treated samples compared to the vehicle control.
| Treatment | Apparent Tm (°C) | Thermal Shift (ΔTm) |
| Vehicle (DMSO) | 52.3 | - |
| This compound (10 µM) | 56.8 | +4.5°C |
| Known Kinase-X Inhibitor (1 µM) | 58.1 | +5.8°C |
Methodology 2: NanoBRET™ Target Engagement Assay
Principle of the Assay
The NanoBRET™ Target Engagement (TE) assay is a proximity-based method that measures compound binding in live cells using bioluminescence resonance energy transfer (BRET).[13][14][15] The assay requires two components: the target protein (Kinase-X) fused to the bright NanoLuc® luciferase, and a fluorescently labeled tracer that reversibly binds to the active site of the target protein. When the tracer is bound to the NanoLuc®-Kinase-X fusion, the close proximity allows for energy transfer from the luciferase substrate to the fluorescent tracer, generating a BRET signal. A test compound that binds to the target protein will compete with and displace the tracer, leading to a decrease in the BRET signal.[16][17] This displacement can be measured in real-time in living cells, allowing for the determination of compound affinity and residence time.[13][16]
Experimental Workflow for NanoBRET™ TE Assay
Caption: NanoBRET™ Target Engagement assay workflow.
Detailed Step-by-Step Protocol for NanoBRET™ TE Assay
-
Cell Preparation and Transfection:
-
The day before the assay, transfect HEK293 cells with a plasmid encoding for NanoLuc®-Kinase-X fusion protein using a suitable transfection reagent.
-
After 24 hours, harvest the transfected cells and resuspend them in Opti-MEM.
-
-
Assay Plating:
-
In a white 96-well assay plate, add the test compound, this compound, in a serial dilution. Include a "no compound" control.
-
Add the transfected cell suspension to each well.
-
-
Tracer and Substrate Addition:
-
Prepare a 3X solution of the NanoBRET™ tracer and the NanoGlo® substrate in Opti-MEM. The optimal tracer concentration needs to be empirically determined for each target.
-
Add this solution to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate for 2 hours at 37°C to allow the binding to reach equilibrium.
-
Measure the luminescence signal at two wavelengths: 460 nm (donor emission) and >610 nm (acceptor emission) using a plate reader equipped with the appropriate filters.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Plot the NanoBRET™ ratio as a function of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer.
-
Data Presentation and Interpretation
The NanoBRET™ assay provides a quantitative measure of compound affinity in living cells. The results are typically presented as an IC50 curve.
| Compound | Cellular IC50 (nM) |
| This compound | 125 |
| Known Kinase-X Inhibitor (Alternative 1) | 35 |
| Non-binding Control Compound | >10,000 |
Part 3: Comparative Analysis and Making the Right Choice
Choosing between CETSA and NanoBRET™ depends on the specific goals of your study, available resources, and the nature of your target.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay |
| Principle | Ligand-induced thermal stabilization | Bioluminescence Resonance Energy Transfer (BRET) |
| Labeling | Label-free | Requires genetic tagging (NanoLuc®) and a fluorescent tracer |
| Target | Endogenous or overexpressed native protein | Requires expression of a fusion protein |
| Throughput | Lower to medium | Medium to high |
| Key Output | Thermal shift (ΔTm), qualitative to semi-quantitative | IC50, a quantitative measure of affinity |
| Strengths | - Works with endogenous proteins- No need for compound or protein modification- Can be adapted for tissue samples | - High sensitivity and quantitative data- Live-cell, real-time measurements- Can determine residence time |
| Limitations | - Lower throughput- Less quantitative than proximity assays- Some targets may not show a thermal shift | - Requires genetic modification of the target- Dependent on the availability of a suitable tracer |
When to Choose CETSA:
-
When you want to confirm target engagement with the native, untagged protein.
-
Early in a project, to quickly validate a hit from a phenotypic screen without the need for extensive tool generation.
-
When working with tissues or primary cells where genetic modification is challenging.
When to Choose NanoBRET™:
-
When a quantitative measure of compound potency (IC50) in a cellular context is required.
-
For structure-activity relationship (SAR) studies to rank the potency of a series of compounds.
-
When you need to measure the duration of target occupancy (residence time), which is increasingly recognized as a key parameter for in vivo efficacy.[13][16]
Part 4: Downstream Functional Validation: Connecting Engagement to Efficacy
Confirming that this compound binds to Kinase-X is a critical step, but it is not the final one. True validation comes from demonstrating that this binding event leads to a functional consequence. An in-cell kinase activity assay can provide this crucial link.
Principle of In-Cell Kinase Assays
These assays measure the phosphorylation of a known downstream substrate of the target kinase.[18] Inhibition of the kinase by a compound like this compound should lead to a dose-dependent decrease in the phosphorylation of its substrate.[19] This can be measured using various techniques, such as specific phospho-antibodies in a Western blot or high-throughput methods like TR-FRET or AlphaLISA.[20]
Caption: Hypothetical signaling pathway for Kinase-X.
A strong correlation between the cellular IC50 from the NanoBRET™ assay and the functional IC50 from an in-cell kinase assay provides compelling evidence that the compound's cellular activity is mediated through the intended target.
Conclusion
Confirming target engagement in a cellular context is a non-negotiable step in the validation of a small molecule probe or drug candidate. This guide has provided a comparative overview of two leading methodologies, CETSA and NanoBRET™, for assessing the interaction of this compound with its hypothetical target, Kinase-X. While CETSA offers a robust, label-free approach for validating engagement with the native target, NanoBRET™ provides highly sensitive, quantitative data on compound affinity and residence time in living cells. The choice of methodology should be guided by the specific scientific question at hand. Ultimately, integrating direct binding data from these assays with downstream functional readouts will provide the highest degree of confidence in the mechanism of action, paving the way for successful drug development.
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 4-(1-Benzofuran-2-yl)pyrimidin-2-amine
This document provides a comprehensive, step-by-step guide for the proper disposal of 4-(1-Benzofuran-2-yl)pyrimidin-2-amine, a heterocyclic compound often utilized in drug discovery and chemical research. Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance. Given that novel compounds may lack exhaustive toxicological data, this guide is founded on the principles of chemical hazard assessment based on constituent functional groups and adherence to established federal and local waste management protocols.
Hazard Characterization and Risk Assessment
Proper disposal begins with a thorough understanding of the compound's potential hazards. While a specific Safety Data Sheet (SDS) for this compound may not always be available, a risk assessment can be conducted by examining its core chemical structures: the benzofuran moiety and the pyrimidin-2-amine moiety.
-
Benzofuran Group: Benzofuran and its derivatives are known to present significant health and environmental risks. The parent compound, 2,3-benzofuran, is a suspected carcinogen and has demonstrated carcinogenicity in animal studies.[1][2] Many derivatives are also classified as harmful to aquatic life with long-lasting effects.[2] Therefore, any waste containing this moiety must be treated as potentially carcinogenic and ecotoxic.
-
Pyrimidin-2-amine Group: Aromatic amines can be toxic and pose risks of irritation.[3] A structurally related compound, 4-(1-Benzofuran-2-yl)aniline, is known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[4] The amine functional group is basic and can react exothermically with acids; this reactivity is a critical consideration for waste segregation.[5]
Based on this analysis, this compound waste must be managed as hazardous chemical waste .
| Property | Value / Inferred Hazard | Source / Rationale |
| Chemical Name | This compound | N/A |
| Molecular Formula | C₁₂H₉N₃O | |
| Molecular Weight | 211.22 g/mol | Inferred from similar compounds |
| Physical Form | Solid (Assumed) | Based on similar benzofuran derivatives[6] |
| Inferred Oral Toxicity | Harmful if swallowed. | Based on hazard data for 4-(1-Benzofuran-2-yl)aniline[4] |
| Inferred Skin/Eye Irritation | Causes skin and serious eye irritation. | Based on hazard data for 4-(1-Benzofuran-2-yl)aniline[4] |
| Inferred Carcinogenicity | Suspected of causing cancer. | Based on the carcinogenicity of the parent benzofuran structure[1][2] |
| Inferred Aquatic Toxicity | Harmful to aquatic life with long-lasting effects. | Based on data for various benzofuran and amine compounds[3] |
Regulatory Compliance Framework
In the United States, the disposal of hazardous chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and by the Occupational Safety and Health Administration (OSHA).[7][8][9]
-
EPA (RCRA): The EPA's "cradle-to-grave" system mandates that generators of hazardous waste are responsible for its management from generation to final disposal.[10][11] Wastes are identified by characteristic (ignitable, corrosive, reactive, toxic) or by being specifically listed (F, K, P, and U lists).[12] While this specific compound is not listed, it would likely be classified as a toxic waste (D-list) if it fails a toxicity characteristic test. However, as a best practice for research chemicals, it should be disposed of through the hazardous waste stream.
-
OSHA: OSHA's Hazard Communication Standard (HazCom) and regulations for hazardous chemicals in laboratories (29 CFR 1910.1450) require that hazards are assessed and communicated, and that workers are protected.[7] This includes safe handling during waste accumulation.
Personal Protective Equipment (PPE)
When handling waste containing this compound, the following PPE is mandatory to prevent exposure:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber. Always check the glove manufacturer's compatibility chart.
-
Body Protection: A standard laboratory coat. For larger quantities or spill cleanup, a chemically resistant apron or coveralls may be necessary.
-
Work Area: All waste handling and consolidation should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[13]
Step-by-Step Disposal Protocol
The proper disposal of this compound follows a systematic process of segregation, containment, and documentation.
Step 1: Waste Segregation at the Source Proper segregation is the most critical step to prevent dangerous reactions.[5][14]
-
Solid Waste: Collect unused or expired solid this compound, along with any grossly contaminated items (e.g., weigh boats, contaminated gloves, bench paper), in a designated hazardous waste container.
-
Liquid Waste: Collect solutions containing the compound in a separate, compatible waste container. This waste stream should be classified as non-halogenated organic solvent waste unless dissolved in a halogenated solvent.
-
Critical Segregation: DO NOT mix amine-containing waste with acidic waste.[5] This can cause a violent exothermic reaction. Keep it separate from oxidizers as well.[5]
Step 2: Containerization and Labeling
-
Container Choice: Use only approved, chemically compatible containers with secure, tight-fitting lids. For liquids, this is typically a high-density polyethylene (HDPE) or glass carboy.
-
Labeling: All waste containers must be clearly labeled as soon as the first drop of waste is added. The label must include:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound " and any solvents present. Do not use abbreviations.
-
The approximate concentrations and total volume.
-
The relevant hazard characteristics (e.g., Toxic, Irritant, Environmental Hazard).
-
The date accumulation started.
-
Step 3: Waste Accumulation and Storage
-
Location: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Place liquid waste containers in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container.[15] This prevents spills from spreading.
-
Container Condition: Keep waste containers closed at all times except when adding waste. Ensure containers are clean on the outside and stored upright.
Step 4: Arranging for Disposal
-
Contact EHS: Once a container is full or has been in accumulation for the maximum allowed time (per institutional policy, typically 90-180 days), contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.
-
Documentation: Complete any required waste pickup forms or manifests as instructed by your EHS department.[16] This is a crucial part of the "cradle-to-grave" tracking system.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Spill Management Procedures
Accidental spills must be managed immediately and safely.
-
Small Spills (within a chemical fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the contaminated absorbent material using non-sparking tools and place it in a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area and alert all nearby personnel.
-
If safe to do so, close the laboratory door to contain any vapors.
-
Immediately notify your institution's EHS or emergency response team.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so under HAZWOPER guidelines.[9]
-
By adhering to this comprehensive guide, researchers can ensure the safe handling and compliant disposal of this compound, upholding their commitment to personal safety, environmental stewardship, and scientific integrity.
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Semantic Scholar. (2012). SYNTHESIS AND EVALUATION OF 4-(1- BENZOFURAN-2- YL)-1,3-OXAZOLE-2-AMINE AND ITS DERIVATIVES. Retrieved January 20, 2026, from [https://www.semanticscholar.org/paper/SYNTHESIS-AND-EVALUATION-OF-4-(1--BENZOFURAN-2--AND-Kamble-Habade/d42a1221f4c7870a455a297e68846c245c3b999c]([Link]
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International Journal of Research in Pharmacy and Chemistry. (n.d.). SYNTHESIS AND EVALUATION OF 4-(1- BENZOFURAN-2- YL)-1,3-OXAZOLE-2-AMINE AND ITS DERIVATIVES. Retrieved January 20, 2026, from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import, Use, and Disposal of 2,3-Benzofuran. Retrieved January 20, 2026, from [Link]
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PubMed. (n.d.). Synthesis and antimicrobial evaluation of 1-(benzofuran-2-yl)-4-nitro-3-arylbutan-1-ones and 3-(benzofuran-2-yl)-4,5-dihydro-5-aryl-1-[4-(aryl)-1,3-thiazol-2-yl]-1H-pyrazoles. Retrieved January 20, 2026, from [Link]
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Navigating the Safe Handling of 4-(1-Benzofuran-2-yl)pyrimidin-2-amine: A Comprehensive Guide to Personal Protective Equipment
For researchers, scientists, and drug development professionals engaged in the synthesis and application of novel chemical entities, a deep understanding of a compound's potential hazards is paramount to ensuring laboratory safety. This guide provides essential, immediate safety and logistical information for handling 4-(1-Benzofuran-2-yl)pyrimidin-2-amine, a molecule of interest in drug discovery.[1][2] By synthesizing data from structurally related compounds, including benzofuran and aminopyrimidine derivatives, this document outlines a robust personal protective equipment (PPE) protocol designed to minimize exposure and mitigate risks.
Core Principles of Protection: A Multi-layered Approach
The selection of appropriate PPE is dictated by a thorough risk assessment of the planned experimental procedures. The following table summarizes the recommended PPE for handling this compound, categorized by the level of potential exposure.
| Risk Level | Task Examples | Required PPE |
| Low | Weighing small quantities in a ventilated balance enclosure, preparing dilute solutions in a fume hood. | Safety glasses with side shields, nitrile gloves, lab coat. |
| Moderate | Synthesis reactions, extractions, purifications (e.g., column chromatography). | Chemical splash goggles, double-gloving (nitrile), chemical-resistant lab coat or apron. |
| High | Handling large quantities, procedures with a high risk of aerosolization or splashing, cleaning up spills. | Full-face shield over chemical splash goggles, chemical-resistant gloves (e.g., neoprene or butyl rubber over nitrile), chemical-resistant suit or coveralls.[7][8] |
Detailed PPE Protocols: From Donning to Disposal
A disciplined approach to donning and doffing PPE is as crucial as the equipment itself. The following workflow is designed to prevent cross-contamination and ensure the handler's safety.
Caption: A logical workflow for donning and doffing PPE to minimize contamination.
Eye and Face Protection
Given the potential for severe eye irritation from aminopyrimidine compounds, robust eye and face protection is non-negotiable.[6]
-
Minimum Requirement: Chemical safety goggles that provide a complete seal around the eyes.[7]
-
Recommended for High-Risk Tasks: A full-face shield worn over safety goggles provides an additional layer of protection against splashes.[9]
Hand Protection
The risk of dermal absorption and skin irritation necessitates the use of appropriate chemical-resistant gloves.[10]
-
Glove Selection: Nitrile gloves are a suitable choice for incidental contact.[7][9] For prolonged handling or in situations with a higher risk of exposure, consider more robust options like neoprene or butyl rubber gloves.
-
Double Gloving: For moderate to high-risk activities, wearing two pairs of gloves (double-gloving) is a prudent measure. This provides an additional barrier and allows for the safe removal of the outer, contaminated glove without exposing the skin.
Body Protection
A chemical-resistant lab coat should be worn at all times when handling this compound. For procedures with a significant risk of splashing or contamination of personal clothing, a chemical-resistant apron or a disposable suit is recommended.[8]
Respiratory Protection
While working in a properly functioning chemical fume hood should be standard practice, certain procedures may warrant respiratory protection.
-
When to Consider: If there is a potential for aerosol generation or if engineering controls are insufficient, a NIOSH-approved respirator with organic vapor cartridges is advised.
Emergency Procedures: Preparedness is Key
In the event of an exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[11]
Waste Disposal: A Cradle-to-Grave Responsibility
All waste contaminated with this compound, including gloves, disposable lab coats, and contaminated labware, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[12] Ensure waste containers are clearly labeled with the chemical name and associated hazards.
Logical Framework for Safe Handling
The following diagram illustrates the decision-making process for ensuring safe handling of this compound.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
